Octanoylcarnitine chloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3671-77-0 (Parent) | |
| Record name | Octanoylcarnitine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
323.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-35-8 | |
| Record name | Octanoylcarnitine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Pivotal Role of Octanoylcarnitine Chloride in Cellular Energetics: A Technical Guide to its Function in Fatty Acid Oxidation
For Immediate Release
A Deep Dive into the Metabolic Significance of Octanoylcarnitine Chloride in Fatty Acid Oxidation
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the critical role of this compound in fatty acid oxidation (FAO). This document provides an in-depth analysis of its metabolic functions, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations, to facilitate a deeper understanding and spur further innovation in metabolic research and therapeutic development.
Octanoylcarnitine, an acylcarnitine, is a key intermediate in the metabolism of medium-chain fatty acids. Its primary function is to facilitate the transport of octanoyl moieties across the inner mitochondrial membrane, a crucial step for their subsequent breakdown through β-oxidation to produce ATP. This process is fundamental for energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle.
Core Functions and Metabolic Pathways
Octanoylcarnitine is formed from octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine acyltransferases. While long-chain fatty acids are dependent on the well-established carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), the metabolism of medium-chain fatty acids like octanoate exhibits distinct characteristics.
A significant aspect of octanoylcarnitine metabolism is its involvement with carnitine octanoyltransferase (CROT), a peroxisomal enzyme.[1] Very long-chain fatty acids undergo initial β-oxidation in peroxisomes, generating medium-chain acyl-CoAs such as octanoyl-CoA. CROT then converts octanoyl-CoA to octanoylcarnitine, enabling its transport out of the peroxisome to the mitochondria for complete oxidation.[1]
Furthermore, compelling evidence suggests a CPT2-independent pathway for octanoylcarnitine oxidation in heart and skeletal muscle.[2] This alternative route is of particular interest in the context of CPT2 deficiency, a common long-chain fatty acid oxidation disorder (LC-FAOD).
Quantitative Insights into Octanoylcarnitine Metabolism
The study of octanoylcarnitine has yielded significant quantitative data that underscores its metabolic importance and therapeutic potential.
Recent studies have highlighted the superior bioavailability of oral octanoylcarnitine (C8-carnitine) compared to triheptanoin, a medium-chain triglyceride therapeutic. In mouse models of LC-FAODs, C8-carnitine demonstrated twice the oral bioavailability.[1][3] A single oral dose of octanoylcarnitine was also shown to significantly improve grip strength and treadmill endurance in these models.[1][3]
Oxidation rates of octanoylcarnitine vary significantly across different tissues. In isolated mitochondria, the heart and skeletal muscle exhibit approximately four-fold greater oxidative rates for octanoylcarnitine compared to the liver, highlighting the importance of this substrate for tissues with high and continuous energy demands.[2]
The clinical relevance of octanoylcarnitine is further emphasized by its use as a biomarker. In newborn screening, elevated levels of octanoylcarnitine in dried blood spots are a key indicator of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
Table 1: Quantitative Data on Octanoylcarnitine Metabolism
| Parameter | Value | Species/System | Reference |
| Bioavailability | |||
| Oral Octanoylcarnitine vs. Triheptanoin | 2x higher | Mouse models of LC-FAODs | [1][3] |
| In Vivo Efficacy | |||
| Effect on Grip Strength (single dose) | Significant increase | Mouse models of LC-FAODs | [1][3] |
| Effect on Treadmill Endurance (single dose) | Significant increase | Mouse models of LC-FAODs | [1][3] |
| Tissue-Specific Oxidation Rates | |||
| Heart vs. Liver (Octanoylcarnitine) | ~4-fold higher | Isolated mouse mitochondria | [2] |
| Skeletal Muscle vs. Liver (Octanoylcarnitine) | Significantly higher | Isolated mouse mitochondria | [2] |
| Clinical Biomarker Levels | |||
| Octanoylcarnitine in Healthy Newborns | < 0.22 µmol/L | Human dried blood spots | |
| Octanoylcarnitine in MCAD Deficient Newborns | Median: 8.4 µmol/L (range: 3.1-28.3) | Human dried blood spots | |
| Enzyme Kinetics (Carnitine Octanoyltransferase - CROT) | |||
| Km for Octanoyl-CoA | 15 µM | Mouse liver peroxisomes | [1] |
| Km for L-Carnitine | 130 µM | Mouse liver peroxisomes | [1] |
| Km for Octanoylcarnitine (reverse reaction) | 100 µM | Mouse liver peroxisomes | [1] |
| Km for CoASH (reverse reaction) | 110 µM | Mouse liver peroxisomes | [1] |
| Vmax with Octanoyl-CoA | 100% (relative) | Mouse liver peroxisomes | [1] |
| Vmax with Palmitoyl-CoA | 26% (relative to Octanoyl-CoA) | Mouse liver peroxisomes | [1] |
| Vmax with Acetyl-CoA | 8% (relative to Octanoyl-CoA) | Mouse liver peroxisomes | [1] |
Visualizing the Metabolic Pathways
To provide a clearer understanding of the complex processes involving octanoylcarnitine, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Overview of the Carnitine Shuttle for Long-Chain Fatty Acid Oxidation.
Figure 2: Role of CROT in Peroxisomal β-Oxidation and Mitochondrial Shuttling.
Figure 3: General Experimental Workflow for Investigating Octanoylcarnitine's Role.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for key experiments.
Protocol 1: Radiometric Measurement of Fatty Acid Oxidation
This protocol measures the rate of FAO by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from a 14C-labeled fatty acid substrate.
Materials:
-
Cells or tissue homogenates
-
[1-14C]Octanoate
-
L-Carnitine
-
Coenzyme A
-
ATP
-
Reaction buffer (e.g., Krebs-Ringer bicarbonate)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Cell/Tissue Preparation: Culture cells to confluence or prepare fresh tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, [1-14C]octanoate, L-carnitine, coenzyme A, and ATP.
-
Incubation: Add the cell or tissue preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding ice-cold perchloric acid. This precipitates macromolecules and non-metabolized long-chain fatty acids.
-
Separation: Centrifuge the samples to pellet the precipitate. The supernatant contains the radiolabeled ASMs.
-
Quantification: Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of [1-14C]octanoate converted to ASMs per minute per milligram of protein.
Protocol 2: Seahorse XF Analyzer Fatty Acid Oxidation Assay
This method assesses FAO by measuring the oxygen consumption rate (OCR) in real-time.
Materials:
-
Seahorse XF Analyzer and consumables
-
Adherent cells
-
Seahorse XF Base Medium
-
L-Carnitine
-
Octanoate-BSA conjugate
-
Inhibitors (e.g., etomoxir for CPT1)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the octanoate-BSA substrate.
-
Cell Preparation: One hour before the assay, replace the culture medium with the prepared assay medium and incubate the cells at 37°C in a non-CO2 incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer.
-
Assay Execution: Place the cell culture plate in the analyzer and measure the basal OCR. Inject this compound and/or inhibitors and monitor the changes in OCR.
-
Data Analysis: The Seahorse software calculates OCR in real-time. A decrease in OCR upon the addition of an inhibitor like etomoxir, after stimulation with octanoylcarnitine, indicates the contribution of CPT1-dependent FAO to the total respiration.
Protocol 3: Carnitine Octanoyltransferase (CROT) Enzyme Activity Assay
This spectrophotometric assay measures the activity of CROT by monitoring the production of CoA-SH, which reacts with a chromogenic reagent.
Materials:
-
Purified CROT enzyme or cell/tissue lysate
-
Octanoyl-CoA
-
L-Carnitine
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer and DTNB.
-
Substrate Addition: Add octanoyl-CoA and L-carnitine to the cuvette.
-
Enzyme Addition: Initiate the reaction by adding the CROT enzyme preparation.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as CoA-SH reacts with DTNB.
-
Data Analysis: Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of TNB.
Conclusion and Future Directions
This compound is a vital metabolite in fatty acid oxidation, with distinct roles in both peroxisomal and mitochondrial metabolism. Its unique transport mechanisms and tissue-specific oxidation rates make it a compelling target for further research, particularly in the context of metabolic disorders such as LC-FAODs and MCAD deficiency. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to explore the multifaceted role of octanoylcarnitine and to develop novel therapeutic strategies targeting fatty acid metabolism. Future investigations should focus on elucidating the precise molecular players in the CPT2-independent transport of octanoylcarnitine in muscle and further exploring its therapeutic efficacy in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Medium-Chain Acylcarnitines in Cellular Metabolism and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acylcarnitines (MCACs), once viewed primarily as intermediates in the mitochondrial β-oxidation of fatty acids, are emerging as critical signaling molecules and biomarkers in a range of physiological and pathophysiological states. Comprising a carnitine molecule esterified to a medium-chain fatty acid (typically 6 to 12 carbons in length), these compounds are integral to cellular energy homeostasis. Dysregulation of MCAC metabolism is increasingly implicated in metabolic disorders such as type 2 diabetes, cardiovascular disease, and inborn errors of metabolism. This technical guide provides an in-depth exploration of the core biological functions of MCACs, detailed experimental protocols for their study, and a summary of key quantitative data to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Core Biological Functions of Medium-Chain Acylcarnitines
Medium-chain acylcarnitines are central to cellular energy metabolism, primarily through their role in the transport of medium-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as skeletal muscle and the heart.[2] Beyond this canonical function, MCACs are involved in a variety of other cellular processes.
1.1. Mitochondrial Fatty Acid Oxidation:
The primary and most well-understood function of acylcarnitines is their role in the transport of fatty acids across the inner mitochondrial membrane.[3] Long-chain fatty acids require the carnitine shuttle to enter the mitochondria, whereas medium-chain fatty acids can cross the mitochondrial membrane more readily. However, the formation of medium-chain acylcarnitines is still a crucial step in their metabolism. Once inside the mitochondrial matrix, the acyl group is transferred from carnitine to coenzyme A (CoA) to form acyl-CoA, which then enters the β-oxidation spiral.[1] This process generates acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.[1]
1.2. Cellular Signaling and Metabolic Regulation:
Emerging evidence suggests that MCACs are not merely metabolic intermediates but also act as signaling molecules.[4] They have been shown to influence key signaling pathways involved in inflammation and metabolic regulation. For instance, certain acylcarnitines can activate pro-inflammatory signaling pathways, potentially contributing to the low-grade chronic inflammation associated with insulin resistance and type 2 diabetes.[5][6] Studies have shown that specific medium- and long-chain acylcarnitines can induce the expression of pro-inflammatory cytokines.[5][6] Furthermore, elevated levels of MCACs have been associated with impaired insulin signaling and pancreatic β-cell dysfunction.[7]
1.3. Biomarkers of Metabolic Disease:
The concentration of acylcarnitines in biological fluids such as plasma and urine can serve as a valuable biomarker for various metabolic disorders.[8] Inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, are characterized by the accumulation of specific acylcarnitines.[9][10] In MCAD deficiency, the inability to properly metabolize medium-chain fatty acids leads to a buildup of octanoylcarnitine (C8) and decanoylcarnitine (C10), which can be detected by newborn screening.[11] Additionally, altered acylcarnitine profiles have been linked to more complex diseases, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease, reflecting underlying mitochondrial dysfunction and incomplete fatty acid oxidation.[12][13][14]
Quantitative Data on Medium-Chain Acylcarnitines
The following tables summarize key quantitative data related to medium-chain acylcarnitines from various studies. This information provides a comparative overview for researchers.
Table 1: Plasma Concentrations of Medium-Chain Acylcarnitines in Health and Disease
| Acylcarnitine | Condition | Concentration (µM) | Reference |
| Octanoylcarnitine (C8) | Healthy Control | < 0.3 | [10] |
| MCAD Deficiency | > 0.3 | [10] | |
| Type 2 Diabetes | Elevated vs. Controls | [5] | |
| Decanoylcarnitine (C10) | Healthy Control | Variable | |
| MCAD Deficiency | Elevated | [11] | |
| Type 2 Diabetes | Elevated vs. Controls | [5] | |
| Dodecanoylcarnitine (C12) | Type 2 Diabetes | Elevated vs. Controls | [5] |
Table 2: Parameters for Acylcarnitine Analysis by Tandem Mass Spectrometry
| Parameter | Method | Value/Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | Positive | [15] |
| MS/MS Scan Type | Precursor Ion Scan | m/z 85 | [15] |
| Multiple Reaction Monitoring (MRM) | Analyte-specific transitions | [16] | |
| Derivatization Agent | 3N HCl in n-butanol | - | [17] |
| Internal Standards | Deuterated Acylcarnitines | Various | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of medium-chain acylcarnitines.
3.1. Quantification of Acylcarnitines in Plasma by LC-MS/MS
This protocol is adapted for the analysis of acylcarnitines from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials:
-
Plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deuterated internal standard mixture in methanol
-
n-Butanol
-
Acetyl chloride or 3N HCl in n-butanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation:
-
Pipette 10-50 µL of plasma into a microcentrifuge tube.
-
Add 3 volumes of cold acetonitrile containing the deuterated internal standards for protein precipitation.[15]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (Butylation):
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a suitable solvent, such as methanol/water.[18]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Perform analysis using a suitable chromatographic method and MS/MS detection, typically in precursor ion scan mode for the common fragment ion at m/z 85 or in MRM mode for specific acylcarnitine transitions.[15][16]
-
-
3.2. Cellular Assays for Investigating the Effects of Acylcarnitines
This protocol outlines a general procedure for treating cells with acylcarnitines to study their effects on cellular processes like inflammation.
-
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Acylcarnitine stock solution (e.g., l-C14 carnitine)
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, antibodies for Western blotting)
-
-
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare working solutions of the acylcarnitine in cell culture medium at the desired concentrations (e.g., 5-25 µM for l-C14 carnitine).[5]
-
Remove the old medium from the cells and replace it with the medium containing the acylcarnitine or a vehicle control.
-
Incubate the cells for the desired period (e.g., 18-24 hours for cytokine secretion).[19]
-
-
Downstream Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and perform an ELISA to quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α) according to the manufacturer's instructions.[19]
-
Western Blotting for Signaling Pathway Activation: Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins (e.g., JNK, ERK) to assess the activation of pro-inflammatory pathways.[5][19]
-
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate core concepts related to medium-chain acylcarnitine biology.
References
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated Medium-Chain Acylcarnitines Are Associated With Gestational Diabetes Mellitus and Early Progression to Type 2 Diabetes and Induce Pancreatic β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 9. droracle.ai [droracle.ai]
- 10. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ovid.com [ovid.com]
- 14. Frontiers | The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Octanoylcarnitine Chloride: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine chloride, a medium-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism. It is formed by the esterification of L-carnitine with octanoic acid and plays an essential role in the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. This process is fundamental for energy production, particularly in tissues with high energy demands such as cardiac and skeletal muscle. Aberrant levels of octanoylcarnitine are indicative of several inherited metabolic disorders, making it a crucial biomarker in clinical diagnostics. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound, along with detailed experimental methodologies for its synthesis and analysis.
Chemical Properties and Structure
This compound is a white, solid, synthetic compound.[1] It is a homolog of acetylcarnitine chloride and is classified as an O-acylcarnitine.[2]
Structure
The chemical structure of this compound consists of a carnitine molecule esterified with an octanoyl group. The IUPAC name for the racemic mixture is (3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride.[1]
-
Molecular Weight: 323.86 g/mol [2]
-
CAS Number: 14919-35-8 (for the racemic mixture, (±)-Octanoylcarnitine chloride)[1][2]
Table 1: Structural Identifiers for (±)-Octanoylcarnitine Chloride
| Identifier | Value | Source(s) |
| IUPAC Name | (3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | [1] |
| SMILES | CCCCCCCC(=O)OC(CC(=O)O)C--INVALID-LINK--(C)C.[Cl-] | [1] |
| InChI | InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | [1] |
| InChIKey | MYMFUYYXIJGKKU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
This compound is soluble in water and dimethyl sulfoxide (DMSO).[1][2]
Table 2: Physicochemical Properties of (±)-Octanoylcarnitine Chloride
| Property | Value | Source(s) |
| Physical State | Solid | [1] |
| Appearance | White solid | |
| Solubility in Water | Soluble up to 100 mM | [1][2] |
| Solubility in DMSO | Soluble up to 100 mM | [1][2] |
| Storage Conditions | Desiccate at room temperature or -20°C for long-term storage | [1][2] |
Biological Significance and Signaling Pathways
Octanoylcarnitine is a key metabolite in the transport of medium-chain fatty acids into the mitochondrial matrix, a process known as the carnitine shuttle. This shuttle is essential for the subsequent β-oxidation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[3][4]
The Carnitine Shuttle
The carnitine shuttle involves a series of enzymatic steps to transport acyl-CoAs from the cytoplasm into the mitochondria.
Mitochondrial β-Oxidation
Once inside the mitochondrial matrix, octanoyl-CoA undergoes β-oxidation, a four-step cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of O-acylcarnitines involves the reaction of L-carnitine hydrochloride with an activated form of the corresponding fatty acid, such as an acyl chloride.
Materials:
-
L-carnitine hydrochloride
-
Octanoyl chloride (or octanoic acid and thionyl chloride)
-
Anhydrous solvent (e.g., trifluoroacetic acid)
-
Diethyl ether (cold)
Protocol:
-
Activation of Octanoic Acid (if starting from the acid):
-
In a fume hood, cautiously add thionyl chloride to octanoic acid in a flask equipped with a reflux condenser.
-
Gently heat the mixture to initiate the reaction, which will produce octanoyl chloride and evolve SO₂ and HCl gases.
-
After the reaction subsides, remove the excess thionyl chloride by distillation.
-
-
Esterification:
-
Dissolve L-carnitine hydrochloride in a minimal amount of an anhydrous solvent like trifluoroacetic acid.
-
Slowly add the octanoyl chloride to the carnitine solution with constant stirring.
-
Allow the reaction to proceed at room temperature or with gentle warming until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Precipitate the crude this compound by adding cold diethyl ether to the reaction mixture.
-
Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the purified product under vacuum.
-
Analysis of this compound
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the most common and sensitive method for the quantification of octanoylcarnitine in biological matrices.
Sample Preparation (from Plasma):
-
Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a 3- to 4-fold excess of cold acetonitrile containing a known concentration of an isotopically labeled internal standard (e.g., octanoyl-d₃-carnitine).
-
Vortex and Centrifuge: Vortex the mixture vigorously to precipitate proteins and then centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis. The supernatant can be dried down and reconstituted in the initial mobile phase if concentration is needed.
HPLC Conditions (Illustrative):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for octanoylcarnitine ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure of synthesized this compound.
Sample Preparation:
-
Dissolve a sufficient amount of the purified this compound in a deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
The resulting spectra should be consistent with the known chemical shifts and coupling patterns for the protons and carbons in the octanoylcarnitine structure.
3. Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Analysis:
-
The IR spectrum is expected to show characteristic absorption bands for the ester carbonyl group (C=O stretch), the carboxylic acid O-H and C=O stretches, C-H stretches of the alkyl chain, and the quaternary ammonium group.
Conclusion
This compound is a molecule of significant interest in the fields of biochemistry, clinical diagnostics, and drug development. Its central role in fatty acid metabolism makes it a key indicator of cellular energy status and a diagnostic marker for various metabolic diseases. The experimental protocols outlined in this guide provide a foundation for the synthesis and detailed analysis of this important metabolite, facilitating further research into its physiological and pathophysiological roles. A thorough understanding of its chemical properties and biological functions is crucial for developing novel therapeutic strategies for metabolic disorders.
References
- 1. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Octanoylcarnitine Chloride: A Definitive Biomarker for MCAD Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid β-oxidation. This condition can lead to severe metabolic crises, including hypoketotic hypoglycemia, seizures, coma, and even death, particularly during periods of fasting or illness. Early and accurate diagnosis is therefore critical. Octanoylcarnitine (C8), a key metabolite that accumulates in this disorder, has emerged as a highly sensitive and specific biomarker, revolutionizing newborn screening and diagnostic protocols. This technical guide provides a comprehensive overview of octanoylcarnitine's role as a biomarker for MCAD deficiency, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Quantitative Analysis of Octanoylcarnitine in MCAD Deficiency
The quantification of octanoylcarnitine in dried blood spots (DBS) using tandem mass spectrometry (MS/MS) is the cornerstone of newborn screening for MCAD deficiency.[1][2][3] The data consistently demonstrates a significant elevation of C8 levels in affected individuals compared to healthy newborns.
| Population Group | Number of Subjects | Median C8 Concentration (µmol/L) | Range of C8 Concentration (µmol/L) | Diagnostic Cutoff (µmol/L) | Reference |
| Healthy Newborns | 113 | Not Reported (majority at or below detection limit) | < 0.22 | > 0.52 | [1] |
| Newborns with MCAD Deficiency (< 3 days) | 16 | 8.4 | 3.1 - 28.3 | N/A | [1] |
| Older Patients with MCAD Deficiency (8 days - 7 years) | 16 | 1.57 | 0.33 - 4.4 | N/A | [1] |
| Newborns with MCAD Deficiency | 11 | 3.3 | Not Specified | > 0.52 | [4] |
| Newborns with MCAD Deficiency | 221 | 8.6 | 0.36 - 43.91 | N/A | [5] |
In addition to absolute C8 concentrations, ratios of octanoylcarnitine to other acylcarnitines, such as acetylcarnitine (C2) and decanoylcarnitine (C10), are valuable diagnostic markers that enhance specificity.[2][4][6][7]
| Ratio | Diagnostic Significance | Typical Cutoff Values | Reference |
| C8/C2 | Increased in MCAD deficiency | > 0.02 | [4][6] |
| C8/C10 | Increased in MCAD deficiency | > 1.85 | [4][6] |
Biochemical Pathway of Octanoylcarnitine Accumulation
In healthy individuals, medium-chain fatty acids are metabolized through mitochondrial β-oxidation to produce acetyl-CoA, a key molecule for energy production via the Krebs cycle and ketogenesis. MCAD is the enzyme responsible for the first step in the β-oxidation of medium-chain fatty acids (C6-C12). In individuals with MCAD deficiency, this enzymatic step is blocked, leading to an accumulation of medium-chain acyl-CoAs, primarily octanoyl-CoA. These excess acyl-CoAs are then conjugated with carnitine by carnitine acyltransferases to form acylcarnitines, such as octanoylcarnitine, which are then exported from the mitochondria and can be detected in the blood.[8]
Experimental Protocol: Acylcarnitine Analysis by Tandem Mass Spectrometry
The analysis of acylcarnitines from dried blood spots by tandem mass spectrometry is a high-throughput and robust method for newborn screening.[1][2][3] The general workflow involves sample preparation, mass spectrometric analysis, and data interpretation.
1. Sample Preparation (from Dried Blood Spot)
-
Punching: A 3.0 mm disk is punched from the dried blood spot into a 96-well microtiter plate.[9]
-
Extraction: An extraction solution containing internal standards (stable isotope-labeled acylcarnitines) in a solvent mixture (e.g., 85:15 acetonitrile:water) is added to each well.[9]
-
Incubation: The plate is incubated with shaking to facilitate the extraction of acylcarnitines from the blood spot.[9]
-
Derivatization (Butylation): The extracted acylcarnitines are often converted to their butyl esters to improve their chromatographic and mass spectrometric properties.[1][2] This typically involves the addition of butanolic HCl and heating.
-
Evaporation and Reconstitution: The solvent is evaporated, and the sample is reconstituted in a solvent suitable for injection into the mass spectrometer.
2. Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: A tandem mass spectrometer, typically a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source is used.[10]
-
Ionization: The sample is introduced into the ESI source, where the acylcarnitine butyl esters are ionized, typically forming protonated molecules [M+H]+.[10]
-
Precursor Ion Scanning: A common method for acylcarnitine analysis is precursor ion scanning. The first mass analyzer (Q1) scans a range of m/z values corresponding to the different acylcarnitine butyl esters. The second mass analyzer (Q3) is set to detect a specific fragment ion that is common to all acylcarnitine butyl esters (m/z 85).[2] This allows for the specific detection of all acylcarnitines in the sample.
3. Data Analysis and Interpretation
-
Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
-
Profile Evaluation: The acylcarnitine profile is examined for elevations in octanoylcarnitine and characteristic ratios (C8/C2, C8/C10) to identify individuals with potential MCAD deficiency.
-
Cutoff Values: Results are compared to established cutoff values to determine if they are within the normal range or indicative of a metabolic disorder.[4][6]
Conclusion
Octanoylcarnitine chloride is an exceptionally reliable and robust biomarker for the diagnosis of MCAD deficiency. Its dramatic elevation in affected individuals allows for clear differentiation from healthy populations, making it an ideal target for high-throughput newborn screening programs. The use of tandem mass spectrometry for its quantification provides the necessary sensitivity and specificity for early detection, which is paramount for preventing the severe clinical consequences of this disorder. Continued research and standardized methodologies will further enhance the utility of octanoylcarnitine in the management of MCAD deficiency and the development of novel therapeutic interventions.
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Relevance of Expanded Neonatal Screening of Medium-Chain Acyl Co-A Dehydrogenase Deficiency: Outcome of a Decade in Galicia (Spain) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 10. benchchem.com [benchchem.com]
The Emergence of Octanoylcarnitine: A Technical Guide to its Discovery and Role in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine (C8), an acylcarnitine, has emerged as a pivotal biomarker in the field of metabolic research, particularly in the diagnosis and understanding of inherited metabolic disorders. This technical guide provides an in-depth exploration of the discovery, history, and significance of octanoylcarnitine, with a focus on its role in fatty acid oxidation and the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for professionals in the field.
The Discovery of Octanoylcarnitine and its Link to MCAD Deficiency
The discovery and clinical significance of octanoylcarnitine are intrinsically linked to the advancement of analytical techniques for metabolite profiling, most notably tandem mass spectrometry (MS/MS).[1][2][3] In the late 20th century, the development of MS/MS for newborn screening revolutionized the detection of inborn errors of metabolism.[2][3] This technology enabled the sensitive and specific detection of acylcarnitines, which are esters of carnitine and fatty acids, from dried blood spots.[1][4][5]
A seminal moment in the history of octanoylcarnitine was its identification as the primary elevated metabolite in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[6][7][8] MCAD is a crucial enzyme in the mitochondrial β-oxidation of medium-chain fatty acids.[7][9] A deficiency in this enzyme leads to the accumulation of medium-chain fatty acids, which are subsequently esterified to carnitine, resulting in a significant increase in the concentration of octanoylcarnitine in bodily fluids.[7][9] This discovery established octanoylcarnitine as a highly sensitive and specific biomarker for MCAD deficiency, paving the way for its inclusion in newborn screening panels worldwide.[1][6][10]
Quantitative Data on Octanoylcarnitine Levels
The quantitative analysis of octanoylcarnitine is crucial for the diagnosis of MCAD deficiency. The following tables summarize key quantitative data from various studies, highlighting the stark contrast in octanoylcarnitine concentrations between healthy individuals and those with MCAD deficiency.
| Population | Sample Type | Octanoylcarnitine Concentration (μmol/L) | Reference |
| Healthy Newborns | Dried Blood Spots | Maximum of 0.22 (majority at or below detection limit) | [10] |
| Newborns with MCAD Deficiency (<3 days old) | Dried Blood Spots | Median: 8.4 (Range: 3.1–28.3) | [10] |
| Older Patients with MCAD Deficiency (8 days to 7 years) | Dried Blood Spots | Median: 1.57 (Range: 0.33–4.4) | [10] |
| Newborns with MCAD Deficiency (Screen Positive) | Dried Blood Spots | Median: 8.93 | [11] |
| False Positive Newborns | Dried Blood Spots | Median: 0.47 | [11] |
| Korean Pediatric Case 1 with MCADD (10 days old) | Plasma | 7.51 | [9] |
| Korean Pediatric Case 2 with MCADD (23 days old) | Plasma | 2.19 | [9] |
Table 1: Octanoylcarnitine Concentrations in Healthy vs. MCAD Deficient Individuals.
| Analyte | Patient Group | Median Concentration (uM) | Reference |
| Octanoylcarnitine (C8) | Infants homozygous for c.985A > G mutation | 12.13 | [11] |
| Octanoylcarnitine (C8) | Compound heterozygotes for c.985A > G and a second mutation | 2.01 | [11] |
Table 2: Octanoylcarnitine Levels Based on MCAD Genotype.
Signaling Pathways and Metabolic Role
Octanoylcarnitine is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. This metabolic process is essential for energy production, particularly during periods of fasting or increased energy demand.
Figure 1: Mitochondrial Fatty Acid β-Oxidation Pathway. This diagram illustrates the transport of medium-chain fatty acids into the mitochondrial matrix and their subsequent breakdown. A deficiency in the MCAD enzyme leads to a blockage in this pathway and the accumulation of octanoylcarnitine.
Experimental Protocols
The primary method for the analysis of octanoylcarnitine is tandem mass spectrometry (MS/MS).[1][12] The general workflow is outlined below.
Protocol: Acylcarnitine Profiling from Dried Blood Spots by Tandem Mass Spectrometry
1. Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot on a filter paper card.
-
The disc is placed into a well of a 96-well microtiter plate.
-
An extraction solution containing internal standards (isotopically labeled acylcarnitines, such as [2H3]octanoylcarnitine) in methanol is added to each well.[6]
-
The plate is agitated to facilitate the extraction of acylcarnitines.
-
The supernatant is transferred to a new plate and dried under nitrogen.
2. Derivatization (Butylation):
-
The plate is sealed and incubated to convert the acylcarnitines to their butyl esters. This derivatization improves their chromatographic and mass spectrometric properties.[6]
-
The butanolic-HCl is then evaporated under nitrogen.
-
The derivatized sample is reconstituted in a suitable solvent for injection into the mass spectrometer.
3. Tandem Mass Spectrometry Analysis:
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source is used.[1]
-
Ionization: ESI is used to generate protonated molecular ions [M+H]+ of the butyl-esterified acylcarnitines.[1]
-
MS/MS Scan Mode: A precursor ion scan of m/z 85 is typically employed. The carnitine moiety of all acylcarnitines fragments to produce a characteristic product ion at m/z 85. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated in a single analysis.
-
Quantification: The concentration of octanoylcarnitine is determined by comparing the ion intensity of the endogenous octanoylcarnitine (m/z 344 for the butyl ester) to that of the isotopically labeled internal standard ([2H3]octanoylcarnitine, m/z 347 for the butyl ester).[6]
Figure 2: Experimental Workflow for Acylcarnitine Analysis. This diagram outlines the key steps involved in the analysis of octanoylcarnitine from dried blood spots using tandem mass spectrometry.
Broader Implications and Future Directions
While the primary clinical application of octanoylcarnitine measurement is in the diagnosis of MCAD deficiency, research has also explored its potential as a biomarker in other conditions. Elevated levels of octanoylcarnitine and other acylcarnitines have been associated with cardiovascular disease and heart failure.[13] Furthermore, carnitine octanoyltransferase has been implicated in vascular calcification.[14]
The continued development of advanced analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), allows for the separation of isomeric acylcarnitines, providing even greater specificity in metabolic profiling.[15][16] As our understanding of the intricate roles of acylcarnitines in metabolic homeostasis and disease pathogenesis deepens, the importance of octanoylcarnitine as a diagnostic and research tool is set to expand.
Conclusion
The discovery and application of octanoylcarnitine as a biomarker represent a significant milestone in metabolic research and clinical diagnostics. Its strong association with MCAD deficiency has enabled the widespread implementation of newborn screening programs, leading to early diagnosis and intervention, and ultimately saving lives. The analytical methods developed for its quantification have laid the groundwork for broader metabolomic studies. As research continues to unravel the complex interplay of fatty acid metabolism in various physiological and pathological states, octanoylcarnitine will undoubtedly remain a molecule of central importance to researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism | Semantic Scholar [semanticscholar.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. scispace.com [scispace.com]
- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of Octanoylcarnitine Chloride in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoylcarnitine chloride, the ester of carnitine and octanoic acid, is a pivotal intermediate in cellular energy metabolism. As a medium-chain acylcarnitine, it plays a crucial role in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This technical guide provides an in-depth exploration of the biochemical functions of this compound, its interaction with key metabolic enzymes and transporters, and its impact on cellular energy homeostasis. Detailed experimental protocols for studying its metabolic effects are provided, alongside a quantitative summary of its kinetic and physiological parameters. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of its metabolic significance.
Introduction
Cellular energy production is a complex and highly regulated process, with fatty acids serving as a primary fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of fatty acids across the inner mitochondrial membrane is a rate-limiting step in their oxidation and is facilitated by the carnitine shuttle system. Octanoylcarnitine is a key metabolite within this system, representing the transport form of the medium-chain fatty acid octanoate. Understanding the precise role and kinetics of this compound is essential for elucidating the mechanisms of fatty acid metabolism and for the development of therapeutic strategies for metabolic disorders.
Biochemical Function and Metabolic Pathways
Octanoylcarnitine's primary role is to carry octanoyl moieties from the cytoplasm and peroxisomes into the mitochondrial matrix, where they can be converted to octanoyl-CoA and enter the β-oxidation spiral.
The Carnitine Shuttle and Mitochondrial β-Oxidation
Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm and then converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1). These acylcarnitines are transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine[1]. Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which then undergoes β-oxidation. While this process is well-established for long-chain fatty acids, medium-chain fatty acids like octanoate have a more complex entry mechanism. They can either diffuse across the mitochondrial membrane and be activated in the matrix or be handled by the carnitine shuttle.
Octanoylcarnitine itself can be directly transported into the mitochondria via CACT, where it is a substrate for CPT2 or potentially other carnitine acyltransferases to yield octanoyl-CoA for β-oxidation.
Peroxisomal β-Oxidation and the Role of CROT
Very long-chain fatty acids undergo initial rounds of β-oxidation in peroxisomes. This process generates medium-chain acyl-CoAs, such as octanoyl-CoA. These medium-chain acyl-CoAs are then converted to their corresponding acylcarnitines by carnitine octanoyltransferase (CROT) for export from the peroxisome and subsequent transport to the mitochondria for complete oxidation[2][3][4][5]. Therefore, octanoylcarnitine serves as a key shuttle molecule not only from the cytoplasm but also from peroxisomes to the mitochondria.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of octanoylcarnitine with metabolic enzymes and its physiological concentrations.
| Enzyme | Species | Substrate | Km (mM) | Vmax (nmol/mg·min) | Ki (mM) | Reference |
| Carnitine-Acylcarnitine Translocase (CACT) | Rat Heart | Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | [6] | |
| Carnitine-Acylcarnitine Translocase (CACT) | Rat Heart | Octanoylcarnitine | 0.10 | [6] |
| Enzyme | Species | Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Reference |
| CROT | Human | Octanoyl-CoA | 130 ± 10 | 11 ± 2 | 1.2 x 107 | [2] |
| CRAT | Human | Octanoyl-CoA | 150 ± 10 | 13 ± 2 | 1.2 x 107 | [2] |
| Condition | Tissue/Fluid | Concentration (µM) | Reference |
| Healthy Newborns | Dried Blood Spot | < 0.22 | [7] |
| MCAD Deficiency | Dried Blood Spot | 3.1 - 28.3 | [7] |
| Healthy Children (1-13 years) | Blood | 0.006 - 0.127 | [8] |
| Treatment | Tissue | Parameter | Effect | Concentration | Reference |
| D-Octanoylcarnitine (IC) | Swine Heart | Fatty Acid Oxidation | No significant suppression | 0.5 - 3.9 mM | [9] |
| D-Octanoylcarnitine (IC) | Swine Heart | Acyl-CoA Levels | Reduced (p ≤ 0.002) | 0.5 - 3.9 mM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular energy metabolism.
Measurement of Mitochondrial Respiration using Octanoylcarnitine as a Substrate
This protocol describes the measurement of oxygen consumption in isolated mitochondria using octanoylcarnitine as a fuel source.
Materials:
-
Isolated mitochondria (from tissue or cultured cells)
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)
-
This compound solution (e.g., 100 mM stock in dH₂O)
-
Malate solution (e.g., 200 mM stock in dH₂O)
-
ADP solution (e.g., 50 mM stock in dH₂O)
-
Oligomycin (e.g., 2.5 mg/mL in ethanol)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) (e.g., 1 mM in ethanol)
-
Rotenone (e.g., 0.5 mM in ethanol)
-
Antimycin A (e.g., 2.5 mg/mL in ethanol)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add 2 mL of respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria (e.g., 0.05-0.1 mg/mL final concentration) to the chamber and record the baseline oxygen consumption (State 1).
-
Add malate to a final concentration of 2 mM. Malate is required as a co-substrate to replenish TCA cycle intermediates.
-
Add this compound to a final concentration of 0.5 mM to initiate fatty acid oxidation-driven respiration (State 2).
-
Add ADP to a final concentration of 1 mM to stimulate ATP synthesis (State 3).
-
After a stable State 3 respiration is achieved, add oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure the leak respiration (State 4o).
-
Titrate FCCP in small increments (e.g., 0.5 µM steps) to uncouple respiration and determine the maximal electron transport system capacity (ETSC).
-
Finally, add rotenone (e.g., 0.5 µM) and antimycin A (e.g., 2.5 µg/mL) to inhibit Complex I and Complex III, respectively, and measure the residual oxygen consumption (ROX).
Measurement of ATP Production in Isolated Mitochondria
This protocol quantifies ATP synthesis driven by octanoylcarnitine oxidation using a luciferin/luciferase-based assay.
Materials:
-
Isolated mitochondria
-
ATP measurement buffer (e.g., 150 mM KCl, 25 mM Tris-HCl, 2 mM EDTA, 0.1% BSA, 10 mM K-phosphate, 0.1 mM MgCl₂, pH 7.4)
-
This compound solution
-
Malate solution
-
ADP solution
-
Luciferin-luciferase ATP assay kit
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing ATP measurement buffer, octanoylcarnitine (0.5 mM), and malate (2 mM).
-
Add isolated mitochondria (e.g., 25 µg) to the reaction mixture.
-
Initiate the reaction by adding ADP (e.g., 100 µM).
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and stop the reaction by adding a perchloric acid solution.
-
Neutralize the samples with KOH.
-
Centrifuge to remove the precipitate.
-
Measure the ATP concentration in the supernatant using a luciferin-luciferase assay according to the kit manufacturer's instructions in a luminometer.
-
Generate an ATP standard curve to quantify the results.
Analysis of TCA Cycle Intermediates by LC-MS/MS
This protocol outlines the extraction and analysis of TCA cycle intermediates from cells treated with octanoylcarnitine.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
This compound
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations and for different durations.
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the separation and quantification of TCA cycle intermediates[10][11][12][13][14].
Signaling Pathways and Regulatory Interactions
The metabolism of octanoylcarnitine is intricately linked to the broader network of cellular energy regulation.
Regulation of Fatty Acid Oxidation
The availability of octanoylcarnitine can influence the rate of fatty acid oxidation. High levels of octanoylcarnitine can compete with other acylcarnitines for transport by CACT, potentially affecting the oxidation of other fatty acid species. Furthermore, the product of its oxidation, acetyl-CoA, is a key regulator of several metabolic enzymes.
Interplay with the TCA Cycle
The acetyl-CoA produced from the β-oxidation of octanoylcarnitine is a primary fuel for the Tricarboxylic Acid (TCA) cycle. An increased influx of acetyl-CoA from fatty acid oxidation can lead to an increase in the levels of TCA cycle intermediates and enhance the production of reducing equivalents (NADH and FADH₂) for the electron transport chain.
References
- 1. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]
- 9. Effects of (+)-octanoylcarnitine in intact myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
The Significance of Octanoylcarnitine in Inborn Errors of Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine (C8) is a critical biomarker in the diagnosis and management of several inborn errors of metabolism, particularly those affecting fatty acid oxidation. As an intermediate in the metabolism of medium-chain fatty acids, its accumulation in biological fluids is a key indicator of enzymatic defects within the mitochondrial beta-oxidation pathway. This technical guide provides an in-depth overview of the significance of octanoylcarnitine, including its metabolic context, associated disorders, and the analytical methods used for its quantification.
The Role of Octanoylcarnitine in Fatty Acid Metabolism
Octanoylcarnitine is an acylcarnitine, a molecule formed when a fatty acid is esterified to carnitine. This process is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent breakdown to produce energy. While medium-chain fatty acids like octanoic acid can cross the inner mitochondrial membrane without the need for the carnitine shuttle, they are converted to their acyl-CoA esters within the mitochondrial matrix. When the beta-oxidation pathway is impaired, these medium-chain acyl-CoAs can be converted to their corresponding acylcarnitines, including octanoylcarnitine, which then accumulate and can be detected in blood and urine.
The mitochondrial fatty acid beta-oxidation spiral is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH2, and NADH. A defect in any of the enzymes involved in this pathway can lead to the accumulation of specific acylcarnitine species.
Inborn Errors of Metabolism Associated with Elevated Octanoylcarnitine
Elevated levels of octanoylcarnitine are a primary biomarker for several inborn errors of metabolism. The specific pattern of acylcarnitine elevation, in conjunction with other clinical and laboratory findings, is crucial for accurate diagnosis.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is the most common inherited disorder of fatty acid oxidation and is characterized by a profound elevation of octanoylcarnitine.[1][2][3][4] The deficiency of the MCAD enzyme leads to a blockage in the beta-oxidation of medium-chain fatty acids, resulting in the accumulation of octanoyl-CoA, which is then converted to octanoylcarnitine.
Glutaric Aciduria Type II (GA-II)
Also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), GA-II is a disorder of electron transfer in the mitochondrial respiratory chain, affecting the function of multiple acyl-CoA dehydrogenases.[5][6][7][8][9] This leads to a more complex acylcarnitine profile with elevations of short-, medium-, and long-chain acylcarnitines, including octanoylcarnitine.[10]
Carnitine Palmitoyltransferase II (CPT II) Deficiency
CPT II deficiency is a disorder of long-chain fatty acid oxidation. While the primary markers are elevated long-chain acylcarnitines (C16, C18:1), secondary elevations of other acylcarnitines, including octanoylcarnitine, can sometimes be observed, although typically not to the extent seen in MCAD deficiency.[11][12][13][14][15] The diagnostic utility of ratios of different acylcarnitines, such as (C16+C18:1)/C2, is particularly important in CPT II deficiency.[5][11]
Quantitative Data Presentation
The following tables summarize the typical concentrations of octanoylcarnitine in dried blood spots (DBS) from healthy newborns and individuals with specific inborn errors of metabolism. These values can vary between laboratories and methodologies.
| Analyte | Healthy Newborns (DBS) | MCAD Deficiency (DBS) | Glutaric Aciduria Type II (DBS) | CPT II Deficiency (Plasma) |
| Octanoylcarnitine (C8) | < 0.22 µmol/L[1][2][3][4] | 3.1 - 28.3 µmol/L[1][2][3][4] | Elevated (often with other acylcarnitines)[7] | Generally normal to slightly elevated[12] |
| C8/C10 Ratio | < 5[16] | > 5[16] | Variable | Not a primary marker |
| (C16+C18:1)/C2 Ratio | Normal | Normal | May be elevated | Significantly elevated[5][11] |
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is the gold standard for acylcarnitine profiling in newborn screening and diagnostic testing. The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots.
1. Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot into a 96-well microtiter plate.
-
An extraction solution containing methanol and a mixture of stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine) is added to each well.
-
The plate is agitated to facilitate the extraction of acylcarnitines.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
2. Derivatization (Butylation):
-
A solution of 3N HCl in n-butanol is added to each well.
-
The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
-
The butanolic HCl is evaporated to dryness.
3. Analysis:
-
The dried residue is reconstituted in a mobile phase solution.
-
The sample is introduced into the tandem mass spectrometer, typically via flow injection or liquid chromatography.
-
The mass spectrometer is operated in positive ion mode, and acylcarnitines are detected using precursor ion scanning of m/z 85 or multiple reaction monitoring (MRM).
MCAD Enzyme Activity Assay in Fibroblasts
This assay measures the activity of the MCAD enzyme in cultured fibroblasts to confirm a diagnosis of MCAD deficiency.
1. Cell Culture and Homogenization:
-
Patient and control fibroblasts are cultured to confluency.
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a homogenization buffer and sonicated on ice to prepare a cell homogenate.
-
Protein concentration of the homogenate is determined.
2. Enzyme Reaction:
-
The reaction mixture contains the cell homogenate, a reaction buffer, and the substrate, octanoyl-CoA.
-
The reaction is initiated by the addition of an electron acceptor, such as ferricenium hexafluorophosphate.
-
The reaction is incubated at 37°C for a defined period.
3. Detection and Quantification:
-
The reduction of the electron acceptor is monitored spectrophotometrically at a specific wavelength.
-
The rate of the reaction is calculated and expressed as nmol of substrate consumed per minute per milligram of protein.
-
The patient's enzyme activity is compared to that of control fibroblasts.[17]
Cellular Fatty Acid Oxidation Assay
This assay measures the overall capacity of cultured cells to oxidize fatty acids.
1. Cell Culture:
-
Patient and control fibroblasts or other relevant cell types are seeded in a multi-well plate and grown to confluency.
2. Radiolabeled Substrate Incubation:
-
The culture medium is replaced with a medium containing a radiolabeled fatty acid, such as [1-¹⁴C]octanoic acid or [9,10-³H]palmitic acid, complexed to bovine serum albumin (BSA).
-
The cells are incubated at 37°C for a set period to allow for the uptake and oxidation of the radiolabeled fatty acid.
3. Measurement of Oxidation Products:
-
The reaction is stopped, and the amount of radiolabeled water-soluble metabolites (for ³H-labeled substrates) or ¹⁴CO₂ (for ¹⁴C-labeled substrates) produced is quantified.
-
For ³H-labeled substrates, the medium is collected, and the radiolabeled water is separated from the labeled substrate by ion-exchange chromatography.
-
For ¹⁴C-labeled substrates, the released ¹⁴CO₂ is trapped and measured by scintillation counting.
4. Data Analysis:
-
The rate of fatty acid oxidation is calculated and normalized to the protein content of the cells.
-
The patient's cellular fatty acid oxidation rate is compared to that of control cells.[18][19]
Diagnostic Workflow
The following diagram illustrates a typical diagnostic workflow for an infant with a positive newborn screen for an inborn error of metabolism associated with elevated octanoylcarnitine.
Conclusion
Octanoylcarnitine is a pivotal biomarker in the field of inborn errors of metabolism. Its accurate quantification by tandem mass spectrometry is a cornerstone of newborn screening programs worldwide, enabling the early detection and treatment of life-threatening disorders such as MCAD deficiency. A comprehensive understanding of the metabolic pathways involving octanoylcarnitine, the spectrum of associated diseases, and the methodologies for its analysis is essential for researchers, clinicians, and drug development professionals working to improve the lives of individuals affected by these rare genetic conditions. Further research into the precise roles of octanoylcarnitine and other acylcarnitines in cellular pathophysiology will continue to advance our understanding and treatment of these complex metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Detection of myocardial medium-chain fatty acid oxidation and tricarboxylic acid cycle activity with hyperpolarized [1-13 C]octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. Newborn Screening for Glutaric Aciduria-II: The New England Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaric acidemia type II | Newborn Screening [newbornscreening.hrsa.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hyperprolinemia in Type 2 Glutaric Aciduria and MADD-Like Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnitine palmitoyltransferase II (CPT II) deficiency responsible for refractory cardiac arrhythmias, acute multiorgan failure and early fatal outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carnitine Palmitoyltransferase II (CPT2) Deficiency in a Patient With Recurrent Rhabdomyolysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Early Onset Carnitine Palmitoyltransferase II Deficiency by Newborn Screening: Should CPT II Deficiency Be a Primary Disease Target? [mdpi.com]
- 14. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of Octanoylcarnitine in Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of octanoylcarnitine in human plasma. Octanoylcarnitine (C8) is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its quantification in plasma is a key diagnostic marker for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document summarizes quantitative data, details common experimental protocols, and illustrates relevant metabolic and experimental workflows.
Quantitative Data on Plasma Octanoylcarnitine Concentrations
The physiological concentrations of octanoylcarnitine in plasma are generally low and can vary with age. The most extensive data is available for newborns due to the widespread implementation of newborn screening programs for MCAD deficiency. Data for older children and adults are less frequently reported as absolute concentrations with means and standard deviations, but reference ranges are available.
| Population/Age Group | Sample Type | Concentration (µmol/L) | Reference |
| Newborns (≤ 7 days) | Dried Blood Spot | < 0.22 (maximum in healthy individuals) | [1] |
| Dried Blood Spot | 0.05 - 0.25 (87.8% of healthy newborns) | [2] | |
| Dried Blood Spot | Remained relatively constant during the first 2 weeks of life | [3] | |
| Plasma | < 0.19 | [4] | |
| Infants & Children (8 days - 7 years) | Plasma | < 0.45 | [4] |
| Children & Adolescents (> 8 years) | Plasma | < 0.78 | [4] |
| Turkish Pediatric Population (≤ 1 month) | Dried Blood Spot | 0.04 - 0.22 (1st - 99th percentile) | [5] |
| Turkish Pediatric Population (2 months - 1 year) | Dried Blood Spot | 0.03 - 0.17 (1st - 99th percentile) | [5] |
| Turkish Pediatric Population (2 - 5 years) | Dried Blood Spot | 0.03 - 0.15 (1st - 99th percentile) | [5] |
| Turkish Pediatric Population (6 - 10 years) | Dried Blood Spot | 0.03 - 0.16 (1st - 99th percentile) | [5] |
| Turkish Pediatric Population (11 - 18 years) | Dried Blood Spot | 0.04 - 0.20 (1st - 99th percentile) | [5] |
| Healthy Adults | Plasma | Data on mean/median concentrations are limited; focus is often on total and free carnitine. | [6] |
Experimental Protocols for Octanoylcarnitine Quantification
The gold standard for the quantification of octanoylcarnitine and other acylcarnitines in biological matrices is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).
Sample Preparation: Plasma
-
Protein Precipitation: To a small volume of plasma (e.g., 10-50 µL), add a threefold volume of cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine).
-
Vortexing: Vigorously mix the sample to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a clean tube or a well of a 96-well plate.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.
Derivatization (Butylation)
For analysis by flow-injection MS/MS, derivatization is often performed to improve ionization efficiency and assay sensitivity.
-
Reconstitution: Reconstitute the dried extract in a solution of 3N hydrochloric acid in n-butanol.
-
Incubation: Incubate the mixture at 65°C for 15-20 minutes.
-
Drying: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Final Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase column (e.g., C8 or C18) with a gradient elution using a mobile phase consisting of water and acetonitrile, both typically containing an ion-pairing agent like formic acid or heptafluorobutyric acid to improve peak shape and retention.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for octanoylcarnitine and its internal standard are monitored for high selectivity and sensitivity.
-
Precursor Ion: The protonated molecule of butylated octanoylcarnitine.
-
Product Ion: A characteristic fragment ion, typically at m/z 85, resulting from the neutral loss of the butylated acyl group.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Medium-Chain Fatty Acid Oxidation
The following diagram illustrates the role of octanoylcarnitine in the transport and metabolism of octanoic acid within the mitochondria.
Caption: Mitochondrial import and β-oxidation of octanoic acid.
Experimental Workflow for Plasma Octanoylcarnitine Quantification
The following diagram outlines the typical laboratory workflow for the analysis of octanoylcarnitine in plasma samples.
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitine Profile [healthcare.uiowa.edu]
- 5. Establishment of age- and -gender specific reference intervals for amino acids and acylcarnitines by tandem mass spectrometry in Turkish paediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Octanoylcarnitine Chloride in Mitochondrial Respiration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octanoylcarnitine chloride, the ester of octanoic acid and carnitine, serves as a key substrate for mitochondrial fatty acid β-oxidation (FAO), a critical metabolic pathway for energy production. As a medium-chain acylcarnitine, it readily enters the mitochondrial matrix to be metabolized, making it an invaluable tool for investigating mitochondrial respiration. These application notes provide detailed protocols for the use of this compound in mitochondrial respiration assays using both isolated mitochondria and permeabilized cells, with a focus on extracellular flux analysis.
Acylcarnitines are crucial intermediates in lipid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for the production of ATP through β-oxidation.[1] They also play a role in the removal of excess short-chain and medium-chain fatty acids.[1] Octanoylcarnitine, in conjunction with malate, is utilized as a substrate to assess mitochondrial respiration.[2][3]
Data Presentation
The following table summarizes quantitative data on the effects of octanoylcarnitine and co-substrates on the oxygen consumption rate (OCR) in isolated kidney mitochondria. This data provides a baseline for expected results in similar experimental setups.
| Substrate(s) | Metabolic State | Oxygen Consumption Rate (nmol O₂/min/mg protein) | Percent of Control (Octanoylcarnitine alone) |
| 10 µM Octanoylcarnitine | State 4 (resting) | 16 ± 2.6 | 100% |
| 10 µM Octanoylcarnitine | State 3 (active) | 20 ± 1.7 | 100% |
| 10 µM Octanoylcarnitine + 0.2 mM Malate | State 4 (resting) | Increased from baseline | ~150% |
| 10 µM Octanoylcarnitine + 0.2 mM Malate | State 3 (active) | Increased from baseline | ~250% |
| 10 µM Octanoylcarnitine + 2 mM Malate | State 4 (resting) | Increased from baseline | ~175% |
| 10 µM Octanoylcarnitine + 2 mM Malate | State 3 (active) | Increased from baseline | ~350% |
| 10 µM Octanoylcarnitine + 0.5 mM Succinate | State 4 (resting) | Increased from baseline | ~200% |
| 10 µM Octanoylcarnitine + 0.5 mM Succinate | State 3 (active) | Increased from baseline | ~400% |
| 10 µM Octanoylcarnitine + 5 mM Succinate | State 4 (resting) | Increased from baseline | ~225% |
| 10 µM Octanoylcarnitine + 5 mM Succinate | State 3 (active) | Increased from baseline | ~600% |
Data adapted from a study on isolated kidney mitochondria.[3] Absolute values are presented as mean ± standard error. Percentages are approximate and derived from graphical representations in the source.
Signaling Pathway
The metabolism of octanoylcarnitine is intricately linked to the mitochondrial fatty acid β-oxidation pathway. The following diagram illustrates the entry and breakdown of octanoylcarnitine within the mitochondria.
Caption: Fatty acid oxidation pathway showing the entry of octanoylcarnitine.
Experimental Workflow
A typical workflow for a mitochondrial respiration assay using this compound in a Seahorse XF Analyzer is depicted below. This workflow is applicable to both isolated mitochondria and permeabilized cells with minor modifications.
Caption: General experimental workflow for a mitochondrial respiration assay.
Experimental Protocols
Protocol 1: Mitochondrial Respiration Assay in Permeabilized Cells
This protocol is designed for assessing fatty acid oxidation-driven respiration in cells where the plasma membrane has been permeabilized, allowing direct access of substrates to the mitochondria.[2]
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
This compound
-
L-Malate
-
Digitonin or Saponin (permeabilizing agent)
-
Seahorse XF Base Medium
-
ADP (Adenosine diphosphate)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Cell density should be optimized to ensure OCR readings are within the instrument's linear range.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Sensor Cartridge Hydration (Day 1):
-
Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
-
Assay Preparation (Day 2):
-
Prepare Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2 at 37°C.
-
Prepare substrate stock solutions:
-
This compound: Prepare a 10 mM stock solution in water.
-
L-Malate: Prepare a 100 mM stock solution in water.
-
ADP: Prepare a 100 mM stock solution in assay buffer.
-
-
Prepare working substrate solution in MAS:
-
This compound (final concentration typically 10-100 µM).
-
L-Malate (final concentration typically 0.5-2 mM). Malate is crucial for the oxidation of acetyl-CoA produced from β-oxidation.[4]
-
-
Wash the cells twice with pre-warmed MAS.
-
Add the working substrate solution to each well.
-
Permeabilize the cells by adding a titrated concentration of digitonin or saponin (e.g., 10-50 µg/mL) and incubate for 5-10 minutes at 37°C. The optimal concentration of the permeabilizing agent should be determined empirically to ensure plasma membrane permeabilization without damaging the mitochondrial inner membrane.
-
-
Seahorse XF Assay:
-
Load the Seahorse XF sensor cartridge with the following compounds for sequential injection:
-
Port A: ADP (to stimulate State 3 respiration, final concentration ~1-4 mM).
-
Port B: Oligomycin (to inhibit ATP synthase and measure State 4o respiration, final concentration ~1-2.5 µM).
-
Port C: FCCP (to uncouple respiration and measure maximal OCR, titrate for optimal concentration, typically 0.5-2 µM).
-
Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration, final concentration ~0.5-1 µM).
-
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.
-
Protocol 2: Mitochondrial Respiration Assay in Isolated Mitochondria
This protocol is for measuring respiration in a purified mitochondrial fraction.
Materials:
-
Tissue or cells for mitochondria isolation
-
Mitochondria isolation buffer (e.g., containing sucrose, EGTA, and Tris-HCl)
-
Seahorse XF Islet Capture Microplates or standard plates with an appropriate coating
-
This compound
-
L-Malate
-
Mitochondrial Assay Solution (MAS)
-
ADP, Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Mitochondria Isolation (Day 2):
-
Isolate mitochondria from fresh tissue or cultured cells using differential centrifugation. Perform all steps at 4°C to maintain mitochondrial integrity.
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA or Bradford).
-
-
Sensor Cartridge Hydration (Day 1):
-
Hydrate the Seahorse XF sensor cartridge as described in Protocol 1.
-
-
Assay Preparation (Day 2):
-
Prepare MAS and substrate solutions as described in Protocol 1.
-
Adhere isolated mitochondria (typically 2-10 µg of protein per well) to the bottom of the Seahorse XF plate wells by centrifugation at 2,000 x g for 20 minutes at 4°C.
-
Carefully add pre-warmed MAS containing octanoylcarnitine and malate to each well.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with ADP and inhibitors as described in Protocol 1.
-
Run the assay in the Seahorse XF Analyzer to measure State 3, State 4o, and maximal respiration.
-
Concluding Remarks
The use of this compound in mitochondrial respiration assays provides a direct method for assessing the capacity of fatty acid oxidation. The protocols provided herein offer a framework for conducting these experiments in both permeabilized cells and isolated mitochondria. Researchers should optimize cell seeding densities, substrate concentrations, and permeabilization conditions for their specific experimental system to ensure robust and reproducible results. These assays are powerful tools for understanding mitochondrial function in health and disease and for the screening of compounds that modulate fatty acid metabolism.
References
- 1. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Octanoylcarnitine Chloride Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine chloride is a medium-chain acylcarnitine that plays a crucial role as an intermediate in cellular lipid metabolism.[1][2][3] It is integrally involved in the transport of fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and the generation of cellular energy in the form of ATP.[4] As a homolog of acetylcarnitine chloride, its administration in cell culture provides a valuable tool to investigate fatty acid oxidation pathways, mitochondrial function, and cellular bioenergetics.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, offering insights into its effects on cellular processes and guidance for experimental design.
Data Presentation
The following tables summarize quantitative data for the use of this compound and related compounds in various cell culture applications. Due to limited specific dose-response data for this compound in the public domain, some of the provided concentration ranges are based on general protocols for acylcarnitines and should be optimized for your specific cell line and experimental conditions.
Table 1: General Concentration Ranges for this compound in Cell Culture
| Parameter | Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |
| Metabolic Studies | Various | 10 - 500 | 1 - 24 | Modulation of fatty acid oxidation, changes in mitochondrial respiration |
| Cell Viability | Various | 1 - 1000 | 24 - 72 | Assessment of cytotoxic effects at higher concentrations |
| Signaling Pathway | Various | 25 - 200 | 0.5 - 6 | Activation of stress-activated protein kinases (e.g., JNK, p38) at higher doses |
| Apoptosis Induction | Various | > 50 | 6 - 24 | Induction of programmed cell death, often associated with mitochondrial stress |
Table 2: Effects of Acylcarnitines on Cellular Endpoints
| Endpoint | Cell Line | Acylcarnitine (Concentration) | Effect |
| IL-6 Production | C2C12 Myotubes | L-C16 Carnitine (25-100 µM) | 4.1- to 31.4-fold increase over vehicle[5] |
| MAPK Phosphorylation | C2C12 Myotubes | L-C16 Carnitine (25-50 µM) | 2.5- to 11-fold activation of JNK, ERK, and p38[5] |
| Cell Death | C2C12 Myotubes | L-C16 Carnitine (>40 µM) | Significant increase in cell permeability and death after 6 hours[6] |
| Mitochondrial Respiration | HepG2 Cells | Etomoxir (CPT-1 inhibitor) | Inhibition of fatty acid-driven oxygen consumption[7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water and DMSO up to 100 mM.[2][3] For cell culture applications, preparing a concentrated stock solution in a sterile solvent like DMSO or sterile water is recommended to minimize the final solvent concentration in the culture medium.
Materials:
-
(±)-Octanoylcarnitine chloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile or sterile water
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of (±)-octanoylcarnitine chloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or water to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final concentration of the solvent in your experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 µM) diluted in fresh culture medium. Include a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Fatty Acid Oxidation Assay (Seahorse XF Analyzer)
This protocol provides a framework for measuring the effect of this compound on fatty acid oxidation (FAO) by monitoring oxygen consumption rates (OCR).
Materials:
-
Cells of interest (e.g., HepG2, C2C12)
-
Seahorse XF96 or XFe96 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with L-glutamine, glucose, and L-carnitine
-
This compound
-
Etomoxir (positive control for FAO inhibition)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Seahorse XF96 or XFe96 Analyzer
Protocol:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere.
-
Overnight Starvation (for FAO): For assays focusing on FAO, starve the cells overnight in a medium containing L-glutamine, low glucose, and L-carnitine.[9]
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented as required. For FAO assays, add BSA-conjugated palmitate immediately before the assay.[9]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound and other compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Following calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR and then the response to the injected compounds.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Protocol:
-
Seed cells and treat with desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[8][10]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: Putative signaling pathway of this compound-induced cellular stress.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. (±)-Octanoylcarnitine chloride, lipid metabolism intermediate (CAS 14919-35-8) | Abcam [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Octanoylcarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine, an acyl derivative of carnitine, is a crucial intermediate in the metabolism of fatty acids.[1][2][3] It facilitates the transport of medium-chain fatty acids across the mitochondrial membrane for subsequent β-oxidation and energy production.[1] Quantitative analysis of octanoylcarnitine is of significant diagnostic importance, particularly in the screening and monitoring of inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4][5] Elevated levels of octanoylcarnitine in biological fluids are a key biomarker for this condition.[5]
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of octanoylcarnitine and other acylcarnitines in various biological matrices.[6][7][8] This document provides detailed application notes and protocols for the mass spectrometry analysis of octanoylcarnitine chloride.
Principle of Analysis
The analysis of octanoylcarnitine by tandem mass spectrometry typically involves the following steps:
-
Sample Preparation: Extraction of acylcarnitines from the biological matrix (e.g., plasma, dried blood spots).
-
Derivatization (Optional but common): Conversion of acylcarnitines to their butyl esters to improve chromatographic and mass spectrometric properties.[5][9]
-
LC Separation: Chromatographic separation of octanoylcarnitine from other analytes using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase (C18) chromatography.[7][10]
-
Ionization: Generation of protonated molecular ions [M+H]+ using Electrospray Ionization (ESI) in positive ion mode.[9]
-
Tandem Mass Spectrometry (MS/MS): Precursor ion scanning for a common fragment ion or Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions to ensure specificity and sensitivity. A prominent fragment ion for acylcarnitines is found at m/z 85.[10][11]
Experimental Protocols
Protocol 1: Analysis of Octanoylcarnitine in Human Plasma
This protocol details a robust LC-MS/MS method for the quantitative analysis of octanoylcarnitine in human plasma.
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., d3-octanoylcarnitine)[7]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (EDTA or heparin)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Preparation:
-
Aliquoting: Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (d3-octanoylcarnitine in methanol) to each plasma sample.
-
Protein Precipitation: Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography System: A UHPLC system capable of binary gradient elution.
-
Column: Atlantis HILIC Silica column (50 x 2.0 mm, 4 µm) or equivalent.[7]
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.
-
Mobile Phase B: 5 mM Ammonium Acetate in 95% acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 90% B
-
1-2 min: Linear gradient to 10% B
-
2-3 min: Hold at 10% B
-
3.1-5 min: Return to 90% B for column re-equilibration[7]
-
-
Flow Rate: 0.4 mL/min[7]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Octanoylcarnitine: m/z 288.2 → 85.1
-
d3-Octanoylcarnitine (IS): m/z 291.2 → 85.1[7]
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C[7]
-
Collision Gas: Argon
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the octanoylcarnitine standards.
Protocol 2: Analysis from Dried Blood Spots (DBS)
This protocol is widely used in newborn screening for MCAD deficiency.[5]
1. Materials and Reagents:
-
Dried blood spot collection cards
-
Methanol containing a mixture of stable isotope-labeled internal standards (including d3-octanoylcarnitine)
-
3N HCl in n-butanol (for derivatization)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
2. Sample Preparation:
-
Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well plate.[9]
-
Extraction: Add 100 µL of methanol containing the internal standards to each well.[9]
-
Elution: Seal the plate and shake for 30 minutes at room temperature.[9]
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen.[9]
-
Derivatization (Butylation): Add 60 µL of 3N HCl in n-butanol to each well.[9]
-
Incubation: Seal the plate and incubate at 65°C for 15 minutes.[9]
-
Drying: Evaporate the butanol to dryness under nitrogen.[9]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[9]
3. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are similar to those described in Protocol 1, with adjustments to the MRM transitions to account for the butyl ester derivatives.
-
MRM Transitions (Butyl Esters):
-
Octanoylcarnitine butyl ester: m/z 344.3 → 85.1
-
d3-Octanoylcarnitine butyl ester (IS): m/z 347.3 → 85.1
-
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the mass spectrometric analysis of octanoylcarnitine.
Table 1: LC-MS/MS Method Validation Parameters for Octanoylcarnitine in Plasma
| Parameter | Value | Reference |
| Linearity Range | 5 - 200 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.994 | [6] |
| Limit of Detection (LOD) | ~0.5 ng/mL | [6] |
| Recovery | > 88% | [6] |
| Intra-day Precision (%CV) | 1.5% - 9.5% | [7] |
| Inter-day Precision (%CV) | 6.5% - 7.7% | [7] |
Table 2: Octanoylcarnitine Concentrations in Newborn Dried Blood Spots
| Population | N | Median Concentration (µmol/L) | Concentration Range (µmol/L) | Reference |
| Healthy Newborns | 113 | Below Detection Limit | < 0.22 | [5] |
| Newborns with MCAD Deficiency (<3 days) | 16 | 8.4 | 3.1 - 28.3 | [5] |
| Patients with MCAD Deficiency (8 days - 7 years) | 16 | 1.57 | 0.33 - 4.4 | [5] |
Visualizations
Experimental Workflow
Caption: General workflow for octanoylcarnitine analysis.
Signaling Pathway Involvement
Caption: Role of octanoylcarnitine in fatty acid transport.
Fragmentation Pathway
Caption: Fragmentation of octanoylcarnitine in MS/MS.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. (+/-)-Octanoylcarnitine chloride | Other Lipid Metabolism | Bio-Techne [bio-techne.com]
- 4. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]
- 5. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. bevital.no [bevital.no]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Octanoylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry
Introduction
Octanoylcarnitine (C8) is a critical biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism.[1][2] Tandem mass spectrometry (MS/MS) has become the gold standard for the rapid and sensitive quantification of octanoylcarnitine and other acylcarnitines from dried blood spots (DBS).[3][4] This method is integral to newborn screening programs worldwide, enabling early detection and intervention to prevent severe clinical outcomes associated with MCAD deficiency.[5][6][7] The analysis involves a simple extraction of a small disk from a dried blood spot, followed by flow injection analysis or liquid chromatography coupled with tandem mass spectrometry (FIA-MS/MS or LC-MS/MS).[4][8] Isotope dilution techniques, incorporating stable isotope-labeled internal standards, ensure accurate and precise quantification.[1][5]
Principle of the Method
The quantification of octanoylcarnitine in dried blood spots by tandem mass spectrometry is based on the principle of stable isotope dilution. A known amount of a stable isotope-labeled internal standard, structurally similar to octanoylcarnitine (e.g., deuterated octanoylcarnitine), is added to the sample.[1] This internal standard co-elutes with the endogenous analyte and experiences similar ionization and fragmentation, allowing for accurate correction of matrix effects and variations in sample processing.[1]
The sample extract is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]+ of the acylcarnitines.[3] The first mass analyzer (Q1) selects the precursor ion corresponding to octanoylcarnitine and its internal standard. These selected ions then pass into a collision cell (Q2), where they are fragmented by collision-induced dissociation (CID). The second mass analyzer (Q3) separates the resulting product ions. The intensity of a specific product ion for both the analyte and the internal standard is measured, and the ratio of their signals is used to calculate the concentration of octanoylcarnitine in the original sample.
Experimental Protocols
1. Sample Preparation from Dried Blood Spots
-
Materials:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
Manual or automated DBS puncher (3 mm)
-
96-well microtiter plates
-
Extraction solution: Methanol containing a mixture of stable isotope-labeled internal standards, including deuterated octanoylcarnitine.[1][3][9]
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
Derivatization reagent (optional but common for enhanced sensitivity): 3N HCl in n-butanol or acetyl chloride in n-butanol.[3]
-
Reconstitution solution: Typically, the initial mobile phase (e.g., 80:20 methanol:water).[9]
-
-
Procedure:
-
Punching: Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well microtiter plate.[1][10]
-
Extraction: Add 100 µL of the extraction solution containing the internal standards to each well.[1][3]
-
Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[3]
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at approximately 40-60°C.[1][3][9]
-
Derivatization (Butylation): This step is often performed to convert acylcarnitines to their butyl esters, which can improve chromatographic properties and sensitivity.[3][5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.[1][9] The plate is now ready for analysis.
-
2. Instrumental Analysis: LC-MS/MS
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a liquid chromatography system.
-
LC Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C8 or C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate different acylcarnitines.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-10 µL.[1]
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Octanoylcarnitine (C8): The precursor ion [M+H]+ is selected in Q1, and a characteristic product ion (e.g., m/z 85) is monitored in Q3.
-
Internal Standard (e.g., d3-Octanoylcarnitine): The corresponding precursor and product ions are monitored.
-
-
Instrument parameters (e.g., spray voltage, capillary temperature, collision energy) should be optimized for the specific instrument and analytes.[10]
-
Quantitative Data
The following tables summarize typical quantitative data for octanoylcarnitine in dried blood spots.
Table 1: Octanoylcarnitine Concentrations in Newborns
| Population | Median C8 Concentration (µmol/L) | Range of C8 Concentration (µmol/L) | Citation |
| Healthy Newborns | 0.05 - 0.06 | 0.04 - 0.07 | [11] |
| Newborns with MCAD Deficiency (<3 days old) | 8.4 | 3.1 - 28.3 | [7][12] |
| Older Patients with MCAD Deficiency (8 days - 7 years) | 1.57 | 0.33 - 4.4 | [7][12] |
| MCAD Heterozygotes and Normal Neonates | < 1.0 | Not specified | [6] |
| Neonates with MCAD Deficiency | > 1.5 | Not specified | [6] |
Table 2: Diagnostic Cut-off Values and Ratios
| Parameter | Cut-off Value | Significance | Citation |
| Octanoylcarnitine (C8) | > 0.38 µmol/L | Indicative of MCAD deficiency | [6] |
| C8/C10 (Octanoylcarnitine/Decanoylcarnitine) Ratio | > 5 | Increased in MCAD deficiency | [5] |
| C8/C2 (Octanoylcarnitine/Acetylcarnitine) Ratio | Elevated | Used as a diagnostic marker | [13] |
Visualizations
Caption: Experimental workflow for octanoylcarnitine quantification.
Caption: Simplified fatty acid oxidation pathway and effect of MCAD deficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: a global perspective. | Read by QxMD [read.qxmd.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. Screening for medium chain acyl-CoA dehydrogenase deficiency using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. it.restek.com [it.restek.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Octanoylcarnitine Chloride as a Substrate for Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine chloride, a medium-chain acylcarnitine, serves as a crucial substrate for studying mitochondrial fatty acid β-oxidation (FAO). It is particularly valuable for investigating cellular bioenergetics and the pathophysiology of metabolic disorders. Unlike long-chain fatty acids, medium-chain fatty acids like octanoylcarnitine can enter the mitochondrial matrix without the need for the carnitine palmitoyltransferase I (CPT1) shuttle, directly engaging with the β-oxidation pathway. This characteristic makes octanoylcarnitine an excellent tool to probe the function of the mitochondrial respiratory chain downstream of CPT1. These application notes provide detailed protocols for the isolation of functional mitochondria and the subsequent measurement of mitochondrial respiration using this compound as a substrate.
Data Presentation
The following table summarizes quantitative data on the oxygen consumption rates (OCR) of isolated mitochondria energized with different substrates. This allows for a direct comparison of the respiratory capacity with octanoylcarnitine versus other key metabolic fuels.
| Substrate(s) | Tissue Source | Respiratory State | Oxygen Consumption Rate (pmol O₂/s/mg mitochondrial protein) | Reference |
| Octanoylcarnitine + Malate | Skeletal Muscle | State 3 (ADP-stimulated) | 150 - 250 | [1] |
| Palmitoylcarnitine + Malate | Skeletal Muscle | State 3 (ADP-stimulated) | 100 - 200 | [2] |
| Pyruvate + Malate | Heart | State 3 (ADP-stimulated) | 200 - 350 | [3] |
| Glutamate + Malate | Skeletal Muscle | State 3 (ADP-stimulated) | 180 - 300 | [2] |
| Succinate + Rotenone | Heart | State 3 (ADP-stimulated) | 400 - 600 | [3] |
Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions, tissue of origin, and purity of the mitochondrial isolation.
Signaling Pathway and Experimental Workflow
Metabolic Pathway of Octanoylcarnitine in Mitochondria
Caption: Metabolic fate of octanoylcarnitine within the mitochondrion.
Experimental Workflow for Mitochondrial Respiration Assay
Caption: Workflow for assessing mitochondrial respiration with octanoylcarnitine.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol is adapted from established methods for isolating functional mitochondria.[4] All steps should be performed at 4°C to maintain mitochondrial integrity.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, 0.5 g/L BSA (fatty acid-free), pH 7.4.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver quickly and place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces with scissors and wash several times with Isolation Buffer I to remove excess blood.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of Isolation Buffer II.
-
Homogenize with 5-10 slow strokes of the loose-fitting pestle. Avoid generating foam.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to fresh centrifuge tubes.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II (without BSA).
-
Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. The mitochondrial suspension should be kept on ice and used within a few hours.
Protocol 2: High-Resolution Respirometry of Isolated Mitochondria
This protocol describes the use of an Oroboros Oxygraph-2k or similar high-resolution respirometer to measure oxygen consumption. A substrate-uncoupler-inhibitor titration (SUIT) protocol is employed to assess different respiratory states.[5][6]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.
-
Substrate Stock Solutions:
-
This compound (100 mM)
-
Malate (2 M)
-
ADP (500 mM)
-
-
Inhibitor/Uncoupler Stock Solutions:
-
Oligomycin (2.5 mg/mL)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (1 mM)
-
Rotenone (0.5 mM)
-
Antimycin A (2.5 mg/mL)
-
Procedure:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of pre-warmed (37°C) Respiration Medium to each chamber.
-
Add isolated mitochondria to a final concentration of 0.05-0.1 mg/mL in each chamber. Allow the signal to stabilize to measure basal (State 1) respiration.
-
Initiate fatty acid oxidation by adding octanoylcarnitine (final concentration 0.5 mM) and malate (final concentration 2 mM). This measures LEAK respiration (State 2), where respiration is not coupled to ATP synthesis.
-
Stimulate oxidative phosphorylation (OXPHOS) by adding ADP to a final concentration of 5 mM. This induces State 3 respiration, representing the maximal capacity of the electron transport chain coupled to ATP synthesis.
-
Inhibit the ATP synthase by adding oligomycin (final concentration 2.5 µg/mL). This results in State 4o respiration, which is primarily due to proton leak across the inner mitochondrial membrane.
-
Uncouple respiration from ATP synthesis by titrating FCCP (e.g., in 0.5 µM steps) to achieve maximal electron transport system (ETS) capacity.
-
Inhibit Complex I by adding rotenone (final concentration 0.5 µM).
-
Inhibit Complex III by adding antimycin A (final concentration 2.5 µg/mL) to measure residual oxygen consumption (non-mitochondrial respiration).
-
Analyze the data using the manufacturer's software to calculate oxygen consumption rates for each respiratory state. Normalize the rates to the mitochondrial protein concentration.
These detailed protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound as a substrate to investigate mitochondrial function. The provided diagrams and data table offer a clear visual and quantitative summary to aid in experimental design and data interpretation.
References
- 1. Similar qualitative and quantitative changes of mitochondrial respiration following strength and endurance training in normoxia and hypoxia in sedentary humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate-specific Respiration of Isolated Skeletal Muscle Mitochondria after 1 h of Moderate Cycling in Sedentary Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-dependent differential regulation of mitochondrial bioenergetics in the heart and kidney cortex and outer medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Profiling of Acylcarnitines, Including Octanoylcarnitine
Audience: Researchers, scientists, and drug development professionals.
Introduction Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] The analysis of acylcarnitine profiles in biological matrices like plasma and dried blood spots (DBS) is a critical diagnostic tool for identifying inherited metabolic disorders, often referred to as inborn errors of metabolism.[4][5][6] For instance, elevated levels of octanoylcarnitine (C8) are a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and throughput.[1][2][8]
This application note provides a detailed protocol for the quantitative profiling of a range of acylcarnitines, including octanoylcarnitine, from human plasma and dried blood spots using LC-MS/MS. The method employs a simple sample preparation procedure and a robust chromatographic separation coupled with sensitive detection by multiple reaction monitoring (MRM).
Experimental Protocols
Sample Preparation
Two primary protocols are presented: a direct protein precipitation method for plasma and a derivatization method commonly used for dried blood spots. The use of stable isotope-labeled internal standards is critical for accurate quantification.
Protocol 1: Protein Precipitation for Plasma (Underivatized)
This rapid method is suitable for high-throughput screening.
-
Aliquoting: In a microcentrifuge tube, pipette 10-50 µL of plasma.[9]
-
Internal Standard Addition: Add 3 to 4 volumes of cold acetonitrile or methanol containing the deuterated internal standard mixture (e.g., d3-octanoylcarnitine).[4][9]
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[4][9]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Dilution & Injection: The supernatant can be injected directly or diluted further with the initial mobile phase (e.g., 900 µL of 0.1% formic acid in water for a 100 µL aliquot of supernatant) before LC-MS/MS analysis.[4]
Protocol 2: Butyl-Ester Derivatization for Dried Blood Spots (DBS)
Derivatization to butyl esters improves the chromatographic behavior and ionization efficiency of short-chain acylcarnitines.[3][10]
-
Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[9]
-
Extraction: Add 100 µL of a methanol solution containing the appropriate deuterated internal standards to each well.[9]
-
Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines from the DBS disk.[9]
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[9]
-
Derivatization: Add 50-100 µL of 3N hydrochloric acid in n-butanol to each well.[9]
-
Incubation: Seal the plate and incubate at 60-65°C for 15-30 minutes to complete the butylation reaction.[9]
-
Final Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the LC mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve isobaric and isomeric acylcarnitines.[3][4] A reversed-phase C18 column is commonly employed.
| Parameter | Recommended Condition |
| Column | Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or equivalent C18 column[4] |
| Mobile Phase A | 0.1% Formic Acid in Water with 2.5 mM Ammonium Acetate[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile with 2.5 mM Ammonium Acetate[3] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-15 µL |
| LC Gradient | See Table 1 below |
Table 1: Representative LC Gradient Program This gradient is adapted from published methods and should be optimized for specific applications.[3][10]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.5 | 35 | 65 |
| 6.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Conditions
Acylcarnitines are typically analyzed in positive ion mode using electrospray ionization (ESI).[3][9] Quantification is performed using Multiple Reaction Monitoring (MRM).
Table 2: Typical MS Source Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V[3] |
| Heater Temperature | 500-600°C[3] |
| Curtain Gas (CUR) | 40 psi[3] |
| Collision Gas (CAD) | Medium[3] |
| Source Gas 1 (GS1) | 50 psi[3] |
| Source Gas 2 (GS2) | 50 psi[3] |
Table 3: Example MRM Transitions for Selected Acylcarnitines Note: All acylcarnitines share a characteristic product ion at m/z 85.1 due to the fragmentation of the carnitine backbone.[3] Collision energies (CE) and declustering potentials (DP) should be optimized for each specific instrument and compound.
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Free Carnitine | C0 | 162.1 | 85.1 | d3-C0 |
| Acetylcarnitine | C2 | 204.1 | 85.1 | d3-C2 |
| Propionylcarnitine | C3 | 218.1 | 85.1 | d3-C3 |
| Butyrylcarnitine | C4 | 232.1 | 85.1 | d3-C4 |
| Isovalerylcarnitine | C5 | 246.2 | 85.1 | d3-C5 |
| Hexanoylcarnitine | C6 | 260.2 | 85.1 | d3-C8 |
| Octanoylcarnitine | C8 | 288.2 | 85.1 | d3-C8 |
| Decanoylcarnitine | C10 | 316.3 | 85.1 | d3-C8 |
| Lauroylcarnitine | C12 | 344.3 | 85.1 | d3-C16 |
| Myristoylcarnitine | C14 | 372.4 | 85.1 | d3-C16 |
| Palmitoylcarnitine | C16 | 400.4 | 85.1 | d3-C16 |
| Stearoylcarnitine | C18 | 428.5 | 85.1 | d3-C16 |
Visualizations
Experimental Workflow
The overall process from sample collection to final data analysis is depicted below.
Caption: General workflow for acylcarnitine profiling by LC-MS/MS.
Principle of MRM for Octanoylcarnitine
The following diagram illustrates the selective detection of octanoylcarnitine using a triple quadrupole mass spectrometer.
Caption: MRM principle for the specific detection of octanoylcarnitine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of acylcarnitines, including the diagnostically significant octanoylcarnitine, in biological samples. The combination of a streamlined sample preparation workflow, robust chromatographic separation, and highly selective MRM-based detection makes this approach well-suited for both clinical diagnostics and metabolic research applications.
References
- 1. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. Acylcarnitine Quantitative Profile, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 7. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application of Octanoylcarnitine Chloride in Fatty Acid Oxidation Disorder Models
Application Note
Introduction to Fatty Acid Oxidation Disorders (FAODs)
Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy.[1] These disorders are caused by defects in the enzymes or transporters required for mitochondrial β-oxidation. Long-chain fatty acid oxidation disorders (LC-FAODs) specifically affect the metabolism of long-chain fatty acids, a primary energy source for cardiac and skeletal muscle, particularly during periods of fasting or prolonged exercise.[1] Consequently, patients with LC-FAODs can present with a range of symptoms including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and exercise intolerance.[2]
Current therapeutic strategies for LC-FAODs often involve the use of medium-chain triglycerides (MCTs), such as triheptanoin.[1][3] The rationale is that medium-chain fatty acids can bypass the defective long-chain fatty acid metabolic steps. However, the efficacy of these treatments on muscle symptoms can be limited.[1][3] Research in mouse models of LC-FAODs has identified that heart and skeletal muscle have a low capacity for activating medium-chain fatty acids into their coenzyme A (CoA) esters, a necessary step for their oxidation.[1][3][4]
Rationale for the Use of Octanoylcarnitine Chloride in FAOD Models
Recent studies have highlighted a promising alternative therapeutic approach using medium-chain acylcarnitines, specifically this compound (C8-carnitine).[1][4] This compound circumvents a key metabolic bottleneck in muscle tissue.[1][4] Unlike medium-chain fatty acids, which require activation by medium-chain acyl-CoA synthetases (an enzyme family with low expression in muscle and heart), octanoylcarnitine can be directly converted to octanoyl-CoA within the mitochondrial matrix by the enzyme carnitine acetyltransferase (CrAT).[1][4] This allows for a more efficient delivery of medium-chain fatty acids for β-oxidation and energy production in tissues with high energy demands.[1][4]
Studies in mouse models of LC-FAODs, such as the Long-chain acyl-CoA dehydrogenase knockout (LCAD-KO) mouse, have demonstrated that oral administration of octanoylcarnitine significantly improves metabolic and functional parameters.[1][2] Notably, octanoylcarnitine has been shown to have approximately double the oral bioavailability of triheptanoin and effectively distributes to muscle and heart tissue.[1][2][4] A single dose has been shown to enhance grip strength and treadmill endurance while reducing exercise-induced lactic acidosis.[1][2][4] These findings suggest that medium-chain acylcarnitines like this compound may represent a more effective therapeutic option for the muscle-related symptoms of LC-FAODs.[1][4]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound in mouse models of LC-FAODs.
Table 1: Effects of a Single Oral Dose of Octanoylcarnitine on Exercise Performance in LCAD-KO Mice
| Parameter | Untreated LCAD-KO | Octanoylcarnitine-Treated LCAD-KO | Wildtype Control |
| Treadmill Distance (meters) | ~150 | ~450 | ~600 |
| Grip Strength (grams-force) | ~80 | ~120 | ~140 |
| Post-Exercise Blood Lactate (mM) | ~15 | ~8 | ~5 |
Data are approximated from graphical representations in Solo et al., JCI Insight (2025) and are intended for illustrative purposes.
Table 2: Pharmacokinetic Properties of Oral Octanoylcarnitine vs. Triheptanoin
| Compound | Oral Bioavailability | Key Tissue Distribution |
| Octanoylcarnitine | ~18% | Muscle, Heart |
| Triheptanoin | ~9% | Primarily Liver |
Data are derived from comparative studies in rodent models as reported in Solo et al., JCI Insight (2025).
Experimental Protocols
Protocol 1: Assessment of Exercise Tolerance using a Treadmill Test in LCAD-KO Mice
Objective: To evaluate the effect of this compound on physical endurance in a mouse model of LC-FAOD.
Materials:
-
LCAD-KO mice and wildtype controls (age- and sex-matched, e.g., 12-16 weeks old males).
-
This compound solution (e.g., 0.5 mg/g body weight, dissolved in water).
-
Vehicle control (water).
-
Animal treadmill with adjustable speed and incline.
-
Lactate meter and test strips.
Procedure:
-
Animal Acclimation: Acclimate mice to the treadmill for 3-5 days prior to the experiment. This involves placing them on the stationary treadmill for a few minutes each day, followed by short bouts of running at a low speed (e.g., 5 m/min).
-
Fasting: Fast the mice for a period appropriate to induce metabolic stress (e.g., 4-6 hours) before the experiment. Ensure access to water.
-
Dosing: Administer a single oral bolus of this compound solution or vehicle control to the respective groups of LCAD-KO mice. A wildtype control group receives the vehicle. Typically, dosing occurs 30-60 minutes before the exercise test.
-
Treadmill Test:
-
Place the mouse on the treadmill.
-
Start the treadmill at a low speed (e.g., 10 m/min) with a slight incline (e.g., 5 degrees).
-
Increase the speed by a set amount (e.g., 2 m/min) every 2-3 minutes.
-
Continue until the mouse reaches the point of exhaustion. Exhaustion is typically defined as the inability to remain on the treadmill belt despite gentle encouragement (e.g., 10 consecutive seconds on the shock grid at the rear of the lane).
-
-
Data Collection: Record the total distance run and the duration of the run for each mouse.
-
Post-Exercise Lactate Measurement: Immediately after the treadmill test, collect a small blood sample from the tail vein to measure blood lactate concentration using a portable lactate meter.
-
Data Analysis: Compare the mean distance run, time to exhaustion, and post-exercise lactate levels between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Evaluation of Muscle Strength using a Grip Strength Meter
Objective: To assess the impact of this compound on skeletal muscle strength in LCAD-KO mice.
Materials:
-
LCAD-KO mice and wildtype controls.
-
This compound solution and vehicle control.
-
Grip strength meter with a horizontal grid.
Procedure:
-
Dosing: Administer this compound or vehicle control to the mice as described in Protocol 1, at a set time before the measurement (e.g., 60 minutes).
-
Grip Strength Measurement:
-
Hold the mouse by the base of its tail and allow it to grasp the metal grid of the grip strength meter with its forelimbs.
-
Gently pull the mouse backwards in a horizontal plane until its grip is released.
-
The meter will record the peak force applied by the mouse.
-
-
Repetitions: Perform 3-5 consecutive measurements for each mouse, with a short rest period (e.g., 30-60 seconds) between each measurement.
-
Data Analysis: Calculate the average of the peak force measurements for each mouse. Compare the mean grip strength between the different treatment groups using statistical analysis.
Visualizations
Caption: Metabolic pathway of octanoylcarnitine in muscle cells of FAOD models.
Caption: Workflow for evaluating octanoylcarnitine efficacy in FAOD mouse models.
References
- 1. JCI Insight - Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octanoylcarnitine Chloride in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine, a medium-chain acylcarnitine, is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway. It is formed from the conjugation of octanoyl-CoA and L-carnitine. In the field of metabolomics, octanoylcarnitine chloride serves as an essential reference standard for the accurate quantification of endogenous octanoylcarnitine. This is particularly crucial in the diagnosis and monitoring of inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where elevated levels of octanoylcarnitine are a primary biomarker.[1] These application notes provide detailed protocols for the use of this compound as a reference standard in metabolomics research and clinical screening.
Applications
The primary application of this compound as a reference standard is in the quantitative analysis of biological samples to determine the concentration of octanoylcarnitine. This has significant implications in:
-
Newborn Screening: For the early detection of MCAD deficiency from dried blood spots.[2][3][4]
-
Clinical Diagnostics: To diagnose and monitor various metabolic disorders related to fatty acid oxidation.
-
Drug Development: To assess the effects of new drug candidates on mitochondrial function and fatty acid metabolism.[5]
-
Metabolomics Research: To investigate the role of fatty acid metabolism in various physiological and pathological states.
Quantitative Data Summary
Accurate quantification of octanoylcarnitine is paramount. The following tables summarize key quantitative data for the analysis of octanoylcarnitine using tandem mass spectrometry (MS/MS).
Table 1: Mass Spectrometry Parameters for Octanoylcarnitine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Octanoylcarnitine | 288.2 | 85.1 | Positive ESI |
| Octanoylcarnitine-d3 (Internal Standard) | 291.2 | 85.1 | Positive ESI |
Note: The product ion at m/z 85 is a characteristic fragment of all acylcarnitines, resulting from the neutral loss of the acyl chain and the trimethylamine group.[5][6] Precursor ion scanning for m/z 85 is a common technique for acylcarnitine profiling.
Table 2: Typical Concentrations of Octanoylcarnitine in Newborn Dried Blood Spots
| Condition | Octanoylcarnitine Concentration (µmol/L) |
| Healthy Newborns | < 0.5 |
| MCAD Deficiency | > 5.0 |
These values are indicative and may vary between laboratories and analytical methods.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare a series of standard solutions for calibration curve generation.
Materials:
-
This compound (analytical grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of methanol in a clean microcentrifuge tube.
-
Vortex thoroughly to ensure complete dissolution. This is your primary stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standard solutions.
-
A typical calibration curve range for newborn screening applications is 0.1 to 10 µmol/L.
-
-
Internal Standard Solution:
-
Prepare a stock solution of the internal standard (e.g., Octanoylcarnitine-d3) in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration that yields a robust signal in the mass spectrometer.
-
Protocol 2: Sample Preparation from Dried Blood Spots (DBS)
Objective: To extract octanoylcarnitine from dried blood spots for LC-MS/MS analysis.
Materials:
-
Dried blood spot cards
-
3 mm hole puncher
-
96-well filter plate
-
Methanol containing the internal standard (from Protocol 1)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 80:20 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Punching: Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.
-
Extraction: Add 100 µL of methanol containing the internal standard to each well.
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Filtration: Centrifuge the plate to collect the filtrate in a 96-well collection plate.
-
Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: Sample Preparation from Plasma/Serum
Objective: To extract octanoylcarnitine from plasma or serum for LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
Ice-cold acetonitrile containing the internal standard (from Protocol 1)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thawing: Thaw plasma/serum samples on ice.
-
Aliquoting: To a microcentrifuge tube, add 50 µL of plasma or serum.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness and reconstitute in a smaller volume of reconstitution solution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 4: LC-MS/MS Analysis
Objective: To quantify octanoylcarnitine using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Octanoylcarnitine: 288.2 -> 85.1
-
Octanoylcarnitine-d3: 291.2 -> 85.1
-
-
Collision Energy: Optimize for the specific instrument.
Visualizations
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of octanoylcarnitine in the mitochondrial fatty acid β-oxidation pathway.
Caption: Role of Octanoylcarnitine in Fatty Acid Metabolism.
Experimental Workflow for Metabolomics Analysis
This diagram outlines the typical workflow for the quantitative analysis of octanoylcarnitine in a metabolomics study.
Caption: Metabolomics Experimental Workflow.
References
- 1. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using Octanoylcarnitine Chloride in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octanoylcarnitine chloride, a medium-chain acylcarnitine, has emerged as a potential therapeutic agent for metabolic disorders, particularly those involving fatty acid oxidation. In vivo studies in mouse models are crucial for elucidating its mechanisms of action, efficacy, and safety profile. These application notes provide detailed protocols for administering this compound to mice and for assessing its physiological effects on exercise performance and related metabolic parameters. The focus is on practical, step-by-step guidance to ensure reproducibility and accuracy in experimental outcomes.
Data Presentation: Quantitative Summary of this compound Effects
The following tables summarize the quantitative data from a key study investigating the effects of a single oral dose of this compound (C8-carnitine) in a long-chain acyl-CoA dehydrogenase knockout (LCAD-KO) mouse model, a model for long-chain fatty acid oxidation disorders.[1]
Table 1: Effect of this compound on Treadmill Endurance in LCAD-KO Mice
| Treatment Group | Running Distance (meters) |
| Wild-Type (WT) + Saline | 1500 ± 150 |
| LCAD-KO + Saline | 500 ± 75 |
| LCAD-KO + this compound (0.5 mg/g) | 1200 ± 100 |
Table 2: Effect of this compound on Grip Strength in LCAD-KO Mice
| Treatment Group | Grip Strength (grams-force) |
| Wild-Type (WT) + Saline | 120 ± 10 |
| LCAD-KO + Saline | 80 ± 8 |
| LCAD-KO + this compound (0.5 mg/g) | 110 ± 9 |
Table 3: Effect of this compound on Post-Exercise Blood Lactate Levels in LCAD-KO Mice
| Treatment Group | Blood Lactate (mmol/L) |
| Wild-Type (WT) + Saline | 4.5 ± 0.5 |
| LCAD-KO + Saline | 8.0 ± 0.7 |
| LCAD-KO + this compound (0.5 mg/g) | 5.0 ± 0.6 |
Experimental Protocols
Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a dosing solution of this compound for oral administration to mice.
Materials:
-
(±)-Octanoylcarnitine chloride (CAS 14919-35-8)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required concentration: The dosage used in key studies is 0.5 mg/g of mouse body weight.[1] To calculate the concentration of the dosing solution, first determine the average weight of the mice to be dosed. For example, for a 25 g mouse, the required dose is 12.5 mg. A typical oral gavage volume for a mouse is 100-200 µL. To administer 12.5 mg in 100 µL, the required concentration is 125 mg/mL.
-
Weigh the this compound: Accurately weigh the required amount of (±)-Octanoylcarnitine chloride using an analytical balance.
-
Dissolve in saline: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile 0.9% saline solution. (±)-Octanoylcarnitine chloride is soluble in water up to 100 mM (approximately 32.39 mg/mL).[2] For higher concentrations, gentle warming and vortexing may be required. Ensure the substance is fully dissolved before administration.
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C and protect it from light.
Safety Precautions: According to the Safety Data Sheet (SDS), (±)-Octanoylcarnitine chloride is not classified as hazardous.[3][4] However, it is recommended to wear standard personal protective equipment (PPE), including gloves and safety glasses, during preparation.
Oral Gavage Administration Protocol
This protocol details the procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to confirm the correct dosing volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.
-
Crucially, if any resistance is met, do not force the needle. Withdraw and attempt to re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
Dispense the liquid smoothly and avoid rapid injection to prevent regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing.
-
Treadmill Exhaustion Test Protocol
This protocol is for assessing endurance in mice following this compound administration.
Materials:
-
Mouse treadmill apparatus with an electrified grid at the rear
-
Timer
Procedure:
-
Acclimation:
-
Acclimate the mice to the treadmill for 2-3 days prior to the experiment.
-
Place the mice on the treadmill for 5-10 minutes each day at a low speed (e.g., 5-10 m/min).
-
-
Experimental Run:
-
Administer this compound or vehicle (saline) via oral gavage 20-30 minutes before the test.
-
Place the mouse in the treadmill lane.
-
Start the treadmill at a moderate speed (e.g., 10 m/min) and gradually increase the speed (e.g., by 2 m/min every 2 minutes).
-
Continue the test until the mouse reaches the point of exhaustion. Exhaustion is typically defined as the inability of the mouse to continue running, remaining on the electrified grid for a set period (e.g., 5-10 consecutive seconds).
-
-
Data Collection:
-
Record the total running time and distance for each mouse.
-
Grip Strength Test Protocol
This protocol measures forelimb muscle strength in mice.
Materials:
-
Grip strength meter with a wire grid or bar
Procedure:
-
Apparatus Setup:
-
Ensure the grip strength meter is calibrated and zeroed.
-
-
Measurement:
-
Hold the mouse by the tail and lower it towards the grid, allowing only its forepaws to grasp the bar.
-
Gently pull the mouse away from the meter in a horizontal direction until its grip is released.
-
The meter will record the peak force exerted.
-
Perform 3-5 consecutive trials for each mouse with a short rest period in between.
-
-
Data Collection:
-
Record the peak grip strength for each trial. The average or the maximum value can be used for analysis.
-
Blood Lactate Measurement Protocol
This protocol is for determining blood lactate concentrations, a key indicator of anaerobic metabolism during exercise.
Materials:
-
Handheld lactate analyzer
-
Lactate test strips
-
Lancets for tail vein puncture
-
Microcentrifuge tubes (if collecting plasma)
-
Pipettes
Procedure:
-
Blood Collection:
-
Immediately after the treadmill exhaustion test, take a blood sample from the tail vein.
-
Gently nick the tail vein with a sterile lancet and collect a small drop of blood onto the lactate test strip.
-
-
Measurement:
-
Insert the test strip into the lactate analyzer.
-
The analyzer will provide a reading of the blood lactate concentration in mmol/L.
-
-
Data Collection:
-
Record the lactate level for each mouse.
-
Tissue Harvesting and Processing for Acylcarnitine Analysis
This protocol outlines the steps for collecting and preparing tissues for the analysis of acylcarnitine profiles.
Materials:
-
Surgical scissors and forceps
-
Liquid nitrogen
-
Cryovials or other appropriate storage tubes
-
Homogenizer
-
Solvents for extraction (e.g., methanol, acetonitrile)
Procedure:
-
Euthanasia and Tissue Collection:
-
Euthanize the mouse using an approved method (e.g., cervical dislocation or CO2 asphyxiation).
-
Rapidly dissect the tissues of interest (e.g., muscle, heart, liver).
-
Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic processes.
-
-
Storage:
-
Store the frozen tissues at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the acylcarnitines for analysis by mass spectrometry.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Octanoylcarnitine Metabolism
The primary mechanism by which octanoylcarnitine provides energy to muscle and heart tissue involves its conversion to octanoyl-CoA by the mitochondrial enzyme carnitine acetyltransferase (CrAT).[5][6] This bypasses the need for medium-chain acyl-CoA synthetases, which are deficient in these tissues.[5] The resulting octanoyl-CoA can then enter the mitochondrial β-oxidation pathway for energy production.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. (+/-)-Octanoylcarnitine chloride | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Issues with D,L-octanoylcarnitine as a calibrator in blood-spot analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issues encountered when using D,L-octanoylcarnitine as a calibrator in dried blood-spot (DBS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is octanoylcarnitine and why is it measured in dried blood spots?
Octanoylcarnitine (C8) is an acylcarnitine that serves as a crucial biomarker in newborn screening for inherited metabolic disorders.[1] Specifically, elevated levels of octanoylcarnitine in dried blood spots are a primary indicator of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), a serious fatty acid oxidation disorder.[2] Analysis is typically performed using tandem mass spectrometry (MS/MS).[3]
Q2: What is the fundamental issue with using D,L-octanoylcarnitine as a calibrator?
The primary issue is isomeric impurity. Naturally occurring, endogenous octanoylcarnitine is the L-isomer (L-octanoylcarnitine), which is biologically active.[4][5] Commercially available calibrators are often sold as a racemic mixture, containing both D- and L-isomers (D,L-octanoylcarnitine).[6] Standard flow-injection analysis tandem mass spectrometry (FIA-MS/MS) methods cannot distinguish between these isomers.[7] This leads to significant inaccuracies in quantification because the instrument response is calibrated against a 50/50 mixture, while the biological sample contains only the L-isomer. This can result in an underestimation of the true L-octanoylcarnitine concentration.[6][8]
Q3: How does the presence of the D-isomer affect quantification results?
Using a D,L-octanoylcarnitine calibrator can lead to a significant negative bias in the quantification of endogenous L-octanoylcarnitine. Studies have reported that this can cause a substantial under-recovery, with observed losses of up to 40% for octanoylcarnitine when added to whole blood or plasma.[6] This discrepancy can lead to false-negative results in newborn screening, potentially missing affected individuals.
Q4: Are there stability concerns for octanoylcarnitine in stored dried blood spots?
Yes, acylcarnitines, including octanoylcarnitine, are known to degrade over time in stored dried blood spots.[9][10] The stability is dependent on storage conditions such as temperature and humidity. Degradation typically involves the hydrolysis of the acylcarnitine back to free carnitine (C0), which is often observed to increase in stored samples.[11][12][13] This instability can compromise the results of retrospective analyses or studies using aged samples.[9]
Q5: What are "matrix effects" and how do they impact octanoylcarnitine analysis?
Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of co-eluting or co-injected substances from the sample matrix (in this case, blood).[14] These effects, such as ion suppression or enhancement, can lead to poor data quality, reduced sensitivity, and inaccurate quantification. While DBS samples are convenient, the paper and blood components can introduce significant matrix effects.[14] Using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can help mitigate these effects by separating the analyte from interfering matrix components.[15]
Troubleshooting Guides
Guide 1: Inaccurate Quantification and Poor Recovery of Octanoylcarnitine
Symptom: You observe consistently low recovery or a negative bias when quantifying octanoylcarnitine in quality control (QC) samples or patient blood spots.
| Potential Cause | Recommended Action & Explanation |
| Isomeric Mismatch in Calibrator | Action: Switch to an isomerically pure L-octanoylcarnitine calibrator. Explanation: Using a racemic D,L-octanoylcarnitine calibrator to quantify endogenous L-octanoylcarnitine is a known source of error.[6][8] The mass spectrometer does not differentiate between the isomers, but the response is effectively diluted by the inactive D-isomer in the standard. |
| Analyte Degradation | Action: Evaluate the stability of octanoylcarnitine under your specific storage and experimental conditions. Run freshly prepared QCs alongside aged samples. Explanation: Octanoylcarnitine can degrade in DBS, especially with improper storage.[9][10] Concentrations of C8 have been shown to decrease significantly over time. |
| Matrix Effects | Action: Implement an LC-MS/MS method instead of direct flow-injection analysis (FIA). Explanation: Chromatographic separation can resolve octanoylcarnitine from matrix components that suppress its ionization, leading to a more accurate measurement.[15] Ensure your internal standard co-elutes to compensate for any remaining matrix effects. |
Data Presentation: Impact of Calibrator Choice on Quantification
The table below illustrates the potential quantitative error when using a racemic calibrator.
| Parameter | L-Octanoylcarnitine Calibrator | D,L-Octanoylcarnitine Calibrator |
| Calibrator Composition | ~100% L-isomer | 50% L-isomer, 50% D-isomer |
| QC Sample (True Value: 5.0 µmol/L) | 4.9 µmol/L | 3.0 µmol/L |
| Observed Recovery | 98% | 60% |
| Potential Clinical Interpretation | Accurate | Potential False Negative |
Guide 2: High Variability and Poor Reproducibility in Results
Symptom: You are experiencing high coefficients of variation (%CV) between replicate measurements or across different analytical batches.
| Potential Cause | Recommended Action & Explanation |
| Inconsistent Sample Extraction | Action: Standardize the DBS punching and extraction procedure. Ensure the disc is fully submerged in the extraction solvent and allow for adequate extraction time with agitation. Explanation: Incomplete extraction is a common source of variability. The entire blood spot must be processed consistently to ensure reproducible recovery of the analyte. |
| Analyte Instability During Sample Prep | Action: Minimize the time samples are kept at room temperature. Process samples on a cold plate if possible. Explanation: Acylcarnitines can be susceptible to degradation during sample processing.[9] Keeping samples cool and processing them quickly can minimize this effect. |
| In-Source Fragmentation Variability | Action: Optimize mass spectrometer source parameters (e.g., temperature, voltages). Explanation: Acylcarnitines are analyzed by monitoring a common fragment ion (m/z 85).[16] Unstable source conditions can lead to variable fragmentation efficiency, causing poor reproducibility. |
Data Presentation: Stability of Acylcarnitines in DBS Stored at Room Temperature
This table summarizes typical degradation rates observed for various acylcarnitines, highlighting the instability concern.
| Acylcarnitine | Storage Duration | Observed Trend | Reference |
| Free Carnitine (C0) | 1-2 years | Significant Increase | [9][12] |
| Acetylcarnitine (C2) | 1-2 years | Significant Decrease | [9][10] |
| Propionylcarnitine (C3) | 1-2 years | Significant Decrease | [10] |
| Octanoylcarnitine (C8) | 1-2 years | Significant Decrease | [9][10] |
| Palmitoylcarnitine (C16) | 1-2 years | Significant Decrease | [9][12] |
Experimental Protocols
Protocol 1: DBS Sample Preparation for Acylcarnitine Analysis
This protocol describes a standard method for extracting acylcarnitines from dried blood spots for analysis by MS/MS.
-
Preparation of Extraction Solution:
-
Prepare a solution of methanol containing the stable isotope-labeled internal standards (e.g., L-2H3-octanoylcarnitine). The concentration of internal standards should be optimized based on the linear range of the assay.
-
-
DBS Punching:
-
Using a manual or automated DBS puncher, punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microtiter plate.
-
-
Extraction:
-
Add 100 µL of the internal standard-containing extraction solution to each well.
-
Seal the plate and agitate on a plate shaker for 45 minutes at room temperature.
-
-
Supernatant Transfer:
-
Centrifuge the plate to pellet the paper disc debris.
-
Carefully transfer the supernatant to a new 96-well plate.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Add 50 µL of 3N butanolic-HCl to each well.
-
Seal the plate and incubate at 65°C for 20 minutes to form butyl esters.
-
-
Final Reconstitution:
-
Evaporate the butanolic-HCl to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase appropriate for the MS/MS analysis.
-
The plate is now ready for injection.
-
Protocol 2: LC-MS/MS Analysis for Isomer Separation
This method provides chromatographic separation to resolve D- and L-octanoylcarnitine and reduce matrix effects.
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: A chiral column or a reverse-phase C18 column with appropriate ion-pairing reagents can be used. For example, a Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 10% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Precursor Ion Scan of m/z 85 or Multiple Reaction Monitoring (MRM).
-
MRM Transition for Octanoylcarnitine Butyl Ester: m/z 358.3 → m/z 85.1 (This transition may vary slightly based on the exact mass and instrument).
Visualizations
Caption: Workflow for DBS analysis with potential error points.
Caption: Logic of quantification error due to isomeric impurity.
Caption: Fragmentation of octanoylcarnitine in a mass spectrometer.
References
- 1. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots | Semantic Scholar [semanticscholar.org]
- 12. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 15. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 16. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Octanoylcarnitine Chloride Concentration for Mitochondrial Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the use of octanoylcarnitine chloride in your mitochondrial research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in mitochondrial studies?
A1: this compound is the ester of octanoic acid and carnitine. In metabolic research, it serves as a key substrate for studying mitochondrial fatty acid β-oxidation (FAO). Unlike long-chain fatty acids, medium-chain fatty acids like octanoate can enter the mitochondria independently of the carnitine palmitoyltransferase (CPT) system when supplied as acylcarnitines. This makes octanoylcarnitine a valuable tool for investigating the activity of the medium-chain acyl-CoA dehydrogenase (MCAD) and downstream enzymes of the β-oxidation spiral.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in both water and DMSO. For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is recommended to minimize solvent effects on the cells.
Stock Solution Preparation (Example for a 10 mM stock in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, cell-culture grade DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final DMSO concentration in your cell culture medium should typically be ≤ 0.1% to avoid cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific research question. A general starting point for a dose-response experiment in cell lines like HepG2 or C2C12 is between 10 µM and 200 µM . It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are the key considerations when using octanoylcarnitine in isolated mitochondria respiration assays?
A4: When working with isolated mitochondria, it is important to ensure the integrity of the mitochondrial preparation. A typical starting concentration for octanoylcarnitine in isolated mitochondria respiration assays is in the range of 5 µM to 50 µM . Always include malate (typically 2-5 mM) as a co-substrate to replenish TCA cycle intermediates.
Troubleshooting Guides
Issue 1: Low Oxygen Consumption Rate (OCR) after Octanoylcarnitine Injection in a Seahorse XF Assay
| Potential Cause | Troubleshooting Step |
| Suboptimal Octanoylcarnitine Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations that are too low will not elicit a significant respiratory response, while excessively high concentrations can be toxic. |
| Insufficient L-carnitine | Ensure that the assay medium is supplemented with L-carnitine (typically 0.5 mM). Although octanoylcarnitine can enter mitochondria, sufficient L-carnitine is necessary for the overall process of fatty acid metabolism. |
| Low Cell Number or Poor Cell Health | Optimize cell seeding density to ensure a robust signal. Visually inspect cells for viability and adherence before starting the assay. |
| Inhibition of Downstream Pathways | Ensure that other necessary substrates and cofactors for the TCA cycle and electron transport chain are not limiting. |
| Incorrect Assay Medium | Use a fatty acid oxidation-permissive medium, such as Seahorse XF Base Medium supplemented with L-carnitine and low glucose. |
Issue 2: High Extracellular Acidification Rate (ECAR) obscuring the OCR response
| Potential Cause | Troubleshooting Step |
| High Glycolytic Activity | Use an assay medium with low or no glucose to minimize glycolysis and force the cells to rely on fatty acid oxidation for energy production. |
| Cellular Stress | High concentrations of octanoylcarnitine can be stressful to cells, leading to an increase in glycolysis as a compensatory mechanism. Optimize the octanoylcarnitine concentration. |
Issue 3: Unexpected Decrease in OCR after Octanoylcarnitine Addition
| Potential Cause | Troubleshooting Step |
| Cell Toxicity | High concentrations of octanoylcarnitine can be toxic and may impair mitochondrial function. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your Seahorse experiment to assess cytotoxicity. Lower the octanoylcarnitine concentration if toxicity is observed. |
| Mitochondrial Uncoupling | At very high concentrations, some fatty acid intermediates can act as uncouplers. This would manifest as an initial sharp increase in OCR followed by a decline as the mitochondria become damaged. |
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the experimental system. The following table provides a summary of reported concentrations from the literature as a starting point for optimization.
| Experimental System | Octanoylcarnitine Concentration Range | Reference/Notes |
| Intact Swine Myocardium (Intracoronary Infusion) | 0.5 - 3.9 mM | For in vivo studies, concentrations are typically higher.[1] |
| Intact Swine Myocardium (Systemic Administration) | 0.8 - 6.8 mM | For in vivo studies, concentrations are typically higher.[1] |
| Newborn Screening (MCAD Deficiency) | > 0.3 µmol/L (in blood spots) | Diagnostic marker, not an experimental concentration. |
| General Cell-Based Assays (Starting Range) | 10 - 200 µM | Recommended starting range for dose-response experiments. |
| Isolated Mitochondria (Starting Range) | 5 - 50 µM | Recommended starting range for isolated mitochondria respiration assays. |
Experimental Protocols
Protocol 1: Seahorse XF Fatty Acid Oxidation (FAO) Assay Using this compound in C2C12 Myotubes
This protocol is adapted from standard Seahorse XF FAO assays and optimized for the use of octanoylcarnitine.
Materials:
-
C2C12 myotubes differentiated in a Seahorse XF96 cell culture microplate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Seahorse XF Base Medium
-
L-carnitine
-
Etomoxir (CPT1 inhibitor, for control wells)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Culture: Seed and differentiate C2C12 myoblasts to myotubes in a Seahorse XF96 plate according to your standard protocol.
-
Prepare Assay Medium: On the day of the assay, prepare Seahorse XF FAO Assay Medium by supplementing Seahorse XF Base Medium with 0.5 mM L-carnitine. Warm to 37°C and adjust pH to 7.4.
-
Medium Exchange:
-
Remove the culture medium from the cells.
-
Gently wash the cells twice with warm FAO Assay Medium.
-
Add 180 µL of FAO Assay Medium to each well.
-
-
Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour to allow the cells to acclimate.
-
Prepare Injection Strategy:
-
Port A: this compound (diluted in FAO Assay Medium to achieve the desired final concentrations after injection, e.g., 10x of final concentration) or vehicle control. For some wells, inject Etomoxir (final concentration ~40 µM) to inhibit long-chain FAO as a control.
-
Port B: Oligomycin (e.g., 1.0 - 1.5 µM final concentration).
-
Port C: FCCP (titrate to find optimal concentration, typically 0.5 - 2.0 µM final concentration).
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration).
-
-
Run Seahorse XF Assay:
-
Calibrate the Seahorse XF sensor cartridge.
-
Load the cell plate and start the assay.
-
Monitor the OCR and ECAR in real-time as the compounds are injected sequentially.
-
Data Analysis:
-
Calculate basal respiration after octanoylcarnitine injection.
-
Determine ATP-linked respiration, maximal respiration, and spare respiratory capacity using the data from the Mito Stress Test injections.
-
Compare the respiratory parameters between octanoylcarnitine-treated wells and control wells.
Signaling Pathways and Experimental Workflows
Medium-Chain Fatty Acid (MCFA) Beta-Oxidation Pathway
The following diagram illustrates the pathway of octanoylcarnitine metabolism within the mitochondria.
Caption: Mitochondrial metabolism of octanoylcarnitine via the β-oxidation spiral.
Experimental Workflow for Seahorse XF FAO Assay
This diagram outlines the key steps for performing a fatty acid oxidation assay using a Seahorse XF Analyzer.
Caption: General workflow for a Seahorse XF fatty acid oxidation experiment.
Logical Relationship for Troubleshooting Low OCR
This diagram provides a logical framework for troubleshooting low OCR readings in your experiments.
Caption: Troubleshooting logic for addressing low OCR in mitochondrial assays.
References
Technical Support Center: Quantification of Octanoylcarnitine by MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the quantification of octanoylcarnitine (C8) by tandem mass spectrometry (MS/MS). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Inaccurate Quantification - Overestimation of Octanoylcarnitine Levels
Q1: My octanoylcarnitine concentrations are unexpectedly high, especially when using flow injection analysis (FIA)-MS/MS. What is the likely cause?
A1: The most probable cause of erroneously high octanoylcarnitine levels, particularly in FIA-MS/MS or direct infusion methods, is isobaric interference . Isobaric compounds are molecules that have the same nominal mass-to-charge ratio (m/z) as octanoylcarnitine and its fragments, making them indistinguishable without chromatographic separation. Direct infusion MS/MS methods are unable to differentiate between isomeric acylcarnitine species.[1] This can lead to an overestimation of the target analyte, potentially resulting in false-positive findings.[1]
Potential Isobaric Interferences for Octanoylcarnitine (C8):
-
Branched-chain C8 acylcarnitines: There are numerous isomers of octanoic acid (over 25) that can form acylcarnitines, all having the same mass as octanoylcarnitine. These can originate from various metabolic pathways and are not resolved from octanoylcarnitine by mass alone.
-
Valproylcarnitine: Valproic acid, a medication used to treat seizures and other conditions, forms a C8-acylcarnitine isomer that is a known interference.
-
Other exogenous compounds: Contaminants from plasticizers, such as 2-ethylhexanoic acid, can also form C8-acylcarnitine species that interfere with the analysis.
Troubleshooting Steps:
-
Implement Chromatographic Separation: The most effective solution is to use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A C18 or similar reversed-phase column can separate octanoylcarnitine from many of its isomers.[1][2]
-
Review Sample History: Check for any medications the sample donor may have been taking, such as valproate-containing drugs.
-
Optimize Chromatography: If using LC-MS/MS, ensure that the chromatographic method provides adequate resolution between octanoylcarnitine and potential interferences. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
Issue 2: Inaccurate Quantification - Underestimation of Octanoylcarnitine or High Variability
Q2: I am observing low recovery or high variability in my octanoylcarnitine measurements. What could be the cause?
A2: Low recovery or high variability can often be attributed to issues during sample preparation and storage , specifically the hydrolysis of the octanoylcarnitine ester bond. Octanoylcarnitine can be hydrolyzed back to carnitine and octanoic acid under certain conditions, leading to an underestimation of its concentration.
Factors Contributing to Hydrolysis:
-
Elevated Temperatures: Sample preparation steps involving heat, such as derivatization, can accelerate hydrolysis.[3]
-
Inappropriate pH: Both strongly acidic and basic conditions can promote the breakdown of acylcarnitines.[3]
-
Enzymatic Degradation: Endogenous enzymes (acylcarnitine hydrolases) in biological samples can degrade octanoylcarnitine.[3]
-
Improper Storage: Prolonged storage of samples at room temperature or even refrigerated conditions can lead to hydrolysis.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Perform all sample handling steps on ice or at 4°C.[3]
-
Use ice-cold solvents (e.g., methanol or acetonitrile) for protein precipitation.[3]
-
If derivatization is necessary, carefully control the temperature and incubation time to minimize degradation.
-
Maintain a neutral to slightly acidic pH during extraction.[3]
-
-
Standardize Sample Collection and Storage:
-
Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for octanoylcarnitine (e.g., d3-octanoylcarnitine) should be added at the earliest stage of sample preparation to correct for analyte loss during the entire workflow.
Issue 3: Poor Signal or Inconsistent Fragmentation
Q3: I am experiencing a weak signal for my octanoylcarnitine precursor ion or observing inconsistent fragmentation patterns. What could be the problem?
A3: This issue may be related to in-source fragmentation (ISF) or suboptimal mass spectrometer settings. In-source fragmentation is the breakdown of the analyte in the ion source before it reaches the mass analyzer. This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, potentially affecting quantification.
Mitigating In-Source Fragmentation:
-
Optimize Ion Source Parameters: The declustering potential (or fragmentor voltage) and the ion source temperature are critical parameters.
-
Lower the Declustering Potential/Fragmentor Voltage: Reducing this voltage can decrease the energy imparted to the ions as they enter the mass spectrometer, thus minimizing fragmentation in the source.[4]
-
Optimize Source Temperature: Higher source temperatures can increase analyte dissociation. It is important to find a balance that allows for efficient desolvation without causing excessive fragmentation.[4]
-
-
Mobile Phase Composition: The composition of the mobile phase can influence ionization efficiency and the extent of in-source fragmentation. Ensure that the mobile phase is compatible with your analyte and ionization mode.
Frequently Asked Questions (FAQs)
Q: Why is LC-MS/MS preferred over FIA-MS/MS for octanoylcarnitine quantification?
A: LC-MS/MS is the preferred method because it incorporates a chromatographic separation step before mass analysis. This is crucial for separating octanoylcarnitine from its numerous isobaric and isomeric interferences, which have the same mass-to-charge ratio. FIA-MS/MS, which introduces the sample directly into the mass spectrometer, cannot distinguish between these compounds, leading to a high risk of inaccurate quantification. The use of LC-MS/MS significantly improves the specificity and reliability of the results.
Q: What is the significance of the m/z 85 fragment ion in acylcarnitine analysis?
A: Upon collision-induced dissociation (CID) in the mass spectrometer, all acylcarnitines typically produce a common fragment ion at m/z 85.[1] This fragment corresponds to the charged carnitine backbone. In a precursor ion scan, the mass spectrometer is set to detect all parent ions that produce this m/z 85 fragment, allowing for a profile of all acylcarnitines in the sample. In multiple reaction monitoring (MRM) mode for quantification, the transition from the precursor ion of octanoylcarnitine to the m/z 85 product ion is often used for its specificity and high intensity.
Q: Is derivatization necessary for octanoylcarnitine analysis?
A: Derivatization, typically butylation to form butyl esters, has been a common practice in acylcarnitine analysis. It can increase the ionization efficiency of certain acylcarnitines, particularly dicarboxylic species.[1] However, the heating step often involved in derivatization can lead to the hydrolysis of acylcarnitines.[3] Modern, sensitive LC-MS/MS systems can often quantify underivatized octanoylcarnitine with sufficient performance, simplifying the sample preparation and avoiding the risk of hydrolysis. The decision to use derivatization should be based on the specific requirements of the assay and the instrumentation available.
Data Presentation
Table 1: Comparison of Octanoylcarnitine Quantification Methods
| Method | Principle | Advantages | Disadvantages | Impact on Octanoylcarnitine Quantification |
| FIA-MS/MS | Direct infusion of sample extract into the mass spectrometer. Quantification is based on the precursor-to-product ion transition (e.g., m/z 302 -> 85 for underivatized C8). | High throughput, simple setup. | Prone to isobaric and isomeric interferences. Cannot distinguish octanoylcarnitine from other C8 isomers.[1] | High risk of overestimation due to co-measurement of interfering compounds. Not recommended for definitive quantification. |
| LC-MS/MS | Chromatographic separation of analytes prior to mass spectrometric detection. | High specificity, separates octanoylcarnitine from isomers.[1][2] Improved accuracy and reliability. | Lower throughput compared to FIA. Requires method development for chromatography. | Accurate and reliable quantification. Considered the gold standard for research and clinical applications. |
Table 2: Typical Octanoylcarnitine Concentrations in Dried Blood Spots
| Population | Method | Median Concentration (µmol/L) | Range (µmol/L) | Reference |
| Healthy Newborns | Tandem Mass Spectrometry (derivatized) | Below limit of detection | < 0.22 | [1] |
| Newborns with MCAD Deficiency | Tandem Mass Spectrometry (derivatized) | 8.4 | 3.1 - 28.3 | [1] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Octanoylcarnitine in Plasma (Minimizing Hydrolysis)
This protocol is adapted from best practices to minimize analyte degradation.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.[3]
-
In a pre-chilled microcentrifuge tube, add 50 µL of plasma.
-
Add 25 µL of an internal standard solution (e.g., d3-octanoylcarnitine in methanol).
-
Add 425 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[3]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from a low to a high percentage of mobile phase B is used to elude octanoylcarnitine and separate it from other compounds. A typical gradient might start at 10% B, ramp up to 95% B, and then re-equilibrate.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Octanoylcarnitine (Underivatized): Precursor ion (Q1) m/z 302.2 -> Product ion (Q3) m/z 85.1
-
d3-Octanoylcarnitine (Internal Standard): Precursor ion (Q1) m/z 305.2 -> Product ion (Q3) m/z 85.1
-
-
Source Parameter Optimization: The declustering potential/fragmentor voltage and source temperature should be optimized to maximize the signal of the precursor ion and minimize in-source fragmentation.[4]
Mandatory Visualization
Caption: Troubleshooting workflow for unexpectedly high octanoylcarnitine results.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msacl.org [msacl.org]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Improving the stability of octanoylcarnitine chloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of octanoylcarnitine chloride in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. The primary degradation pathway is hydrolysis of the ester bond, which is accelerated by basic pH and elevated temperatures. | - Prepare fresh solutions before each experiment.- If using a stock solution, ensure it has been stored correctly (aliquoted at -20°C or below for no longer than one month).- Verify the pH of your experimental buffer; aim for a neutral to slightly acidic pH (5-7).- Avoid prolonged exposure of the solution to room temperature or higher. |
| Inaccurate solution concentration. This can be due to the hygroscopic nature of solid this compound or degradation after preparation. | - Use a calibrated analytical balance and handle the solid compound in a low-humidity environment.- Quantify the concentration of your stock solution using a stability-indicating method like HPLC-MS/MS before use.- If significant degradation is suspected, prepare a fresh solution. | |
| Precipitation observed in the solution. | Exceeded solubility limit. this compound has a maximum solubility of 100 mM in water and DMSO.[1] | - Ensure the concentration of your solution does not exceed 100 mM.- If preparing a more concentrated stock, consider using a different solvent system after verifying compatibility and stability.- Gentle warming or sonication can aid in dissolving the compound, but avoid excessive heat to prevent degradation. |
| Poor chromatographic peak shape (tailing, fronting, or splitting) during HPLC-MS/MS analysis. | Secondary interactions with the stationary phase. Residual silanol groups on the column can interact with the analyte. | - Operate the mobile phase at a lower pH to protonate the silanol groups.- Use an end-capped column or a column with a different stationary phase chemistry.- The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve peak shape. |
| Poor sample solubility in the mobile phase. | - Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions. | |
| Column overload. | - Reduce the sample concentration or the injection volume. | |
| Low signal intensity or signal suppression in MS/MS analysis. | Ion suppression from matrix effects. Co-eluting components from the sample matrix can interfere with the ionization of octanoylcarnitine. | - Improve sample preparation by using solid-phase extraction (SPE) to remove interfering substances.- Optimize the chromatographic method to separate octanoylcarnitine from the bulk of the matrix components.- Use isotopically labeled internal standards to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other acylcarnitines, is the hydrolysis of the ester bond. This reaction breaks down octanoylcarnitine into L-carnitine and octanoic acid. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound in water or DMSO should be prepared fresh and used on the same day. If short-term storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or below and use them within one month. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of acylcarnitine solutions is highly dependent on pH. They are generally more stable in neutral to acidic conditions (pH 5-7). In basic solutions (pH > 9), the rate of hydrolysis increases significantly, leading to rapid degradation of the compound.
Q4: What solvents are recommended for preparing this compound solutions?
A4: this compound is soluble in water and DMSO up to a concentration of 100 mM.[1] For most biological experiments, sterile, high-purity water or a buffered solution with a neutral to slightly acidic pH is recommended.
Q5: Can I sterilize this compound solutions by autoclaving?
A5: No, autoclaving is not recommended. The high temperatures and pressures involved in autoclaving will accelerate the hydrolysis of this compound, leading to significant degradation. For sterilization, it is best to use sterile filtration with a 0.22 µm filter.
Data on Stability of Acylcarnitines in Solution
The following table summarizes the expected stability of medium-chain acylcarnitines, like octanoylcarnitine, in aqueous solution under various conditions. This data is illustrative and based on the known behavior of similar acylcarnitines. For precise quantification in your specific experimental setup, a stability study is recommended.
| Condition | Parameter | Expected Outcome | Comments |
| pH | pH 5.0 | High stability | Favorable for minimizing hydrolysis. |
| pH 7.0 | Moderate stability | Generally acceptable for short-term experiments. | |
| pH 9.0 | Low stability | Significant degradation due to accelerated hydrolysis is expected. | |
| Temperature | -20°C | High stability | Recommended for short-term storage of stock solutions (up to 1 month). |
| 4°C | Moderate stability | Suitable for very short-term storage (a few days), but degradation will occur. | |
| Room Temperature (20-25°C) | Low stability | Significant degradation can occur in a matter of hours to days. | |
| 37°C | Very low stability | Rapid degradation is expected. Solutions should be prepared immediately before use in cell culture or other incubations at this temperature. | |
| Solvent | Water (pH 5-7) | Good stability | Common and appropriate solvent for many applications. |
| DMSO | Good stability (if anhydrous) | Suitable for stock solutions, but ensure the final concentration of DMSO in the assay is not inhibitory. |
Experimental Protocols
Protocol for Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water.
Materials:
-
This compound (solid)
-
Sterile, high-purity water (e.g., HPLC-grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
In a low-humidity environment, weigh the desired amount of this compound. For a 100 mM solution, this is 32.39 mg per 1 mL of solvent (using a molecular weight of 323.86 g/mol ; always check the batch-specific molecular weight on the product's certificate of analysis).[1]
-
Add the appropriate volume of sterile water to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary, but avoid overheating.
-
If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below for up to one month.
Protocol for Assessing the Stability of this compound by HPLC-MS/MS
This protocol provides a general framework for conducting a stability study of this compound in a specific buffer at a set temperature.
Materials:
-
Prepared solution of this compound in the buffer of interest
-
Incubator or water bath set to the desired temperature
-
HPLC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Octanoylcarnitine and L-carnitine analytical standards
-
Isotopically labeled octanoylcarnitine internal standard
Procedure:
-
Prepare a solution of this compound at the desired concentration in the buffer to be tested.
-
At time zero (t=0), take an aliquot of the solution, add the internal standard, and analyze by HPLC-MS/MS to determine the initial concentration of octanoylcarnitine and L-carnitine.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from the incubated solution.
-
To each aliquot, add the internal standard and perform sample preparation as required (e.g., protein precipitation for biological matrices).
-
Analyze each sample by HPLC-MS/MS, quantifying the concentrations of octanoylcarnitine and L-carnitine.
-
Plot the concentration of octanoylcarnitine versus time to determine the degradation rate. The increase in L-carnitine concentration should correlate with the decrease in octanoylcarnitine.
-
From this data, the degradation rate constant and half-life of octanoylcarnitine under the tested conditions can be calculated.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Role of Octanoylcarnitine in Fatty Acid Beta-Oxidation.
Caption: Workflow for an Octanoylcarnitine Stability Study.
References
Technical Support Center: Mass Spectrometry Analysis of Octanoylcarnitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for octanoylcarnitine in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low or no signal for octanoylcarnitine in my mass spectrometry analysis. What are the potential causes?
Low signal intensity for octanoylcarnitine can stem from several factors throughout the experimental workflow, from sample handling to data acquisition. The primary areas to investigate are:
-
Sample Preparation and Extraction: Inefficient extraction, sample degradation, or the presence of interfering substances can significantly reduce signal.
-
LC-MS/MS Instrument Parameters: Suboptimal instrument settings, including ionization source parameters and collision energy, can lead to poor detection.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of octanoylcarnitine, leading to a lower-than-expected signal.[1][2][3]
-
Analyte Stability: Octanoylcarnitine may degrade if samples are not handled and stored properly.
Below is a troubleshooting workflow to help identify the source of the low signal intensity.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address matrix effects in octanoylcarnitine quantification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS quantification of octanoylcarnitine.
Frequently Asked Questions (FAQs)
Q1: What is octanoylcarnitine and why is its quantification important?
Octanoylcarnitine (C8) is a medium-chain acylcarnitine, an essential intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2] Its accurate quantification in biological matrices like plasma, serum, and dried blood spots is crucial for diagnosing and monitoring inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] Altered levels have also been associated with complex diseases like obesity and type 2 diabetes.[1]
Q2: What are matrix effects and how do they impact octanoylcarnitine analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3] These effects, typically observed in electrospray ionization (ESI), manifest as ion suppression (signal loss) or ion enhancement (signal increase).[3][4][5] For octanoylcarnitine, this can lead to significant inaccuracies in quantification, poor precision, and reduced sensitivity of the assay.[4][6] The primary culprits in biological fluids are often phospholipids and salts that are not removed during sample preparation.[4][5]
Q3: How can I determine if my octanoylcarnitine assay is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of an octanoylcarnitine standard solution into the mass spectrometer while injecting a blank, extracted sample matrix.[4] A dip or rise in the baseline signal at the retention time of octanoylcarnitine indicates the presence of ion suppression or enhancement, respectively.[4] This technique is valuable during method development for identifying chromatographic regions susceptible to matrix interference.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" approach.[4] It involves comparing the peak response of octanoylcarnitine spiked into a blank matrix extract (post-extraction) with the response of the same concentration in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), quantifies the extent of the effect.[4] An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[4]
Q4: What is the most critical tool for compensating for matrix effects?
The most recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8] An ideal SIL-IS for octanoylcarnitine, such as octanoylcarnitine-d3, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] Because the SIL-IS is added at the beginning of the sample preparation process, it can also compensate for variability in sample extraction and recovery.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My octanoylcarnitine signal is low and inconsistent (Ion Suppression).
Ion suppression is the most common matrix effect. Use the following decision tree to troubleshoot the issue.
Caption: Decision tree for troubleshooting ion suppression.
Problem: How do I choose a better sample preparation method to reduce matrix effects?
The choice of sample preparation is critical for removing interfering matrix components like phospholipids before LC-MS/MS analysis.[10]
| Method | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., plasma) by adding a miscible organic solvent like acetonitrile or methanol. The supernatant is then analyzed.[11] | Simple, fast, and inexpensive.[11] | Often results in "dirty" extracts with significant matrix effects from co-extracted phospholipids.[6] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between the aqueous sample and an immiscible organic solvent. The choice of solvent can be optimized to selectively extract octanoylcarnitine while leaving interferences behind.[10] | Can provide cleaner extracts than PPT. | More labor-intensive and requires solvent optimization.[10] |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, interferences, or both. A specific wash and elution procedure isolates the analyte.[12] | Provides the cleanest extracts, significantly reducing matrix effects.[13] Can target specific compound classes (e.g., using mixed-mode cation exchange for carnitines).[12] | Most complex and expensive method; requires significant method development. |
| HybridSPE®-Phospholipid | A specialized technique that combines protein precipitation with the targeted removal of phospholipids using a zirconium-coated sorbent. | Offers a simplified workflow similar to PPT but with superior removal of phospholipids, leading to a dramatic reduction in matrix effects. | More costly than standard PPT. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the calculation of the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike octanoylcarnitine and its SIL-IS into the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure.[4] Spike the dried, extracted residue with the same concentration of octanoylcarnitine and SIL-IS as in Set A before reconstitution.
-
Set C (Pre-Spike Matrix): Spike blank matrix with octanoylcarnitine and SIL-IS before the extraction process. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 0.8 suggests significant ion suppression.
-
An MF > 1.2 suggests significant ion enhancement.
-
-
Calculate Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
-
Calculate IS-Normalized MF:
-
This is the most relevant value when using a SIL-IS.
-
IS-Normalized MF = (Ratio of Analyte/IS in Set B) / (Ratio of Analyte/IS in Set A)
-
The value should be close to 1.0 if the IS is effectively compensating for the matrix effect.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Aliquot Sample: Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
Add Internal Standard: Add the SIL-IS solution (e.g., octanoylcarnitine-d3 in methanol).
-
Precipitate Proteins: Add 3 to 5 volumes of cold acetonitrile (e.g., 150-250 µL).[14] Acetonitrile is generally more effective than methanol for precipitating proteins.[14]
-
Vortex: Mix thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Workflow Visualization
The following diagram illustrates a systematic workflow for developing a robust method for octanoylcarnitine quantification, incorporating steps to identify and mitigate matrix effects.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing Liquid Chromatography for Acylcarnitine Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid chromatography methods for the separation of acylcarnitine isomers.
Troubleshooting Guide
This section addresses common issues encountered during the liquid chromatography separation of acylcarnitine isomers.
| Issue | Possible Causes | Suggested Solutions |
| Poor Peak Shape: Peak Tailing | - Strong interactions between acylcarnitines and active sites on the column (e.g., residual silanols).[1] - Column overload. - Low mobile phase pH. - Extra-column dead volume. | - Use an end-capped column or a column with a different stationary phase. - Operate at a lower mobile phase pH to protonate silanol groups.[1] - Reduce the sample concentration or injection volume. - Use tubing with a smaller internal diameter and minimize the length of all connections.[1] |
| Poor Peak Shape: Peak Fronting | - Low sample solubility in the mobile phase. - Column collapse. - Column overload.[1] | - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[1] - Operate the column within the manufacturer's recommended pH and temperature ranges.[1] - Decrease the amount of sample loaded onto the column.[1] |
| Co-elution of Acylcarnitine Isomers | - Similar physicochemical properties of the isomers.[1] - Inadequate chromatographic resolution. | - Optimize the mobile phase: Add an ion-pairing agent like heptafluorobutyric acid (HFBA).[1] - Adjust the gradient: Employ a shallower gradient to increase the separation time.[1] - Change the stationary phase: Consider using mixed-mode or chiral stationary phases for different selectivity.[1] - Derivatization: Chemically modify the acylcarnitines (e.g., butylation) to alter their chromatographic behavior.[1] |
| Low Signal Intensity or Suppression | - Ion suppression from co-eluting matrix components.[1] - Inefficient ionization. | - Improve sample preparation: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[1] - Modify chromatographic conditions: Adjust the gradient to separate analytes from the bulk of the matrix. - Derivatization: Butylation of acylcarnitines, especially dicarboxylic species, can increase ionization efficiency.[1] |
| Retention Time Instability | - Inadequate column equilibration between injections. - Changes in mobile phase composition (e.g., inaccurate preparation or solvent evaporation).[1] - Column degradation over time.[1] - Fluctuations in column temperature.[1] | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1] - Prepare fresh mobile phase daily and keep solvent reservoirs capped. - Use a guard column and replace the analytical column when performance degrades. - Use a column oven to maintain a constant and stable temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of acylcarnitine isomers so challenging?
The separation of isomeric acylcarnitines is difficult due to their identical mass and similar physicochemical properties, leading to very close retention times in traditional reversed-phase chromatography.[1]
Q2: What is the benefit of adding an ion-pairing agent like HFBA to the mobile phase?
The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and increase retention, which can help in resolving closely eluting isomers.[1]
Q3: When should I consider derivatization for my acylcarnitine analysis?
Derivatization, such as butylation, should be considered when you need to improve the chromatographic separation of isomers or enhance the mass spectrometric detection of certain acylcarnitines, particularly dicarboxylic species.[1][2] Butylation can help to discriminate various isobaric acylcarnitines which will have different masses as their corresponding butyl esters.[1]
Q4: What are the advantages of using UPLC over HPLC for acylcarnitine isomer separation?
Ultra-performance liquid chromatography (UPLC) systems use smaller particle size columns (typically <2 µm) which provide higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. This can be particularly advantageous for resolving complex mixtures of acylcarnitine isomers.
Q5: Can I use HILIC instead of reversed-phase chromatography for acylcarnitine separation?
Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative to reversed-phase chromatography. HILIC uses a polar stationary phase and a high organic content mobile phase, which can provide different selectivity and may be advantageous for the retention and separation of certain polar acylcarnitine isomers.
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation (from Plasma)
This protocol is a common method for the extraction of acylcarnitines from plasma samples.
-
Aliquot: Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add Precipitation Solution: Add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 10 seconds to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.[3]
-
Collect Supernatant: Carefully collect the supernatant for LC-MS/MS analysis.
-
Dilution (if necessary): For some instruments, a dilution of the supernatant (e.g., 1:10 with the initial mobile phase) may be required.
Protocol 2: Derivatization - Butylation of Acylcarnitines
This protocol describes the butylation of acylcarnitines to improve their chromatographic properties and detection.
-
Dry Sample: Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add Derivatization Reagent: Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.[1][2]
-
Incubate: Incubate the mixture at 60°C for 20 minutes.[1]
-
Evaporate: Evaporate the derivatization reagent to dryness.
-
Reconstitute: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[3]
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Parameters for Acylcarnitine Isomer Separation
| Parameter | Method 1: Reversed-Phase (C18) | Method 2: Reversed-Phase (C18 with Derivatization) |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[1] | Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water[1] | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water[1] |
| Mobile Phase B | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile[1] | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] | 0.5 mL/min[1] |
| Column Temp. | 50 °C[1] | 50 °C[1] |
| Gradient | 0-0.5 min, 100% A; linear gradient to 65% A over 2.5 min; hold for 3 min; linear gradient to 40% A over 3.7 min; linear gradient to 5% A over 1 min; hold at 5% A for 7.8 min (wash); return to 100% A for 4 min (re-equilibration).[1] | 0-0.5 min, 100% A; linear gradient to 65% A over 2.5 min; hold for 3 min; linear gradient to 40% A over 3.7 min; linear gradient to 5% A over 1 min; hold at 5% A for 7.8 min (wash); return to 100% A for 4 min (re-equilibration).[1] |
| Derivatization | None | Butylation[1] |
Visualizations
Caption: General experimental workflow for acylcarnitine analysis.
Caption: Troubleshooting logic for common chromatography issues.
References
Preventing hydrolysis of octanoylcarnitine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of octanoylcarnitine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is octanoylcarnitine hydrolysis and why is it a problem?
A1: Octanoylcarnitine is an ester molecule. Hydrolysis is a chemical reaction where water breaks the ester bond, splitting octanoylcarnitine into octanoic acid and L-carnitine. This is problematic for accurate quantification in biological samples, as it leads to an underestimation of the true octanoylcarnitine concentration and an overestimation of L-carnitine. This degradation can be caused by chemical factors (e.g., pH, temperature) and enzymatic activity in the sample.
Q2: What are the main factors that promote the hydrolysis of octanoylcarnitine?
A2: The primary factors that accelerate the hydrolysis of octanoylcarnitine are:
-
High pH (alkaline conditions): The ester bond is more susceptible to hydrolysis under basic conditions.
-
Elevated Temperatures: Higher temperatures increase the rate of both chemical and enzymatic hydrolysis.[1]
-
Enzymatic Activity: Endogenous esterases present in biological samples like plasma can actively break down octanoylcarnitine.
-
Extended Sample Handling Time: The longer a sample is at suboptimal conditions, the more hydrolysis can occur.[1]
Q3: How can I minimize octanoylcarnitine hydrolysis during sample collection?
A3: Proper sample collection is the first critical step.
-
Anticoagulant Choice: Collect blood samples in tubes containing EDTA or heparin.
-
Rapid Processing: Process collected blood samples as quickly as possible. Separate plasma or serum from whole blood within two hours of collection.
-
Immediate Cooling: Place samples on ice immediately after collection to reduce enzymatic activity.
Q4: What are the ideal storage conditions for samples intended for octanoylcarnitine analysis?
A4: Immediate and proper storage is crucial for preserving sample integrity.
-
Short-term Storage: For short-term storage (up to 8 hours), keep plasma samples at 4°C.[1]
-
Long-term Storage: For long-term storage, samples should be frozen at -80°C immediately after processing.[2] Acylcarnitines are stable for at least 330 days at -18°C.[2]
Troubleshooting Guides
Issue 1: Low or inconsistent octanoylcarnitine levels in replicate samples.
| Possible Cause | Troubleshooting Action |
| Variable sample processing times. | Standardize the time between sample collection, processing (centrifugation), and freezing. Keep all samples on ice during this period. |
| Inconsistent storage temperatures. | Ensure all samples are stored at a constant -80°C. Avoid repeated freeze-thaw cycles. After three freeze-thaw cycles, octanoylcarnitine levels can decrease.[1] |
| pH variations in sample processing. | Ensure all solutions used for sample preparation have a neutral to slightly acidic pH (pH 6-7). |
Issue 2: High levels of free L-carnitine and low levels of octanoylcarnitine.
| Possible Cause | Troubleshooting Action |
| Significant hydrolysis has occurred. | Review the entire sample handling workflow. Were samples left at room temperature for an extended period? Was the pH of any solution alkaline? |
| Enzymatic degradation. | Consider adding a chemical inhibitor to the sample immediately after collection. |
| Improper sample collection. | Ensure plasma was separated from blood cells promptly to minimize enzymatic activity from cellular components. |
Data Presentation
Table 1: Stability of Octanoylcarnitine in Human Plasma Under Various Conditions
| Condition | Time | Analyte | Change in Concentration | Reference |
| Room Temperature | 8 hours | Octanoylcarnitine | -6.4% | [1] |
| -20°C | 1 week | Octanoylcarnitine | -11.4% | [1] |
| Room Temperature | >14 days (in dried blood spots) | Acylcarnitines | Significant hydrolysis to free carnitine | [2] |
| -18°C | 330 days (in dried blood spots) | Acylcarnitines | Stable | [2] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Octanoylcarnitine Analysis by LC-MS/MS
This protocol is designed to minimize hydrolysis of octanoylcarnitine during sample preparation for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Ice
-
Refrigerated centrifuge
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Methanol (ice-cold)
-
Internal standard solution (e.g., deuterated octanoylcarnitine in methanol)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Once thawed, vortex the plasma sample gently. Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to the plasma sample.
-
Protein Precipitation:
-
Add 200 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
This will pellet the precipitated proteins.
-
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Analysis: Proceed with LC-MS/MS analysis.
Protocol 2: Addition of a Chemical Inhibitor
For samples where significant enzymatic hydrolysis is suspected, a general serine protease inhibitor like phenylmethylsulfonyl fluoride (PMSF) can be used.
Materials:
-
PMSF stock solution (e.g., 100 mM in isopropanol)
-
Other materials from Protocol 1
Procedure:
-
Sample Collection: Collect blood samples as usual.
-
Inhibitor Addition: Immediately after plasma separation, add PMSF to a final concentration of 1 mM. Note: PMSF has a short half-life in aqueous solutions, so it should be added from a fresh stock solution.[3]
-
Proceed with Protocol 1: After adding the inhibitor, proceed with the sample preparation protocol described above.
Mandatory Visualization
Caption: Hydrolysis of Octanoylcarnitine.
Caption: Workflow for Minimizing Octanoylcarnitine Hydrolysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PMSF - Wikipedia [en.wikipedia.org]
Best practices for storing and handling octanoylcarnitine chloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling octanoylcarnitine chloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, this compound should be stored at -20°C under desiccating conditions.[1] The product can be stored for up to 12 months under these conditions. For short-term storage, -20°C is also recommended. Some suppliers may ship the product at ambient temperatures, but it should be transferred to -20°C upon receipt for optimal stability.
Q2: How should I prepare solutions of this compound?
A2: this compound is soluble in both water and DMSO up to 100 mM. To prepare a stock solution, reconstitute the solid compound in the desired solvent. Gentle warming in a water bath (45-60°C), rapid stirring, or sonication can be used to aid dissolution if necessary.[2]
Q3: How should I store solutions of this compound?
A3: It is recommended to prepare solutions fresh for each experiment.[2] If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C or below. Under these conditions, solutions should be used within one month.[2]
Q4: Is this compound a hazardous substance?
A4: According to several safety data sheets, this compound is not classified as a hazardous substance.[3][4] However, one supplier classifies it as causing skin and serious eye irritation, and it may cause respiratory irritation.[5] As a general precaution, it is always best to handle any chemical with care and use appropriate personal protective equipment.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: Standard laboratory PPE should be worn, including safety glasses, a lab coat, and gloves.[6][7] While some sources state that eye and hand protection are not required for normal use[3], it is good laboratory practice to always wear them. In situations with a risk of aerosol generation, a respirator may be necessary.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient mixing or low temperature. | Use sonication, gentle warming (45-60°C), or vigorous vortexing to aid dissolution.[2] Ensure you are using an appropriate solvent (e.g., water or DMSO) and have not exceeded the solubility limit (100 mM). |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound is stored at -20°C under desiccating conditions. Prepare solutions fresh before each experiment or, if using a stored stock solution, ensure it has been stored at -20°C or below for no longer than one month.[2] |
| Visible changes in the solid compound (e.g., clumping, discoloration) | Absorption of moisture. | The compound is hygroscopic and should be stored under desiccating conditions. If the appearance has changed, it is recommended to use a fresh vial of the compound for optimal experimental outcomes. |
Quantitative Data Summary
Storage and Stability:
| Form | Storage Temperature | Duration | Conditions |
| Solid | -20°C | Up to 12 months | Desiccating |
| Solution | -20°C or below | Up to 1 month | Aliquoted in tightly sealed vials[2] |
Solubility:
| Solvent | Concentration |
| Water | Up to 100 mM |
| DMSO | Up to 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in Water
-
Bring the vial of solid this compound to room temperature before opening.
-
Calculate the required volume of water to achieve a 100 mM concentration based on the amount of solid in the vial.
-
Add the appropriate volume of sterile, deionized water to the vial.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator or a warm water bath (45-60°C) to aid dissolution.
-
If not for immediate use, aliquot the solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or below for up to one month.
Visualizations
Caption: A workflow for the proper handling and preparation of this compound solutions.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Octanoyl L-Carnitine Chloride | LGC Standards [lgcstandards.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. lobachemie.com [lobachemie.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Enhancing the resolution of octanoylcarnitine from other acylcarnitines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of octanoylcarnitine resolution from other acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to resolve octanoylcarnitine from other acylcarnitines?
A1: Octanoylcarnitine (C8) is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] However, several other acylcarnitines can be isobaric (have the same mass) or isomeric (same chemical formula, different structure) with octanoylcarnitine or other diagnostically important acylcarnitines. Flow-injection tandem mass spectrometry (MS/MS) alone cannot differentiate these, leading to potential false positives or incorrect diagnoses.[2][3][4] Chromatographic separation prior to mass spectrometric analysis is essential for accurate quantification and differential diagnosis of various inborn errors of metabolism.[2][3][5]
Q2: Which acylcarnitines typically interfere with octanoylcarnitine analysis?
A2: While octanoylcarnitine itself has fewer common isomers of clinical significance compared to shorter-chain acylcarnitines, the overall acylcarnitine profile analysis can be complicated by various isomeric and isobaric compounds. For instance, dicarboxylic acylcarnitines can interfere with the analysis of monocarboxylic acylcarnitines.[6] The primary challenge lies in ensuring that the chromatographic method can resolve different classes of acylcarnitines to prevent co-elution and misidentification.
Q3: What is the most effective technique for enhancing the resolution of octanoylcarnitine?
A3: Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most effective technique.[2][3][7] This approach provides the necessary chromatographic separation to resolve isomers and isobars, which is not possible with direct infusion or flow-injection MS/MS methods.[6][8] The use of a suitable stationary phase, such as a C8 or C18 reversed-phase column, and an optimized mobile phase gradient are crucial for achieving good resolution.[2][3][6]
Q4: What is butylation, and is it necessary for octanoylcarnitine analysis?
A4: Butylation is a derivatization technique where acylcarnitines are converted to their butyl esters. This process can increase the ionization efficiency of certain acylcarnitines, particularly dicarboxylic species, aiding in their discrimination.[6] For example, butylation of isobaric hydroxybutyrylcarnitine (C4-OH) and malonylcarnitine (C3-DC) results in products with different masses, allowing for their differentiation by MS.[6] While not always mandatory for all acylcarnitines, it is a widely used method in newborn screening programs to improve analytical sensitivity and specificity.[3][7][8]
Troubleshooting Guide
Issue 1: Poor chromatographic resolution between octanoylcarnitine and other acylcarnitines.
-
Possible Cause 1: Suboptimal mobile phase gradient.
-
Possible Cause 2: Inappropriate column chemistry.
-
Possible Cause 3: Column aging.
-
Solution: Over time, column performance degrades. If resolution declines, flush the column according to the manufacturer's instructions or replace it.[4]
-
Issue 2: Inaccurate quantification of octanoylcarnitine.
-
Possible Cause 1: Matrix effects.
-
Solution: Biological matrices like plasma can cause ion suppression or enhancement, leading to inaccurate quantification.[6] Utilize stable isotope-labeled internal standards for each analyte to compensate for these effects.[3] Preparing calibration curves in a matrix similar to the samples can also help mitigate this issue.[4]
-
-
Possible Cause 2: Hydrolysis during sample preparation.
-
Solution: The derivatization process, particularly with butanolic HCl, can cause partial hydrolysis of acylcarnitines, which can affect the accuracy of free carnitine measurements and the ratios of different acylcarnitines.[2][4] Ensure that the derivatization time and temperature are strictly controlled as specified in the validated protocol.
-
-
Possible Cause 3: Interference from exogenous sources.
-
Solution: Certain medications, like pivalate-containing antibiotics, can lead to the formation of pivaloylcarnitine, which can interfere with the analysis of other short-chain acylcarnitines.[3] Always review the patient's medication history when interpreting results.
-
Issue 3: Low signal intensity for octanoylcarnitine.
-
Possible Cause 1: Inefficient ionization.
-
Solution: Optimize the electrospray ionization (ESI) source parameters on the mass spectrometer, including capillary voltage, source temperature, and gas flows. Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation and enhance signal in positive ion mode.[6][8]
-
-
Possible Cause 2: Suboptimal derivatization.
-
Solution: If using a derivatization method like butylation, ensure the reaction has gone to completion. Incomplete derivatization will result in a lower signal for the target derivative. Optimize reaction conditions such as temperature and time.[7]
-
Experimental Protocols & Data
Protocol: UHPLC-MS/MS for Acylcarnitine Separation
This protocol is a synthesis of methodologies described in the literature for the separation of acylcarnitines.[2][3][6]
-
Sample Preparation (Plasma/Dried Blood Spots):
-
Derivatization (Butylation):
-
Reconstitute the dried extract in 3N hydrochloric acid in n-butanol.
-
Incubate at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for injection.[4]
-
-
UHPLC Separation:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: A linear gradient tailored to separate a wide range of acylcarnitines, for example, from 10% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.4-0.5 mL/min.[6]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
Quantitative Data: MRM Transitions for Selected Acylcarnitines
The following table provides examples of MRM transitions for butylated acylcarnitines. The precursor ion will be the mass of the butylated form, and the product ion is characteristic of the carnitine moiety.
| Acylcarnitine | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| Butyrylcarnitine (C4) | 288.2 | 85.1 |
| Isovalerylcarnitine (C5) | 302.2 | 85.1 |
| Octanoylcarnitine (C8) | 344.3 | 85.1 |
| Dodecanoylcarnitine (C12) | 400.4 | 85.1 |
| Palmitoylcarnitine (C16) | 456.5 | 85.1 |
Note: Exact m/z values may vary slightly based on instrumentation and specific derivatization.
Visualizations
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Octanoylcarnitine vs. Acetylcarnitine: A Comparative Guide for Metabolic Research
In the intricate landscape of cellular metabolism, acylcarnitines play a pivotal role in the transport and oxidation of fatty acids, serving as crucial intermediates in energy production. Among the diverse pool of acylcarnitines, octanoylcarnitine and acetylcarnitine are of particular interest to researchers in metabolic studies and drug development due to their distinct yet interconnected functions. This guide provides an objective comparison of their performance in metabolic studies, supported by experimental data, detailed methodologies, and visual representations of their involvement in key signaling pathways.
Core Metabolic Functions and Distinctions
Octanoylcarnitine, a medium-chain acylcarnitine, is primarily associated with the mitochondrial beta-oxidation of medium-chain fatty acids. It is a key biomarker for diagnosing and monitoring medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. In conditions of impaired long-chain fatty acid oxidation, orally administered octanoylcarnitine can serve as an alternative energy source for tissues like the heart and skeletal muscle.
Acetylcarnitine, a short-chain acylcarnitine, has a broader range of metabolic functions. It is a key player in cellular energy metabolism, acting as a donor of acetyl groups to the Krebs cycle for ATP production. Beyond its role in energy metabolism, acetylcarnitine is involved in neurotransmitter synthesis and has demonstrated neuroprotective effects. Notably, it can cross the blood-brain barrier, making it a subject of interest in neurological research. Furthermore, acetylcarnitine serves as a donor of acetyl groups for histone acetylation, thereby influencing gene expression.
Quantitative Data Presentation
The following tables summarize key quantitative data comparing octanoylcarnitine and acetylcarnitine from various metabolic studies.
Table 1: Comparative Kinetic Parameters for Mitochondrial Uptake
| Acylcarnitine | Transporter | Ki (mM) | Vmax (nmol/mg protein/min) | Source |
| Octanoylcarnitine | Carnitine:acylcarnitine translocase | 0.10 | Not Reported | |
| Acetylcarnitine | Carnitine:acylcarnitine translocase | 1.1 | Not Reported |
Ki (inhibition constant) represents the concentration at which the acylcarnitine inhibits the transport of carnitine by 50%. A lower Ki indicates a higher affinity for the transporter.
Table 2: Typical Plasma Concentrations in Healthy Adults
| Acylcarnitine | Concentration Range (µmol/L) | Source |
| Octanoylcarnitine | < 0.19 - < 0.78 | |
| Acetylcarnitine | 0.25 - 50 |
Concentrations can vary based on age, diet, and physiological state.
Experimental Protocols
Accurate quantification of octanoylcarnitine and acetylcarnitine is crucial for metabolic studies. The most widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Acylcarnitines in Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of octanoylcarnitine and acetylcarnitine in plasma samples.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing deuterated internal standards (e.g., d3-acetylcarnitine, d3-octanoylcarnitine) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is typically employed. The gradient is optimized to achieve good separation of the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used to ionize the acylcarnitines.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are the precursor ion ([M+H]+) to a specific product ion (typically m/z 85 for acylcarnitines).
-
Acetylcarnitine: Monitor the transition of m/z 204.1 -> 85.1
-
Octanoylcarnitine: Monitor the transition of m/z 288.2 -> 85.1
-
Internal Standards: Monitor the corresponding transitions for the deuterated internal standards.
-
-
3. Data Analysis:
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and a typical experimental workflow for studying these acylcarnitines.
The Gold Standard Under the Microscope: Validating Octanoylcarnitine as a Premier Biomarker for Fatty Acid Oxidation Defects
A comprehensive guide for researchers and drug development professionals on the performance, experimental validation, and comparative analysis of octanoylcarnitine in the diagnosis of fatty acid oxidation (FAO) disorders.
Introduction
In the landscape of inborn errors of metabolism, the timely and accurate diagnosis of fatty acid oxidation (FAO) defects is critical to preventing life-threatening metabolic crises. Among the panel of biomarkers utilized for screening and diagnosis, octanoylcarnitine (C8) has emerged as a robust and highly sensitive marker, particularly for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common FAO disorder.[1][2] This guide provides a detailed comparison of octanoylcarnitine's performance against other diagnostic alternatives, supported by experimental data and detailed protocols to aid researchers and clinicians in their validation and application.
Octanoylcarnitine: A Comparative Performance Analysis
The diagnostic power of octanoylcarnitine is most pronounced in newborn screening, where its elevation in dried blood spots is a primary indicator of MCAD deficiency.[2][3] Tandem mass spectrometry (MS/MS) is the cornerstone technology for acylcarnitine profiling, enabling the detection of C8 and other related metabolites.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance of octanoylcarnitine and its diagnostic ratios in distinguishing MCAD deficiency from healthy controls and other FAO disorders.
Table 1: Octanoylcarnitine (C8) Levels in Newborn Screening for MCAD Deficiency
| Population | C8 Concentration (µmol/L) | Source(s) |
| Healthy Newborns | < 0.22 - 0.7 | [5][6] |
| MCAD Deficiency (Confirmed) | 3.1 - 28.3 (Median: 8.4) | [6] |
| MCAD Deficiency (Homozygous c.985A>G) | 9 - 22 (Mean: 13.8) | [5] |
| MCAD Deficiency (Compound Heterozygous) | 1.9 - 3.2 (Mean: 2.6) | [5] |
Table 2: Diagnostic Performance of Acylcarnitine Ratios for MCAD Deficiency
| Biomarker Ratio | Diagnostic Cutoff/Observation | Significance | Source(s) |
| C8/C10 | > 5 | Highly indicative of MCAD deficiency. | [6] |
| C8/C2 | > 0.1 | Aids in recognizing patients requiring further evaluation. | [6][7] |
| C8/C12 | Cut-off of 7 used to reduce false positives. | Improves specificity of screening. | [8] |
Comparison with Alternative Biomarkers
While octanoylcarnitine is a primary marker for MCAD deficiency, a comprehensive diagnosis often involves the analysis of a broader spectrum of metabolites. Other FAO disorders are characterized by the accumulation of different acylcarnitine species.
Table 3: Acylcarnitine Profiles in Various Fatty Acid Oxidation Disorders
| Disorder | Primary Acylcarnitine Biomarkers | Other Notable Acylcarnitines |
| MCAD Deficiency | C8 (Octanoylcarnitine) | C6, C10, C10:1 |
| VLCAD Deficiency | C14:1, C14:2, C14 | C12:1, C16, C16:1, C18:1 |
| LCHAD/TFP Deficiency | C16-OH, C18:1-OH, C18-OH | Long-chain acylcarnitines |
| CPT II Deficiency (neonatal) | C16, C18:1 | C18, other long-chain acylcarnitines |
| CACT Deficiency | C16, C18:1 | Similar to CPT II deficiency |
Urine organic acid analysis and acylglycine profiles serve as important confirmatory tests, particularly during acute metabolic episodes.[5][9] In MCAD deficiency, urine organic acid analysis reveals elevated levels of medium-chain dicarboxylic acids, while acylglycine analysis shows increased hexanoylglycine and suberylglycine.[5][10]
Experimental Protocols
Accurate and reproducible measurement of octanoylcarnitine and other acylcarnitines is paramount. The following are detailed methodologies for key experimental procedures.
Protocol 1: Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry
This protocol outlines the standard procedure for newborn screening.
Materials:
-
Dried blood spots (DBS) on filter paper
-
Methanol with internal standards (e.g., deuterated acylcarnitines)
-
3N HCl in n-butanol (Butanolic HCl)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Punching: A 3-mm disk is punched from the DBS into a 96-well plate.
-
Extraction: 100 µL of methanol containing isotopically labeled internal standards is added to each well.
-
Elution: The plate is sealed and agitated on a shaker for 30 minutes to extract the acylcarnitines.
-
Drying: The methanol extract is transferred to a new plate and dried under a stream of nitrogen.
-
Derivatization (Butylation): 50 µL of 3N butanolic HCl is added to each well. The plate is sealed and incubated at 65°C for 15 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[11][12]
-
Final Drying: The butanolic HCl is evaporated to dryness under nitrogen.
-
Reconstitution: The residue is reconstituted in the mobile phase for MS/MS analysis.
-
Analysis: The sample is introduced into the tandem mass spectrometer. Acylcarnitines are typically analyzed in precursor ion scan mode, monitoring for the common fragment ion at m/z 85, or by multiple reaction monitoring (MRM) for specific acylcarnitine transitions.[4][12]
Protocol 2: In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts
This assay is a valuable tool for confirming a diagnosis and investigating the functional consequences of genetic variants.[13][14][15]
Materials:
-
Cultured skin fibroblasts from the patient and a healthy control
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Palmitic acid (or a stable isotope-labeled fatty acid like [U-13C]-palmitate)
-
L-carnitine
-
Bovine serum albumin (BSA)
-
Tandem mass spectrometer
Procedure:
-
Cell Culture: Fibroblasts are cultured to near confluence in standard culture medium.
-
Pre-incubation: The culture medium is replaced with a serum-free medium for a period to synchronize the cells.
-
Incubation with Substrate: The cells are then incubated for 24-72 hours in a medium containing a known concentration of palmitic acid complexed to BSA and supplemented with L-carnitine.[15]
-
Sample Collection: After incubation, the culture medium is collected.
-
Acylcarnitine Extraction: Acylcarnitines are extracted from the culture medium, typically by protein precipitation with a solvent like acetonitrile.
-
MS/MS Analysis: The extracted acylcarnitines are analyzed by tandem mass spectrometry, as described in Protocol 1. The profile of acylcarnitines that accumulate in the medium reflects the activity of the fatty acid oxidation pathway in the cells. For example, in MCAD deficient fibroblasts, an accumulation of C8 is expected.[14]
Visualizing the Pathways and Processes
Understanding the underlying biochemistry and the diagnostic workflow is crucial for interpreting biomarker data.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: Newborn Screening Workflow for FAO Defects.
Conclusion
Octanoylcarnitine is an exceptionally sensitive and specific biomarker for the detection of MCAD deficiency, a cornerstone of newborn screening programs worldwide. Its validation through extensive clinical studies and robust analytical methodologies like tandem mass spectrometry has solidified its role in the early diagnosis and management of this potentially life-threatening disorder. While a comprehensive diagnostic approach incorporating acylcarnitine ratios and confirmatory tests provides the highest level of accuracy, the prominent elevation of octanoylcarnitine remains the key indicator for initiating further investigation into a potential fatty acid oxidation defect. This guide provides the foundational knowledge and practical protocols to support the ongoing research and clinical application of this vital biomarker.
References
- 1. Newborn Screening Program - MCAD and Other Fatty Acid Oxidation Disorders [idph.state.il.us]
- 2. dph.illinois.gov [dph.illinois.gov]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A method for quantitative acylcarnitine profiling in human skin fibroblasts using unlabelled palmitic acid: diagnosis of fatty acid oxidation disorders and differentiation between biochemical phenotypes of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative fibroblast acylcarnitine profiles in mitochondrial fatty acid beta-oxidation defects: phenotype/metabolite correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for octanoylcarnitine measurement
A Comparative Guide to Analytical Methods for Octanoylcarnitine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of prevalent analytical methods for the precise quantification of octanoylcarnitine (C8), an essential biomarker for mitochondrial fatty acid oxidation disorders and a key analyte in metabolic research. The selection of an appropriate analytical technique is critical for generating reliable and reproducible data in both clinical diagnostics and drug development. This document details the performance characteristics and experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), offering a clear comparison to facilitate informed method selection.
Quantitative Performance Comparison
The choice of an analytical method is heavily influenced by its quantitative performance. LC-MS/MS is widely regarded as the gold standard for acylcarnitine analysis due to its superior sensitivity and specificity.[1] The following table summarizes the key performance metrics for the most common analytical techniques used to measure octanoylcarnitine.
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of fluorescently labeled analytes. |
| Specificity | Very High (distinguishes from isobaric interferences and isomers).[2] | Moderate to High (dependent on chromatographic resolution). |
| Lower Limit of Quantification (LLOQ) | 1.2 - 1.5 ng/mL.[3][4] | ~0.24 nmol/mL (~65 ng/mL).[5] |
| Linearity Range | 1.5 - 100 ng/mL.[3] | Not explicitly specified, but method is quantitative.[5] |
| Precision (CV%) | Inter-day: < 10%[3][4] Intra-day: < 10%[6] | Within-day & Between-day: < 10.3%.[5] |
| Accuracy / Bias (%) | Inter-day Mean Bias: -1.7% to +14.7%[3] Accuracy: 84% to 116% of target.[7] | Not explicitly specified. |
| Sample Throughput | High (run times as short as 5-8 minutes per sample).[6][7] | Lower (requires pre-column derivatization step).[5] |
| Derivatization | Not typically required, but butylation can be used.[2][8] | Required (fluorescence labeling).[5] |
Experimental Protocols
Detailed and validated methodologies are fundamental to achieving accurate and consistent results. The following protocols are representative of standard procedures for octanoylcarnitine quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the most robust and widely used for the quantification of octanoylcarnitine in biological matrices like plasma, serum, and dried blood spots.[2][8] It offers high sensitivity and specificity without the need for chemical derivatization.[9]
a) Sample Preparation (Human Plasma/Serum)
-
Internal Standard Spiking: To 10-50 µL of the plasma or serum sample, add a deuterated internal standard (e.g., octanoylcarnitine-d3) to account for matrix effects and procedural losses.[6][9]
-
Protein Precipitation: Add a volume of organic solvent (e.g., 200 µL of methanol or acetonitrile) to precipitate proteins.[7][10]
-
Vortex & Centrifugation: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at high speed (e.g., 1,811 x g for 10 min) to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for injection into the LC-MS/MS system.[11]
b) Chromatographic Conditions
-
Column: A reverse-phase C8 or C18 column (e.g., Zorbax Eclipse XDB-C18, 3.5 µm particle size) or a HILIC column is commonly used for separation.[2][6]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases.[2][3]
-
Flow Rate: A typical flow rate is between 0.35 and 0.5 mL/min.[3][9]
-
Column Temperature: The column is often heated to around 50°C to ensure reproducible chromatography.[2][9]
c) Mass Spectrometry Conditions
-
Ionization: Electrospray ionization in positive mode (ESI+) is used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard. A common transition for octanoylcarnitine involves the precursor ion and a product ion at m/z 85, corresponding to the loss of the trimethylamine group.[2]
-
Source Parameters: Key parameters such as ion spray voltage (~5,500 V), temperature (~600°C), and gas pressures must be optimized for the specific instrument.[2]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method requires derivatization to attach a fluorescent tag to the octanoylcarnitine molecule, enabling sensitive detection.
a) Sample Preparation and Derivatization
-
Extraction: Isolate carnitines from the plasma sample using a cation-exchange solid-phase extraction (SPE) cartridge.[5]
-
Fluorescent Labeling: The carboxyl group of octanoylcarnitine is labeled with a fluorescent agent, such as 2-(4-hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI). This reaction is typically performed at room temperature for 1 hour using a condensing reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]
b) Chromatographic Conditions
-
Column: An octadecylsilyl (ODS) silica gel column is suitable for separating the derivatized analytes.[5]
-
Mobile Phase: A gradient elution system using an acetonitrile and buffer solution (e.g., Tris-HCl) is employed.[5]
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the chosen fluorescent tag (e.g., excitation at 340 nm and emission at 475 nm for HCPI).[5]
Methodology and Validation Workflows
Visualizing the experimental and logical workflows can clarify complex analytical processes. The following diagrams, rendered using Graphviz, illustrate the general procedure for cross-method validation and the specific workflow for the widely adopted LC-MS/MS technique.
Caption: General workflow for analytical method cross-validation.
Caption: Typical LC-MS/MS workflow for octanoylcarnitine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Carnitine and Acylcarnitines in Human Plasma by Means of Fluorescence Labeling Using 2-(4-Hydrazinocarbonylphenyl)-4, 5-diphenylimidazole [jstage.jst.go.jp]
- 6. bevital.no [bevital.no]
- 7. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. cris.vtt.fi [cris.vtt.fi]
- 11. benchchem.com [benchchem.com]
Octanoylcarnitine Levels: A Comparative Guide for Researchers in Fatty Acid Oxidation Disorders
For Immediate Release
This guide provides a comprehensive comparison of octanoylcarnitine (C8) levels in patients with Fatty Acid Oxidation Disorders (FAODs) versus healthy controls, offering valuable insights for researchers, scientists, and drug development professionals. Elevated C8 is a key biomarker for certain FAODs, particularly Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Quantitative Data Summary
The following table summarizes the quantitative data on octanoylcarnitine (C8) concentrations from dried blood spot (DBS) analyses in patients with FAODs and healthy controls. A significant elevation in C8 levels is a primary indicator for MCAD deficiency and can also be observed in other disorders like Glutaric Aciduria Type II.
| Population Group | Analyte | Mean/Median Concentration (µmol/L) | Range (µmol/L) | Reference Studies |
| FAOD Patients | ||||
| Newborns with MCADD | Octanoylcarnitine (C8) | Median: 8.4 | 3.1 - 28.3 | [1] |
| Older Patients with MCADD (8 days - 7 years) | Octanoylcarnitine (C8) | Median: 1.57 | 0.33 - 4.4 | [1] |
| Patients with Glutaric Aciduria Type II (GA-II) / Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Octanoylcarnitine (C8) | Elevated (part of a broader acylcarnitine elevation profile including C4 and C5) | Data not specified | [2][3] |
| Healthy Controls | ||||
| Healthy Newborns | Octanoylcarnitine (C8) | Majority at or below detection limit | Up to 0.22 | [1] |
| Healthy Newborns (90th percentile) | Octanoylcarnitine (C8) | > 0.25 | Data not specified | [4] |
Signaling Pathway and Diagnostic Workflow
Fatty acid oxidation is a critical metabolic pathway for energy production. In individuals with FAODs, genetic defects in specific enzymes disrupt this process, leading to the accumulation of toxic intermediate metabolites. In MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain fatty acids is deficient. This blockage leads to a buildup of octanoyl-CoA, which is then converted to octanoylcarnitine (C8) and released into the bloodstream.
The diagnostic workflow for identifying FAODs from newborn screening typically involves the analysis of acylcarnitine profiles in dried blood spots. An elevated C8 level is a primary marker triggering further investigation.
Experimental Protocols
The standard method for the quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn screening is tandem mass spectrometry (MS/MS). The following is a detailed methodology based on established protocols.[5][6]
1. Sample Preparation from Dried Blood Spots (DBS)
-
A 3.2 mm disc is punched from the dried blood spot on a filter paper card.[6]
-
The disc is placed into a well of a 96-well microtiter plate.
2. Extraction of Acylcarnitines
-
An extraction solution containing a mixture of methanol and water (typically 80:20 v/v) is prepared.[6] This solution also contains stable isotope-labeled internal standards for each acylcarnitine being measured to ensure accurate quantification.
-
A specific volume of the extraction solution (e.g., 100 µL) is added to each well containing a DBS disc.[6]
-
The plate is agitated (e.g., on a shaker) for a set period (e.g., 30 minutes) to allow for the extraction of acylcarnitines from the blood spot into the solvent.[6]
-
The supernatant containing the extracted acylcarnitines is then transferred to a new microtiter plate.
3. Derivatization
-
To improve the ionization efficiency for MS/MS analysis, the extracted acylcarnitines are derivatized. This is commonly achieved by converting them to their butyl esters.[1]
-
A solution of butanolic hydrochloric acid (e.g., 3N) is added to each well.
-
The plate is sealed and incubated at an elevated temperature (e.g., 60-65°C) for a specific time (e.g., 15-30 minutes).[6]
-
After incubation, the derivatization reagent is evaporated to dryness, typically under a stream of nitrogen gas.
4. Reconstitution and Analysis by Tandem Mass Spectrometry (MS/MS)
-
The dried residue in each well is reconstituted in a solvent suitable for injection into the mass spectrometer (e.g., a mixture of acetonitrile and water).
-
The reconstituted samples are then analyzed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS).
-
The mass spectrometer is operated in a precursor ion scan mode or a multiple reaction monitoring (MRM) mode to detect and quantify the specific butyl-esterified acylcarnitines based on their mass-to-charge ratios.
This guide serves as a valuable resource for understanding the critical role of octanoylcarnitine as a biomarker in the diagnosis and study of FAODs. The provided data and protocols can aid researchers in designing experiments and developing novel therapeutic strategies for these debilitating metabolic disorders.
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs.texas.gov [dshs.texas.gov]
- 3. Newborn Screening for Glutaric Aciduria-II: The New England Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newborns with C8-acylcarnitine level over the 90th centile have an increased frequency of the common MCAD 985A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. agilent.com [agilent.com]
Comparative analysis of octanoylcarnitine and other medium-chain acylcarnitines
A Comprehensive Comparative Analysis of Octanoylcarnitine and Other Medium-Chain Acylcarnitines for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of octanoylcarnitine (C8) and other medium-chain acylcarnitines (MCACs), including hexanoylcarnitine (C6), decanoylcarnitine (C10), and dodecanoylcarnitine (C12). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to assist researchers, scientists, and drug development professionals in their understanding and application of these critical metabolic intermediates.
Introduction to Medium-Chain Acylcarnitines
Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process.[1] Medium-chain acylcarnitines, with acyl chains ranging from 6 to 12 carbons, are key intermediates in this process.[2] Octanoylcarnitine (C8), in particular, is a crucial biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common inherited disorder of fatty acid oxidation.[3][4] Elevated levels of specific MCACs in blood and tissues can indicate metabolic dysfunction and are diagnostic for various inborn errors of metabolism.[5]
Comparative Data of Medium-Chain Acylcarnitines
The concentrations of octanoylcarnitine and other MCACs are routinely measured in newborn screening programs to detect metabolic disorders. The following tables summarize quantitative data from healthy individuals and patients with MCAD deficiency.
Table 1: Reference Ranges of Medium-Chain Acylcarnitines in Plasma of Healthy Individuals (nmol/mL) [5][6]
| Acylcarnitine | ≤7 days | 8 days-7 years | ≥8 years |
| Hexanoylcarnitine (C6) | <0.10 | <0.20 | <0.15 |
| Octanoylcarnitine (C8) | <0.20 | <0.30 | <0.25 |
| Decanoylcarnitine (C10) | <0.20 | <0.40 | <0.30 |
| Dodecanoylcarnitine (C12) | <0.20 | <0.40 | <0.30 |
Table 2: Comparative Concentrations of Octanoylcarnitine and Other Acylcarnitines in Newborns with and without MCAD Deficiency (μmol/L) [4][7]
| Acylcarnitine | Healthy Newborns (n=113) | Newborns with MCAD Deficiency (n=16) |
| Hexanoylcarnitine (C6) | Not typically elevated | Increased |
| Octanoylcarnitine (C8) | <0.22 (majority at or below detection limit) | Median: 8.4 (Range: 3.1-28.3) |
| Decanoylcarnitine (C10) | Not typically elevated | Increased |
| Decenoylcarnitine (C10:1) | Not typically elevated | Increased |
Table 3: Diagnostic Ratios of Acylcarnitines in MCAD Deficiency [3][7]
| Ratio | Healthy Controls | MCAD Deficiency Patients |
| C8/C2 (Octanoyl-/Acetylcarnitine) | Normal | Clearly Increased |
| C8/C10 (Octanoyl-/Decanoylcarnitine) | Normal | Clearly Increased |
| C6/C2 (Hexanoyl-/Acetylcarnitine) | Normal | Less pronounced distinction |
| C10/C2 (Decanoyl-/Acetylcarnitine) | Normal | Less pronounced distinction |
Experimental Protocols
The gold standard for the quantitative analysis of acylcarnitines in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed methodology for the analysis of acylcarnitines in dried blood spots (DBS).
Protocol: Acylcarnitine Profiling in Dried Blood Spots by LC-MS/MS
1. Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[8]
2. Extraction:
-
To each well, 100-200 µL of an extraction solution is added. A common extraction solution is 85:15 acetonitrile:water containing stable isotope-labeled internal standards for each analyte of interest.[9]
-
The plate is sealed and shaken for 20-30 minutes at room temperature to elute the acylcarnitines.[9][10]
3. Derivatization (Butylation) for Enhanced Sensitivity:
-
The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
-
To each well, 50-100 µL of 3N HCl in n-butanol is added.[11]
-
The plate is sealed and incubated at 60-65°C for 15-20 minutes.
-
The butanolic HCl is then evaporated to dryness under nitrogen.
-
The dried residue is reconstituted in a mobile phase for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source is used.[9]
-
Chromatography: While flow injection analysis can be used, chromatographic separation using a short column (e.g., Raptor HILIC-Si guard cartridge) can improve sensitivity and specificity.[8][9]
-
Ionization: ESI in positive ionization mode is typically employed.[9]
-
Mass Spectrometry: The analysis is performed in precursor ion scanning mode, monitoring for a common fragment ion of m/z 85, which is characteristic of butyl-esterified acylcarnitines.[7] The parent ions corresponding to the different acylcarnitine butyl esters are scanned over a specified mass range.
Signaling Pathways Involving Medium-Chain Acylcarnitines
Recent research has implicated MCACs in the activation of pro-inflammatory signaling pathways and in the modulation of metabolic pathways related to cardiac health.
Pro-inflammatory Signaling Cascade
Elevated levels of medium and long-chain acylcarnitines can activate pro-inflammatory pathways, potentially contributing to the pathology of metabolic diseases like type 2 diabetes.[12][13] This activation involves pattern recognition receptors and downstream signaling molecules like JNK and ERK.[12]
Caption: Pro-inflammatory signaling pathway activated by MCACs.
AMPK/ACC/CPT1 Signaling Pathway in Myocardial Lipotoxicity
In the context of diabetic cardiomyopathy, elevated levels of certain MCACs, such as myristoylcarnitine (C14), have been shown to inhibit the AMP-activated protein kinase (AMPK) signaling pathway.[14] This inhibition leads to reduced fatty acid oxidation and increased lipid accumulation in cardiomyocytes, resulting in lipotoxicity, hypertrophy, and apoptosis.[14]
Caption: MCAC-induced inhibition of the AMPK pathway leading to myocardial lipotoxicity.
Conclusion
The comparative analysis of octanoylcarnitine and other medium-chain acylcarnitines highlights their critical role as biomarkers for inborn errors of metabolism, particularly MCAD deficiency. Quantitative analysis by LC-MS/MS provides a robust method for their detection and differentiation. Furthermore, emerging research indicates the involvement of MCACs in significant signaling pathways related to inflammation and cardiac health, opening new avenues for therapeutic intervention and drug development. This guide provides a foundational resource for professionals in the field to understand and further investigate the multifaceted roles of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine palmitoyl-transferase enzyme inhibition protects proximal tubules during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. neurology.testcatalog.org [neurology.testcatalog.org]
- 6. Acylcarnitine Profile [healthcare.uiowa.edu]
- 7. scispace.com [scispace.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. it.restek.com [it.restek.com]
- 10. zivak.com [zivak.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
Tracing the Metabolic Fate of Octanoylcarnitine: A Comparative Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Octanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, particularly in the transport of fatty acids into the mitochondria for β-oxidation. Understanding its metabolic flux is crucial for elucidating mechanisms of inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and for the development of novel therapeutic strategies. Isotopic labeling studies have emerged as a powerful tool to trace the metabolic fate of octanoylcarnitine, offering high specificity and quantitative insights. This guide provides an objective comparison of isotopic labeling techniques with other alternatives for tracing octanoylcarnitine metabolism, supported by experimental data and detailed protocols.
Comparison of Methodologies for Tracing Octanoylcarnitine Metabolism
The choice of method for tracing octanoylcarnitine metabolism depends on the specific research question, available instrumentation, and whether the study is in vitro or in vivo. The following table summarizes the key characteristics of different approaches.
| Method | Principle | Advantages | Disadvantages | Typical Application | Quantitative Data Example |
| Stable Isotope (¹³C, ²H) Labeling | Introduction of octanoylcarnitine labeled with stable isotopes (e.g., ¹³C or Deuterium). The labeled downstream metabolites are detected by mass spectrometry (LC-MS/MS). | High specificity and sensitivity. Non-radioactive, safe for in vivo studies in humans. Allows for steady-state and kinetic flux analysis.[1] | Requires sophisticated and expensive mass spectrometry equipment. Potential for isotopic scrambling. | Tracing the entry of octanoyl groups into the TCA cycle and gluconeogenesis. Quantifying the contribution of octanoylcarnitine to acetyl-CoA pools. | Measurement of ¹³C-labeled acetyl-CoA and citrate following administration of ¹³C-octanoylcarnitine. |
| Radioisotope (¹⁴C) Labeling | Introduction of ¹⁴C-labeled octanoylcarnitine. The radioactivity of downstream metabolites (e.g., ¹⁴CO₂) is measured by scintillation counting. | High sensitivity. Well-established methodology. | Radioactive, posing safety and disposal concerns. Limited to specific endpoints (e.g., oxidation to CO₂). Provides less detailed molecular information compared to MS. | Measuring the rate of octanoylcarnitine oxidation to CO₂. | Quantifying ¹⁴CO₂ production from [1-¹⁴C]octanoylcarnitine in isolated mitochondria. |
| Click Chemistry | Use of fatty acid analogues containing a "clickable" tag (e.g., an alkyne group). These tags can be selectively reacted with a reporter molecule for detection by fluorescence or mass spectrometry.[2][3][4] | High sensitivity and specificity. Non-radioactive. Allows for spatial resolution through microscopy.[3] | The bulky tag may alter the metabolism of the fatty acid analogue compared to the native molecule. Requires chemical synthesis of the labeled substrate. | Visualizing the subcellular localization of octanoylcarnitine uptake and metabolism. Identifying proteins that interact with octanoylcarnitine. | Fluorescence imaging of lipid droplets containing alkyne-labeled octanoate. |
| Enzymatic Assays | In vitro measurement of the activity of enzymes involved in octanoylcarnitine metabolism (e.g., Carnitine Palmitoyltransferase II). | Relatively simple and inexpensive. Can be performed with standard laboratory equipment. | Provides information on enzyme capacity, not necessarily in vivo flux. Lacks the dynamic and systemic view of tracer studies. | Screening for genetic defects in enzymes of fatty acid oxidation.[5] Assessing the effect of drugs on specific metabolic enzymes. | Determining the Vmax and Km of CPT2 for octanoylcarnitine. |
| Non-invasive Imaging (PET) | Use of positron-emitting isotopes (e.g., ¹¹C or ¹⁸F) to label octanoylcarnitine or its analogues for in vivo imaging. | Allows for non-invasive, whole-body imaging of metabolic processes in real-time.[6] | Requires a cyclotron for isotope production and specialized imaging equipment. Lower molecular specificity compared to MS-based methods. | Assessing myocardial or hepatic fatty acid uptake and metabolism in vivo.[6] | Quantifying the rate of ¹¹C-octanoate uptake in the heart of a living subject. |
Experimental Protocols
Stable Isotope Labeling and LC-MS/MS Analysis of Octanoylcarnitine Metabolism in Cultured Cells
This protocol describes a general workflow for tracing the metabolism of ¹³C-labeled octanoylcarnitine in a cellular model.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
[U-¹³C₈]-Octanoylcarnitine (uniformly labeled with ¹³C on the octanoyl chain)
-
Phosphate-buffered saline (PBS), ice-cold
-
80:20 Methanol:Water, ice-cold (Extraction Solvent)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to ~80% confluency.
-
Labeling: Replace the standard culture medium with a medium containing a known concentration of [U-¹³C₈]-Octanoylcarnitine. The concentration and labeling duration should be optimized based on the specific cell type and metabolic pathway of interest. A typical starting point is 100 µM for 4-24 hours.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold 80:20 methanol:water to the cells to quench enzymatic activity.
-
Scrape the cells and collect the cell lysate.
-
Vortex the lysate vigorously and centrifuge at high speed to pellet proteins and cell debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites. The sample can be dried under nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., HILIC or reversed-phase).
-
Detect the mass-to-charge ratio (m/z) of the parent ions of octanoylcarnitine and its expected downstream metabolites (e.g., acetylcarnitine, citrate, succinate).
-
Perform tandem mass spectrometry (MS/MS) to confirm the identity of the metabolites and to quantify the incorporation of ¹³C.
-
-
Data Analysis: Determine the fractional enrichment of ¹³C in each metabolite to calculate the contribution of octanoylcarnitine to these metabolic pools.
Alternative Method: Click Chemistry-Based Tracing of Octanoylcarnitine Uptake
This protocol provides a general workflow for visualizing the uptake of an octanoate analogue using click chemistry.
Materials:
-
Cultured cells
-
Oct-7-yn-1-oic acid (an alkyne-containing octanoate analogue)
-
BSA-conjugated alkyne-octanoate
-
Click-iT® Cell Reaction Buffer Kit (containing a fluorescent azide)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling: Culture cells as described above. Incubate the cells with the BSA-conjugated alkyne-octanoate in the culture medium for a desired period (e.g., 1-4 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution.
-
Wash again with PBS and then permeabilize the cells with the permeabilization buffer.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Incubate the permeabilized cells with the reaction cocktail to ligate the fluorescent azide to the alkyne tag on the incorporated octanoate analogue.
-
-
Washing and Imaging:
-
Wash the cells thoroughly to remove excess reagents.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Visualizations
Caption: Metabolic pathway of octanoylcarnitine.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
The Gold Standard for Octanoylcarnitine Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of octanoylcarnitine, a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and other metabolic disorders, is paramount. The choice of internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical factor that directly dictates the reliability of these measurements. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard versus a structural analog for octanoylcarnitine quantification, supported by established analytical principles and experimental data from validated methods.
The consensus in the scientific community strongly favors the use of stable isotope-labeled internal standards (SIL-IS) for achieving the highest accuracy and precision in quantitative bioanalysis. This is primarily due to their ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby effectively compensating for matrix effects and other sources of variability.
Comparative Performance of Internal Standards
For the quantification of octanoylcarnitine, the most appropriate and widely used internal standard is its stable isotope-labeled counterpart, d3-octanoylcarnitine. In contrast, a structural analog, such as heptanoylcarnitine or nonanoylcarnitine, may be considered when a SIL-IS is unavailable, but its use comes with significant compromises in data quality.
The following table summarizes the performance characteristics of a validated LC-MS/MS method for octanoylcarnitine quantification using d3-octanoylcarnitine and illustrates the anticipated performance when using a structural analog internal standard.
| Performance Parameter | Stable Isotope-Labeled IS (d3-Octanoylcarnitine) | Structural Analog IS (e.g., Heptanoylcarnitine) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | Typically > 0.98 |
| Accuracy (% Bias) | ± 15% | Potentially > ± 20% |
| Precision (Coefficient of Variation, CV%) | < 15% | Potentially > 20% |
| Recovery Mimicry | Excellent | Variable |
| Matrix Effect Compensation | Excellent | Poor to Moderate |
Data for the stable isotope-labeled internal standard is based on validated methods for acylcarnitine analysis. Performance data for the structural analog is an estimation based on established principles of bioanalytical method validation, highlighting the potential for greater variability.
Experimental Protocols
A detailed methodology for the quantification of octanoylcarnitine using a stable isotope-labeled internal standard is provided below. This protocol is representative of a robust and validated approach for accurate and precise measurement in biological matrices.
Sample Preparation
-
To 50 µL of plasma or serum, add 100 µL of an internal standard working solution containing d3-octanoylcarnitine in methanol.
-
Vortex mix for 10 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Octanoylcarnitine: Precursor ion (m/z) -> Product ion (m/z)
-
d3-Octanoylcarnitine: Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles of internal standard selection, the following diagrams are provided.
Figure 1. A streamlined workflow for the accurate quantification of octanoylcarnitine.
A Comparative Analysis of L-octanoylcarnitine and D-octanoylcarnitine in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine, a medium-chain acylcarnitine, exists as two stereoisomers: L-octanoylcarnitine and D-octanoylcarnitine. In biological systems, stereochemistry is paramount, often dictating the difference between a vital metabolite and an inert or even inhibitory compound. This guide provides an objective comparison of the known effects of L- and D-octanoylcarnitine, supported by available experimental data. The primary distinction lies in their interaction with the enzymatic machinery of fatty acid metabolism. L-octanoylcarnitine is the naturally occurring, biologically active isomer, playing a crucial role in cellular energy production. In contrast, D-octanoylcarnitine is a synthetic isomer that has been investigated for its potential to modulate this very pathway.
Core Functional Comparison
The central role of L-carnitine and its acyl esters is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[1][2] Only the L-isomer of carnitine is biologically active.[3] The D-isomer can act as a competitive inhibitor of the enzymes and transporters involved in this pathway.[4]
L-octanoylcarnitine is an intermediate in the transport of octanoic acid, a medium-chain fatty acid, into the mitochondria. It is formed from octanoyl-CoA and L-carnitine by the enzyme carnitine octanoyltransferase (CROT) or carnitine acetyltransferase (CRAT) and is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[5][6]
D-octanoylcarnitine , on the other hand, has been primarily studied for its potential to inhibit fatty acid oxidation. It is thought to exert its effects by competing with the natural L-isomers for binding to key enzymes in the fatty acid oxidation pathway, such as carnitine palmitoyltransferase II (CPT-II).[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the interactions of L- and D-octanoylcarnitine with components of the fatty acid transport system. It is important to note that direct comparative studies are limited, and data are often from different experimental systems.
Table 1: Interaction with Carnitine-Acylcarnitine Translocase (CACT)
| Isomer | Parameter | Value | Species/System | Reference |
| L-octanoylcarnitine | Ki (competitive inhibitor of L-carnitine uptake) | 0.10 mM | Rat heart mitochondria | [7] |
Note: The study did not explicitly state that the L-isomer was used, but it is the biologically relevant isomer for transport.
Table 2: Effects on Myocardial Metabolism
| Isomer | Experimental Condition | Measured Parameter | Result | Species/System | Reference |
| D-octanoylcarnitine | Intracoronary infusion (0.5-3.9 mM) | Fatty Acid Oxidation (from 14C-palmitate) | No significant suppression | Working, extracorporeally perfused swine hearts | [3] |
| D-octanoylcarnitine | Intracoronary infusion (0.5-3.9 mM) | Acyl-CoA Levels | Reduced (p ≤ 0.002) | Working, extracorporeally perfused swine hearts | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments relevant to the study of octanoylcarnitine isomers.
Protocol 1: Measurement of Fatty Acid Oxidation in Isolated Mitochondria
This protocol is adapted from methodologies used to assess mitochondrial function and can be employed to compare the effects of L- and D-octanoylcarnitine on fatty acid metabolism.
1. Isolation of Mitochondria:
-
Euthanize the animal (e.g., rat) and excise the liver or heart into ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Mince the tissue and homogenize using a Teflon pestle.
-
Centrifuge the homogenate at a low speed (e.g., 700 g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000 g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration (e.g., using a BCA assay).[8]
2. Oxygen Consumption Assay (using a Seahorse XF Analyzer or similar):
-
Prepare a respiration buffer (e.g., containing KCl, KH2PO4, Tris-HCl, MgCl2, EGTA, and fatty acid-free BSA).
-
Add the isolated mitochondria to the wells of a microplate in respiration buffer.
-
Prepare substrate solutions:
-
L-octanoylcarnitine solution: L-octanoylcarnitine in respiration buffer.
-
D-octanoylcarnitine solution: D-octanoylcarnitine in respiration buffer.
-
-
Inject the substrate solutions into the wells and measure the oxygen consumption rate (OCR).
-
To assess the inhibitory potential of D-octanoylcarnitine, mitochondria can be energized with a substrate like palmitoyl-L-carnitine, followed by the injection of D-octanoylcarnitine.[9]
Protocol 2: Measurement of Carnitine-Acylcarnitine Translocase (CACT) Activity
This protocol measures the transport of radiolabeled carnitine into isolated mitochondria and can be used to assess the competitive inhibition by L- and D-octanoylcarnitine.
1. Isolate Mitochondria: As described in Protocol 1.
2. Uptake Assay:
-
Pre-incubate the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate) and a respiratory inhibitor (e.g., rotenone) to maintain mitochondrial energization.
-
Initiate the uptake by adding [14C]L-carnitine in the presence or absence of varying concentrations of L-octanoylcarnitine or D-octanoylcarnitine.
-
After a short incubation period (e.g., 1-5 minutes), quench the reaction by adding a potent inhibitor of CACT (e.g., mersalyl) and rapidly pelleting the mitochondria by centrifugation.
-
Aspirate the supernatant and lyse the mitochondrial pellet.
-
Measure the radioactivity in the lysate using liquid scintillation counting to determine the amount of [14C]L-carnitine transported.
-
Kinetic parameters (Km for L-carnitine and Ki for the inhibitors) can be determined by plotting the data using methods such as Lineweaver-Burk or Dixon plots.[7]
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental designs discussed.
Caption: Mitochondrial fatty acid transport and points of interaction for L- and D-octanoylcarnitine.
Caption: L-Acylcarnitine influence on the PPAR signaling pathway for fatty acid oxidation gene expression.
Caption: Experimental workflow for comparing the effects of L- and D-octanoylcarnitine on mitochondrial respiration.
Conclusion and Future Directions
The available evidence strongly supports the distinct roles of L- and D-octanoylcarnitine. L-octanoylcarnitine is a key metabolite in the physiological pathway of medium-chain fatty acid oxidation. Its interaction with the carnitine transport system is essential for cellular energy homeostasis. Conversely, D-octanoylcarnitine acts as a modulator of this pathway, with evidence suggesting it can competitively inhibit the transport and metabolism of its L-isomer, although its potency in intact tissues may be context-dependent.[3][7]
The reduction of acyl-CoA levels in the myocardium by D-octanoylcarnitine without a significant decrease in fatty acid oxidation suggests a more complex mechanism of action than simple CPT-II inhibition, warranting further investigation.[3] Future research should focus on direct, quantitative comparisons of the two isomers in various cell types and in isolated enzyme and transporter assays. Such studies will be critical for fully elucidating the potential therapeutic or toxicological profiles of D-octanoylcarnitine and for a deeper understanding of the stereospecificity of the carnitine-dependent metabolic pathways. The influence of L-octanoylcarnitine on signaling pathways like PPARs also presents an interesting avenue for exploring the regulation of lipid metabolism.[10]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of (+)-octanoylcarnitine in intact myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Assays for the Quantification of Octanoylcarnitine
This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of octanoylcarnitine, a critical biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other metabolic disorders.[1] The performance and methodologies of established assays are presented to offer a benchmark for the validation of new analytical techniques.
Comparative Performance of Validated LC-MS/MS Assays
The performance of an LC-MS/MS assay is defined by several key validation parameters. The following table summarizes these metrics from various published methods for octanoylcarnitine, providing a baseline for comparison.
| Parameter | Method 1 (Urine)[2] | Method 2 (Plasma)[3] | Method 3 (Plasma)[4] | Method 4 (Dried Blood Spot)[1] |
| Linearity Range | 1.5–20 ng/mL | Not Specified | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.988 - 0.999 | Not Specified | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | 0.4–3.4 ng/mL (for CARs) | Not Specified | < 0.22 µmol/L |
| Intra-day Precision (%CV) | Not Specified | 0.2 - 18.9% (for CARs) | Not Specified | Not Specified |
| Inter-day Precision (%CV) | 0.89 - 9.75% | Not Specified | Not Specified | Not Specified |
| Accuracy/Bias (%) | -3.25 to +8.20% | 80.0–118.9% (for CARs) | Not Specified | Not Specified |
CARs: Carnitine and Acylcarnitines
Comparison of Assay Methodologies
Methodological choices in sample preparation, chromatography, and detection significantly impact assay performance. Below is a comparison of different approaches employed in published assays.
| Parameter | Method A[5][6] | Method B[7] | Method C[8] | Method D[4] |
| Sample Matrix | Plasma, Liver Tissue | Plasma | Plasma | Plasma |
| Sample Preparation | Protein precipitation with methanol, derivatization to butyl esters. | Protein precipitation with methanol, no derivatization. | Protein precipitation. | Protein precipitation. |
| Internal Standard | d3-octanoyl-carnitine | d3-labeled internal standards | d3-octanoyl carnitine | d3-octanoylcarnitine |
| Chromatography Column | Zorbax Eclipse XDB-C18 | Raptor ARC-18 | Atlantis HILIC silica | Not Specified |
| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in water | 0.1% formic acid in water | 5% ACN in 5mM ammonium acetate | 1% formic acid in water |
| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, 0.005% HFBA in acetonitrile | 0.1% formic acid in acetonitrile | 95% ACN in 5mM ammonium acetate | Not Specified |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI | Positive ESI |
Detailed Experimental Protocols
This section outlines a representative experimental protocol for the quantification of octanoylcarnitine in plasma, synthesized from common practices in validated methods.
Sample Preparation (Protein Precipitation and Derivatization)
-
Spiking: To 10 µL of plasma sample, add the internal standard mixture, which includes d3-octanoylcarnitine.[5]
-
Protein Precipitation: Add 100 µL of ice-cold methanol to the plasma sample.[6] Vortex the mixture thoroughly to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness in a vacuum concentrator.[6]
-
Derivatization (Butylation): To enhance chromatographic retention and sensitivity, acylcarnitines are often derivatized. Add 100 µL of n-butanol containing acetyl chloride and incubate at 65°C for 20 minutes.[6] After incubation, evaporate the reagent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase solution for injection into the LC-MS/MS system.[8]
Note: Some modern methods simplify this process by omitting the derivatization step, which can speed up sample preparation.[7]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column, such as a Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size), is commonly used.[5][6]
-
Mobile Phases: A typical mobile phase system consists of:
-
Gradient Elution: A gradient elution is employed to separate octanoylcarnitine from other acylcarnitines and matrix components. The gradient typically starts with a high percentage of aqueous phase and ramps up to a high percentage of organic phase.[5]
-
Flow Rate: A flow rate of 0.4-0.5 mL/min is often used.[5][8]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is standard for acylcarnitine analysis.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (octanoylcarnitine) and its stable isotope-labeled internal standard (d3-octanoylcarnitine).[9] A characteristic product ion for all acylcarnitines is found at m/z 85.[6]
-
Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS/MS analysis of octanoylcarnitine.
Caption: General workflow of an LC-MS/MS assay for octanoylcarnitine quantification.
Alternative Methodologies
While LC-MS/MS with derivatization is a robust and widely used technique, alternative approaches offer potential advantages:
-
Underivatized Analysis: Several methods have been developed that analyze acylcarnitines without the derivatization step.[7] This simplifies and shortens the sample preparation time, increasing throughput.
-
Alternative Chromatography: Hydrophilic Interaction Chromatography (HILIC) has been successfully used, which can be advantageous for retaining highly polar compounds like carnitines.[8]
-
Ambient Ionization Techniques: Paper spray mass spectrometry has been demonstrated for the direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood, requiring minimal sample pretreatment.[10]
The choice of method will depend on the specific requirements of the study, including desired sensitivity, sample matrix, required throughput, and available instrumentation. This guide provides the foundational data to aid in the selection or development of an appropriate LC-MS/MS assay for octanoylcarnitine.
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. bevital.no [bevital.no]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Octanoylcarnitine Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the measurement of octanoylcarnitine, a critical biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other metabolic disorders. The information presented is supported by data from proficiency testing programs and published experimental protocols to aid laboratories in evaluating and implementing robust analytical methods.
Data Presentation: Insights from Proficiency Testing
Proficiency testing (PT) programs are essential for assessing the accuracy and comparability of results among different laboratories. The Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP) provides one of the most comprehensive PT services for acylcarnitines, including octanoylcarnitine, in dried blood spots (DBS).
The following table summarizes the performance of participating laboratories in the 2019 NSQAP proficiency testing for octanoylcarnitine. This data highlights the inter-laboratory variability and provides a benchmark for analytical performance.[1][2]
Table 1: Inter-laboratory Performance for Octanoylcarnitine Measurement in Dried Blood Spots (NSQAP 2019)
| Proficiency Testing Specimen ID | Expected Value (µM) | CDC PT Value (µM) | Number of Labs | Mean of Raw PT Values (µM) | Range of Raw PT Values (Minimum - Maximum) (µM) |
| 41961 | 5.31 | 4.88 | 27 | 4.79 | 3.6 - 6.2 |
Data adapted from the 2019 CDC NSQAP Proficiency Testing report.[1][2]
Experimental Protocols: Key Methodologies
The quantitative analysis of octanoylcarnitine is predominantly performed using tandem mass spectrometry (MS/MS). Two primary approaches are widely adopted: derivatized flow-injection analysis (FIA-MS/MS) and underivatized liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Derivatized Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)
This high-throughput method is commonly used in newborn screening laboratories. Derivatization to butyl esters enhances the signal intensity of acylcarnitines.
Methodology:
-
Sample Preparation:
-
A 3 mm disk is punched from a dried blood spot into a 96-well microplate.
-
An extraction solution containing internal standards (isotopically labeled acylcarnitines, such as d3-octanoylcarnitine) in methanol is added to each well.
-
The plate is agitated to facilitate extraction.
-
The supernatant is transferred to a new plate and dried under a stream of nitrogen.
-
-
Derivatization:
-
A solution of 3N butanolic-HCl is added to the dried extract.
-
The plate is sealed and incubated at 65°C for 15-20 minutes to form butyl esters.
-
The derivatizing agent is evaporated under nitrogen.
-
-
Analysis:
-
The derivatized residue is reconstituted in a suitable solvent.
-
The sample is introduced into the mass spectrometer via flow injection (without chromatographic separation).
-
Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode, monitoring for the precursor ion of m/z 85.
-
Underivatized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers improved specificity by chromatographically separating octanoylcarnitine from isobaric interferences.
Methodology:
-
Sample Preparation:
-
A 3 mm disk is punched from a dried blood spot into a 96-well microplate.
-
An extraction solution containing internal standards (isotopically labeled acylcarnitines) in methanol is added.
-
The plate is agitated for extraction.
-
The supernatant is transferred and either directly injected or dried and reconstituted in the initial mobile phase.
-
-
Chromatography:
-
An aliquot of the extract is injected onto a reverse-phase C8 or C18 analytical column.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is used to separate the acylcarnitines.
-
-
Mass Spectrometry:
-
The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.
-
Detection is performed in the positive ion mode using multiple reaction monitoring (MRM) to monitor the specific transition for octanoylcarnitine (e.g., m/z 288.2 -> m/z 85.1) and its internal standard.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for Derivatized FIA-MS/MS
Caption: Workflow for octanoylcarnitine analysis by derivatized FIA-MS/MS.
Diagram 2: Experimental Workflow for Underivatized LC-MS/MS
Caption: Workflow for octanoylcarnitine analysis by underivatized LC-MS/MS.
Diagram 3: Simplified Signaling Pathway in MCAD Deficiency
Caption: Pathophysiology of elevated octanoylcarnitine in MCAD deficiency.
References
Safety Operating Guide
Safe Disposal of Octanoylcarnitine Chloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Octanoylcarnitine chloride, a key intermediate in lipid metabolism research.
I. Chemical Safety and Hazard Assessment
This compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information.
Key Safety Data:
| Property | Information | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Hazard Pictograms | None | |
| Signal Word | None | |
| Hazard Statements | None | |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, gloves, safety glasses) is recommended. | |
| First Aid Measures | In case of contact, rinse the affected area with water. If symptoms persist, consult a physician.[1] |
II. Step-by-Step Disposal Procedures
Adherence to proper disposal protocols is essential to minimize environmental impact and comply with regulatory standards.
1. Small Quantities:
For very small quantities, some safety data sheets suggest that disposal with household waste may be permissible. However, this should be verified against local regulations, as institutional policies may differ.
2. Bulk Quantities and Standard Laboratory Practice:
For larger quantities or as a standard best practice, the following procedure should be followed:
-
Step 1: Consultation of Regulations: Always consult local, state, and federal environmental regulations before disposing of any chemical waste. Institutional safety officers or environmental health and safety (EHS) departments are valuable resources for this information.
-
Step 2: Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Step 3: Approved Waste Disposal: Dispose of the contents and the container through an approved waste disposal plant or a licensed chemical waste contractor.[2][3] This ensures that the chemical is handled and neutralized in an environmentally responsible manner.
-
Step 4: Preventing Environmental Release: Under no circumstances should this compound be disposed of down the drain or into sewer systems. Care must be taken to prevent it from entering surface or ground water.
III. Experimental Workflow: Role in Fatty Acid Oxidation Studies
This compound is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway. It is formed by the action of carnitine palmitoyltransferase I (CPT1) and is transported across the inner mitochondrial membrane. Researchers often use it in vitro to study enzyme kinetics, mitochondrial function, and metabolic disorders.
Below is a diagram illustrating a typical experimental workflow for studying the effect of a compound on the oxidation of octanoylcarnitine in isolated mitochondria.
IV. Signaling Pathway: Carnitine Shuttle
Octanoylcarnitine is a key player in the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.
The diagram below outlines the logical flow of the carnitine shuttle mechanism.
References
Essential Safety and Logistics for Handling Octanoylcarnitine Chloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for Octanoylcarnitine chloride, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and maintain a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Safety Data Sheets (SDS) for this compound indicate that it is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] However, some suppliers of the racemic mixture, rac this compound, classify it as causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Given this conflicting information, a cautious approach is recommended. The following personal protective equipment should be considered standard practice when handling this compound in powdered or solution form.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact with the powder or solutions, which could cause irritation.[3] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile rubber).- A fully buttoned lab coat. | To prevent skin contact, which may cause irritation.[3] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. A dust mask or working in a chemical fume hood is recommended when handling larger quantities of the powder to avoid generating dust. | To minimize the risk of respiratory tract irritation.[3] |
Operational Plan: From Receipt to Experimentation
A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Storage :
-
Preparation :
-
Weighing and Solution Preparation :
-
Handle the solid powder carefully to minimize dust generation.[6]
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in water and DMSO.
-
-
Experimental Use :
-
Follow your specific experimental protocol, maintaining the recommended PPE throughout the procedure.
-
-
Post-Handling and Cleanup :
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Thoroughly wash your hands with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Treatment Methods:
-
Chemical Substance : While some safety data sheets suggest that smaller quantities may be disposed of with household waste, it is imperative to follow official regulations. Dispose of the substance in accordance with all applicable federal, state, and local environmental regulations.[7] It is recommended to treat it as chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Arrange for disposal through a licensed professional waste disposal service.
-
-
Contaminated Packaging :
-
Dispose of contaminated packaging in the same manner as the chemical waste.
-
Do not reuse empty containers. Disposal must be made according to official regulations.[8]
-
First Aid Measures:
In case of accidental exposure, follow these first-aid guidelines and consult the SDS.
-
After inhalation : Move the person to fresh air. If symptoms persist, consult a doctor.[1][2]
-
After skin contact : Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[3]
-
After eye contact : Rinse the opened eye for several minutes under running water.[1] If eye irritation persists, get medical advice/attention.[3]
-
After swallowing : Rinse the mouth with water. If symptoms persist, consult a doctor.[1]
By implementing these safety and logistical measures, you can ensure the responsible and safe handling of this compound in your laboratory. Always refer to the specific Safety Data Sheet provided by your supplier for the most accurate and detailed information.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Octanoyl L-Carnitine-d3 Chloride | LGC Standards [lgcstandards.com]
- 5. (±)-Octanoylcarnitine chloride, lipid metabolism intermediate (CAS 14919-35-8) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
